Methyl 3-chloro-5-formylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCIYUKIAAFMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chloro-5-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-chloro-5-formylbenzoate (CAS No. 879542-48-0), a key intermediate in organic synthesis and drug discovery. This document delves into the compound's structural characteristics, physicochemical parameters, and spectral data, offering valuable insights for its application in research and development. Furthermore, this guide outlines essential safety protocols and handling procedures to ensure the safe and effective use of this compound in a laboratory setting. By consolidating this critical information, we aim to empower researchers to leverage the full potential of this compound in their scientific endeavors.
Introduction
This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctional nature, featuring a methyl ester, a chloro substituent, and a formyl group on a benzene ring, makes it a highly valuable precursor for the construction of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, enabling the introduction of various pharmacophores and the modulation of molecular properties. This guide provides an in-depth analysis of its core physical properties, which are fundamental to its application in synthetic chemistry.
Physicochemical Properties
A thorough understanding of the physical properties of a chemical compound is paramount for its effective use in experimental research. These properties dictate the compound's behavior in various solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Source |
| CAS Number | 879542-48-0 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥98% | [1] |
Experimentally Determined Physical Properties (and Analogs)
| Property | This compound (Estimated) | Methyl 3-chlorobenzoate (Analog) | Methyl 4-formylbenzoate (Analog) | Source |
| Melting Point | Likely a solid at room temperature | 21 °C | 140-144 °F (60-62 °C) | [3][4] |
| Boiling Point | Not available | 231 °C | 509 °F (265 °C) at 760 mmHg | [3][4] |
| Density | Not available | Not available | Not available | |
| Solubility | Poorly soluble in water, miscible with organic solvents (inferred) | Soluble in alcohol | Less than 1 mg/mL in water at 72 °F | [3][4][5] |
Causality Behind Experimental Choices: The selection of analogs is based on structural similarity. Methyl 3-chlorobenzoate shares the chloro and methyl ester functionalities, providing insight into the influence of these groups on physical properties. Methyl 4-formylbenzoate, with its formyl and methyl ester groups, helps to understand the impact of the aldehyde functionality. The expected poor water solubility is a common characteristic of aromatic esters.[5]
Spectral Data for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the identity and purity of a chemical compound. While a dedicated spectrum for this compound is not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons will be a sharp singlet around δ 3.9 ppm, and the aldehyde proton will be a singlet further downfield, typically above δ 9.5 ppm. The specific coupling patterns of the aromatic protons will be indicative of their substitution pattern.[6]
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde will appear at the downfield end of the spectrum (typically δ 160-200 ppm). The aromatic carbons will resonate in the range of δ 120-150 ppm, with carbons attached to electronegative atoms (like chlorine) being shifted downfield. The methyl carbon of the ester group will appear upfield, around δ 50-60 ppm.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.[8]
-
C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.[8]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.[9]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9]
-
C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.[8]
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.[8]
The following diagram illustrates a general workflow for acquiring and interpreting spectral data for a novel compound like this compound.
References
- 1. 879542-48-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 3-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 10773201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Methyl 3-chloro-5-formylbenzoate (CAS 879542-48-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Trifunctional Building Block in Modern Organic Synthesis
Methyl 3-chloro-5-formylbenzoate, bearing the CAS number 879542-48-0, is a strategically important synthetic intermediate in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a formyl (aldehyde) group on a central benzene ring, offers multiple points for chemical modification. This unique arrangement allows for sequential and regioselective reactions, making it a valuable scaffold for the construction of complex molecular architectures. The electron-withdrawing properties of the substituents activate the aromatic ring for certain transformations while also influencing the reactivity of the functional groups themselves. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile building block, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 879542-48-0 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥98% | [1] |
Characterization of this compound is typically achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), and the methyl ester protons (~3.9 ppm). The splitting patterns of the aromatic protons would be indicative of their substitution pattern.
-
¹³C NMR would show characteristic peaks for the carbonyl carbons of the ester and aldehyde, as well as for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups (typically in the range of 1680-1750 cm⁻¹), as well as C-Cl and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 198 (for the ³⁵Cl isotope) and a characteristic M+2 peak at m/z 200 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-5-formylbenzoic acid. This acid-catalyzed reaction with methanol is a well-established and reliable method for the preparation of methyl esters.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Detailed Experimental Protocol: Fischer Esterification
The following is a representative, self-validating protocol for the synthesis of this compound based on standard Fischer esterification procedures.
Materials:
-
3-chloro-5-formylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-5-formylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure product.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of drug discovery. Its three distinct functional groups allow for a variety of chemical transformations, including but not limited to:
-
Aldehyde Chemistry: The formyl group can undergo reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.
-
Ester Chemistry: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
-
Aromatic Substitution: The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.
This versatility makes it an attractive starting material for the synthesis of complex scaffolds for targeted therapies.
Role in the Synthesis of Kinase Inhibitors
One of the significant applications of substituted benzoyl compounds is in the development of kinase inhibitors, which are a major class of anticancer drugs. For instance, the general structure of many Aurora kinase inhibitors involves a heterocyclic core attached to a substituted phenyl ring. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant. The aldehyde can be used to construct a heterocyclic core (e.g., an imidazole or a pyrazole), while the ester can be converted to an amide to link to another part of the molecule. The chloro group can be used to modulate the electronic properties and steric interactions within the kinase's active site, or as a handle for further functionalization.
Caption: Synthetic utility of this compound in building kinase inhibitor scaffolds.
Potential in the Synthesis of Other Bioactive Molecules
The structural features of this compound also make it a potential precursor for the synthesis of other classes of therapeutic agents, such as antiviral compounds or modulators of metabolic pathways. For example, substituted benzamides and related heterocyclic structures are known to exhibit a wide range of biological activities. The aldehyde functionality allows for the introduction of diversity through reactions with various nucleophiles, which is a key strategy in the generation of compound libraries for high-throughput screening.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures. A solid understanding of its synthesis, reactivity, and characterization is crucial for medicinal chemists and process development scientists aiming to leverage its potential in the creation of novel and effective therapeutic agents. As the demand for new and diverse chemical entities continues to grow, the importance of such strategically functionalized intermediates is set to increase.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
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PubMed. (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
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ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
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PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link] heterocyclicompounds/
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Science Publishing Group. (n.d.). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Retrieved from [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus. Retrieved from [Link]
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ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Retrieved from [Link]
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PubMed. (2008). Synthesis and in vitro anti-hepatitis B virus activities of 4-aryl-6-chloro-quinolin-2-one and 5-aryl-7-chloro-1,4-benzodiazepine derivatives. Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 3-Chloro-5-Formylbenzoate
Abstract
Methyl 3-chloro-5-formylbenzoate is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its unique structure, featuring an aldehyde, a chloro substituent, and a methyl ester on a central benzene ring, makes it a versatile synthetic intermediate for constructing complex molecular architectures. This guide provides an in-depth examination of its core physicochemical properties, outlines a robust protocol for its synthesis and purification, details a self-validating analytical workflow for structural confirmation and purity assessment, and discusses its applications and critical safety considerations. This document is intended to serve as a vital resource for researchers leveraging this compound in their synthetic endeavors.
Introduction: A Versatile Synthetic Building Block
In the landscape of organic synthesis and pharmaceutical development, the strategic selection of starting materials is paramount. This compound (CAS No. 879542-48-0) has emerged as a valuable organic building block.[1] Its utility stems from the orthogonal reactivity of its three functional groups. The aldehyde serves as a handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, or aldol condensations. The chloro group can participate in nucleophilic aromatic substitution or act as a site for metal-catalyzed cross-coupling reactions. Finally, the methyl ester provides a stable, yet readily modifiable, carboxylic acid precursor for amide bond formation or other derivatizations. This trifunctional nature allows for a stepwise, controlled elaboration of the molecular scaffold, making it an attractive intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. This compound is typically supplied as a white powder with a purity of 99% or higher.[2] The key identifying and structural information for this compound is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 879542-48-0 | [1][2][4] |
| Molecular Formula | C₉H₇ClO₃ | [3] |
| Molecular Weight | 198.60 g/mol | [3] |
| Monoisotopic Mass | 198.00838 Da | [3] |
| Appearance | White powder | [2] |
| Purity | ≥99% | [2] |
| InChI Key | JUCIYUKIAAFMJA-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Cl | [3] |
Synthesis and Purification: A Validated Approach
Synthetic Rationale and Strategy
The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-chloro-5-formylbenzoic acid (CAS No. 153203-59-9).[5] This acid-catalyzed reaction with methanol is a classic, high-yielding transformation. The causality for this choice is clear: the starting acid is commercially available, and the reaction conditions are mild, avoiding unwanted side reactions with the sensitive aldehyde or the chloro-substituent. Post-reaction workup is designed to remove the acid catalyst and any unreacted carboxylic acid, followed by purification via recrystallization or silica gel chromatography to achieve high purity.
Detailed Experimental Protocol: Fischer Esterification
-
Reagents and Equipment:
-
3-chloro-5-formylbenzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-5-formylbenzoic acid and anhydrous methanol. Stir the suspension until the solid is mostly dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acid.
-
Quenching and Solvent Removal: Cool the mixture to room temperature. Neutralize the catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a separatory funnel containing ethyl acetate and water. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining starting acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product as a white powder.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization for Quality Control
The Principle of Orthogonal Verification
To ensure the compound meets the rigorous standards for drug development, a multi-pronged analytical approach is essential. This principle of orthogonal verification—using multiple techniques that measure different molecular properties—provides a self-validating system. We use Nuclear Magnetic Resonance (NMR) to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity.
Recommended Analytical Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum should show distinct signals for the methyl ester protons (~3.9 ppm), the aldehyde proton (~10.0 ppm), and three aromatic protons in the meta-substituted pattern. The ¹³C NMR will confirm the presence of the carbonyls (ester and aldehyde), the aromatic carbons, and the methyl carbon.
-
-
Mass Spectrometry (MS):
-
Sample Prep: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze using Electrospray Ionization (ESI) in positive mode.
-
Expected Results: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 199.01.[3] The characteristic isotopic pattern of a single chlorine atom (a 3:1 ratio for the M and M+2 peaks) will provide definitive confirmation of its presence.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Prep: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in a mobile phase-compatible solvent.
-
Analysis: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection (e.g., at 254 nm).
-
Expected Results: A pure sample will yield a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which should be ≥99%.
-
Visualization of the Analytical Workflow
Caption: Orthogonal workflow for analytical validation.
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in its potential for diversification.
-
Scaffold Decoration: In drug discovery, chemists often start with a core scaffold and "decorate" it with different functional groups to optimize biological activity. This compound is an ideal starting scaffold.
-
Combinatorial Chemistry: The aldehyde group is particularly amenable to high-throughput synthesis. Libraries of compounds can be rapidly generated via reductive amination with a diverse set of primary and secondary amines, creating a wide range of chemical entities for screening.
-
Synthesis of Heterocycles: The functional groups can be used to construct fused or appended heterocyclic rings, which are privileged structures in many classes of drugs.
Safety, Handling, and Storage
As a fine chemical intermediate, this compound requires careful handling. While a specific, universally adopted Safety Data Sheet (SDS) is not available in the aggregated search results, general precautions for related aromatic aldehydes and esters should be followed.
-
Disclaimer: This information is for guidance only. Users must consult the specific SDS provided by their chemical supplier before handling this compound.
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
This compound is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with a straightforward synthesis and a robust analytical validation process, make it a reliable building block. By understanding its reactivity, handling it with appropriate caution, and leveraging its multifunctional nature, scientists can effectively incorporate this compound into the synthesis of novel and complex molecules.
References
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methyl 2-fluoro-5-formylbenzoate. Chemical Synthesis Database. [Link]
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A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]
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This compound (C9H7ClO3). PubChemLite. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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Methyl 2-fluoro-5-formylbenzoate. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Methyl 3-chloro-5-formylbenzoate: A Key Building Block for Novel Therapeutic Agents
Introduction
In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is measured by its functional versatility, accessibility, and potential for generating diverse molecular scaffolds. Methyl 3-chloro-5-formylbenzoate (CAS No. 879542-48-0) has emerged as a quintessential example of such a valuable intermediate.[1] Possessing three distinct and orthogonally reactive functional groups—a methyl ester, an aldehyde, and an aryl chloride—this compound offers a rich platform for constructing complex molecules. The strategic placement of these groups on the benzene ring allows for precise, regioselective modifications, making it a coveted precursor in the synthesis of novel therapeutic agents.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the molecule's reactivity profile, and its demonstrated application in the development of next-generation pharmaceuticals.
Part 1: Molecular Identity and Physicochemical Properties
Chemical Structure and IUPAC Nomenclature
The formal IUPAC name for this compound is This compound . Its structure consists of a central benzene ring substituted at positions 1, 3, and 5. The methyl ester (-COOCH₃) group defines the root "benzoate" and is assigned position 1. The chloro (-Cl) and formyl (-CHO) groups are subsequently located at positions 3 and 5, respectively.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
Comprehensive experimental data for this compound is not widely published in peer-reviewed literature; much of the available information is from chemical suppliers. The following table consolidates key properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 879542-48-0 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Appearance | White to off-white solid/powder | Supplier Data |
| Purity | Typically ≥98% | Supplier Data |
| Melting Point | Not available (N/A) | [2] |
| Boiling Point | N/A | [2] |
| LogP | 1.9391 (Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų (Predicted) | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Part 2: Synthesis and Mechanistic Insights
A robust and scalable synthesis is paramount for any building block intended for drug development campaigns. While a specific, published, peer-reviewed protocol for this compound is elusive, a logical and efficient route can be designed based on well-established, fundamental organic transformations.
Retrosynthetic Analysis
The key to a practical synthesis is selecting an economical and readily available starting material. A logical precursor is 3-chloro-5-methylbenzoic acid . The retrosynthetic analysis breaks down the target molecule into simpler, more accessible precursors.
The primary disconnections are the methyl ester and the aldehyde functional groups. The ester can be readily formed from the corresponding carboxylic acid via Fischer esterification. The aldehyde can be synthesized by the oxidation of a methyl group. This leads to a straightforward two-step synthesis from a common chemical feedstock.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
This protocol is a self-validating system; successful isolation and characterization of the product from Step 1 confirms the viability of the starting material and conditions before proceeding to the more sensitive oxidation step.
Step 1: Fischer Esterification of 3-Chloro-5-methylbenzoic Acid
-
Objective: To convert the carboxylic acid to a methyl ester. This protects the acid from reacting in the subsequent oxidation step and introduces one of the required functional groups.
-
Causality: The reaction is catalyzed by a strong acid (e.g., H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. Methanol, acting as a nucleophile, can then attack this activated carbon. The use of methanol as the solvent ensures a large molar excess, driving the equilibrium towards the ester product according to Le Châtelier's principle.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-chloro-5-methylbenzoic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10-20 volumes) to serve as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude methyl 3-chloro-5-methylbenzoate. The product can be purified by column chromatography if necessary.
Step 2: Oxidation of the Benzylic Methyl Group
-
Objective: To selectively oxidize the methyl group to an aldehyde.
-
Causality: The benzylic position is susceptible to oxidation. A strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions, or milder reagents like chromium-based oxidants (e.g., PCC) or manganese dioxide (MnO₂), can effect this transformation. The challenge lies in preventing over-oxidation to the carboxylic acid. Using a stoichiometric amount of a milder oxidant or carefully controlling reaction time and temperature with a stronger one is critical.
Protocol (using MnO₂):
-
Charge a flask with methyl 3-chloro-5-methylbenzoate (1.0 eq) from Step 1 and a suitable solvent like dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO₂, 5-10 eq by weight). The use of a large excess of this heterogeneous reagent is common to ensure a reasonable reaction rate.
-
Stir the suspension vigorously at room temperature or gentle reflux. The reaction is typically slow and requires monitoring over 24-48 hours by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Part 3: Chemical Reactivity and Application in Medicinal Chemistry
Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and selective chemical modifications.
-
Aldehyde: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and aldol condensations. This position is the primary handle for introducing diversity and building out molecular complexity.
-
Methyl Ester: The ester is less electrophilic than the aldehyde. It can be hydrolyzed to the carboxylic acid under basic (saponification) or acidic conditions. It can also be converted to an amide by heating with an amine (amidation), often at higher temperatures or with catalysis.
-
Aryl Chloride: The C-Cl bond is the most inert of the three functional groups under standard conditions. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds. This allows for late-stage modification of the core scaffold.
Case Study: Synthesis of Efflux Pump Inhibitors
A tangible application of this compound is found in the synthesis of novel efflux pump inhibitors, which are compounds designed to combat antibiotic resistance in bacteria.[4] Patent WO2017042099A1 describes the use of this building block in a key synthetic step.[4]
In the described procedure, the aldehyde group of this compound is targeted by a Grignard reagent. This is a classic example of leveraging the aldehyde's high electrophilicity for C-C bond formation.
Experimental Protocol (Adapted from WO2017042099A1):
-
A Grignard reagent (e.g., a substituted benzylmagnesium halide) is prepared or sourced.
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared and cooled in an ice bath.
-
The Grignard reagent (approx. 1.0-1.2 eq) is added dropwise to the cooled solution. The Grignard reagent's nucleophilic carbon attacks the electrophilic aldehyde carbon.
-
The reaction is stirred at low temperature for 1-2 hours until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. This protonates the intermediate alkoxide to form a secondary alcohol and neutralizes any excess Grignard reagent.
-
The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent, filtered, and concentrated to yield the secondary alcohol product, which serves as a precursor for more advanced efflux pump inhibitors.[4]
Caption: Reaction workflow demonstrating the use in drug discovery.
Part 4: Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting. While a specific, comprehensive toxicology report is not available, GHS hazard statements for similar compounds suggest it should be treated as harmful if swallowed and as a skin and eye irritant.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. The recommendation to store under nitrogen suggests sensitivity to air or moisture over long periods.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed trifunctional building block that provides medicinal chemists with a powerful tool for scaffold elaboration and diversification. Its predictable reactivity allows for selective, stepwise modifications, enabling the efficient construction of complex molecular architectures. As demonstrated by its use in the synthesis of potential efflux pump inhibitors, this compound is a relevant and valuable intermediate in the ongoing search for new and effective therapeutics. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in drug discovery and development programs.
References
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PubChem. Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Accessed January 2, 2026. [Link]
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Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
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Dakhel, M. M. A., & Ali, F. M. (2022). Biochemical Research Applications of Methyl 4-formylbenzoate. Papafin. [Link]
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Chemical Synthesis Database. methyl 2-fluoro-5-formylbenzoate. Accessed January 2, 2026. [Link]
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Arote, R. B., & Yadav, D. B. (2018). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-5-formylbenzoate
This guide provides a comprehensive overview of a scientifically robust synthetic pathway for methyl 3-chloro-5-formylbenzoate, a key building block in the development of various pharmaceutical and agrochemical compounds. The presented route is designed for clarity, reproducibility, and scalability, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development.
Introduction
This compound is a trifunctional aromatic compound featuring a chloro, a formyl, and a methyl ester group. This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules where precise control over reactivity and regioselectivity is paramount. The presence of three distinct functional groups allows for a variety of subsequent chemical modifications, including but not limited to, nucleophilic addition to the aldehyde, Suzuki or Buchwald-Hartwig coupling at the chloro position, and hydrolysis or amidation of the ester.
This guide will detail a logical and efficient multi-step synthesis, commencing from a readily available starting material. Each step will be accompanied by a thorough discussion of the reaction mechanism, causality for the choice of reagents and conditions, and a detailed experimental protocol.
Proposed Synthetic Pathway
The most strategic and convergent synthesis of this compound involves a three-step process starting from 3,5-dimethylaniline. This pathway leverages a Sandmeyer reaction to introduce the chloro substituent, followed by a selective oxidation of one methyl group to a formyl group, and subsequent oxidation to a carboxylic acid, which is then esterified. An alternative, and often more direct, approach involves the selective oxidation of 3-chloro-5-methylbenzaldehyde, which itself can be synthesized from 3-chloro-5-methyltoluene. This guide will focus on the latter pathway due to its efficiency and the commercial availability of the key intermediate.
The overall transformation is as follows:
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Selective Oxidation of 3-Chloro-5-methylbenzaldehyde to 3-Chloro-5-formylbenzoic Acid
The pivotal step in this synthesis is the selective oxidation of the aldehyde group of 3-chloro-5-methylbenzaldehyde to a carboxylic acid, while leaving the methyl group intact. This transformation requires a mild oxidizing agent that is chemoselective for aldehydes.
Causality of Experimental Choices
Potassium permanganate (KMnO4) in a basic aqueous solution is a classic and effective reagent for the oxidation of aldehydes to carboxylic acids.[1] The reaction is typically carried out under controlled temperature to prevent side reactions, such as the oxidation of the methyl group. The basic conditions facilitate the dissolution of the permanganate and the initial nucleophilic attack on the aldehyde. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Experimental Protocol: Oxidation of 3-Chloro-5-methylbenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as aqueous acetone or a mixture of t-butanol and water.
-
Reagent Addition: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 1.05 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, the excess permanganate is quenched by the addition of a small amount of a reducing agent like sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is removed by filtration through a pad of celite.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated 3-chloro-5-formylbenzoic acid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
| Parameter | Value |
| Starting Material | 3-Chloro-5-methylbenzaldehyde |
| Oxidizing Agent | Potassium Permanganate (KMnO4) |
| Solvent | Aqueous Acetone or t-Butanol/Water |
| Temperature | Room temperature to gentle reflux |
| Reaction Time | 2-6 hours |
| Expected Yield | 70-85% |
Step 2: Fischer Esterification of 3-Chloro-5-formylbenzoic Acid
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and straightforward method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[2][3]
Causality of Experimental Choices
The use of a large excess of methanol serves to shift the reaction equilibrium towards the formation of the ester, as per Le Chatelier's principle. A strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is typically heated to reflux to increase the reaction rate.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-5-formylbenzoic acid (1 equivalent) in an excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%), to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Reaction Monitoring: The progress of the esterification can be monitored by TLC or by the complete dissolution of the starting carboxylic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Isolation and Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Purification can be achieved by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Material | 3-Chloro-5-formylbenzoic Acid |
| Reagent | Methanol (in excess) |
| Catalyst | Concentrated Sulfuric Acid (H2SO4) |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-12 hours |
| Expected Yield | 85-95% |
Alternative Synthetic Considerations
An alternative approach to 3-chloro-5-formylbenzoic acid could involve the oxidation of 3-chloro-5-methyltoluene. This would require a two-step oxidation process, first to the aldehyde and then to the carboxylic acid. The selective oxidation of a methyl group to an aldehyde can be challenging, often requiring specific reagents like chromium trioxide or manganese dioxide to avoid over-oxidation.[4]
Another potential route could start from 3-chlorobenzoic acid, followed by a formylation reaction. However, the directing effects of the chloro and carboxyl groups would likely lead to a mixture of isomers, making the purification of the desired 3,5-disubstituted product difficult.
Conclusion
The described two-step synthesis of this compound from 3-chloro-5-methylbenzaldehyde offers a reliable and efficient pathway for obtaining this valuable intermediate. The experimental protocols provided are based on well-established chemical transformations and are amenable to scale-up in a laboratory setting. By understanding the underlying principles of each reaction, researchers can further optimize the conditions to suit their specific needs and available resources.
References
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PrepChem.com. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. [Link]
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Organic Syntheses Procedure. esterification of carboxylic acids with. [Link]
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Solubility of Methyl 3-chloro-5-formylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-chloro-5-formylbenzoate in Organic Solvents
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a chlorinated aromatic ring, an ester, and an aldehyde functional group, dictates its physical and chemical properties, including its solubility. A thorough understanding of its solubility in different organic solvents is paramount for researchers and drug development professionals.[1][2] This knowledge is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating drug products. This technical guide provides an in-depth analysis of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.
Molecular Structure and its Influence on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] this compound possesses a combination of polar and non-polar characteristics that influence its solubility profile.
-
Polar Features : The ester (-COOCH₃) and aldehyde (-CHO) groups contain polar carbonyl (C=O) bonds, capable of dipole-dipole interactions and acting as hydrogen bond acceptors.
-
Non-polar Features : The benzene ring and the methyl group are non-polar, contributing to van der Waals forces.
-
Halogen Influence : The chlorine atom is electronegative, contributing to the molecule's overall polarity, but it also increases the molecular weight and size, which can decrease solubility.
The interplay of these features determines the compound's affinity for various organic solvents.
Predicted Solubility Profile
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | |||
| Hexane | 0.1 | Low | The non-polar nature of hexane interacts weakly with the polar functional groups of the solute. |
| Toluene | 2.4 | Moderate | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, while its overall low polarity limits interaction with the polar groups. |
| Polar Aprotic | |||
| Dichloromethane (DCM) | 3.1 | High | DCM's polarity is suitable for interacting with both the polar and non-polar regions of the molecule. |
| Ethyl Acetate | 4.4 | High | The ester group in ethyl acetate can engage in dipole-dipole interactions with the solute's ester and aldehyde groups. |
| Acetone | 5.1 | High | The highly polar carbonyl group of acetone effectively solvates the polar functional groups of the solute. |
| Acetonitrile | 5.8 | Moderate to High | A polar solvent that can interact well with the polar moieties of the compound. |
| Dimethylformamide (DMF) | 6.4 | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Polar Protic | |||
| Methanol | 5.1 | Moderate | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygens of the solute, but the non-polar backbone of the solute may limit solubility compared to more polar aprotic solvents. |
| Ethanol | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Water | 10.2 | Very Low | The highly polar, hydrogen-bonding network of water does not favorably interact with the largely non-polar structure of this compound.[4] |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation : Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Solvent Addition : Add a precise volume of the desired organic solvent to the vial.
-
Equilibration : Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24 hours) to ensure the solution is saturated.
-
Phase Separation : After equilibration, allow the mixture to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sampling : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation : Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Mass Determination : Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation : The solubility can then be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of solute in aliquot / Volume of aliquot) x 100
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of the solute will typically be a better solvent.
-
Purity of Solute and Solvent : Impurities in either the solute or the solvent can affect the measured solubility.
-
Crystalline Form (Polymorphism) : Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.
Safety and Handling
When working with this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle the compound and solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Handling : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6]
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Disposal : Dispose of waste materials according to institutional and local regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, a strong understanding of the principles of solubility allows for rational solvent selection. It is predicted to have high solubility in polar aprotic solvents like DCM, ethyl acetate, acetone, DMF, and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be low in non-polar solvents and water. For precise applications, the experimental determination of solubility using the protocol outlined in this guide is strongly recommended. This will enable scientists to optimize their processes, leading to improved yields, purity, and efficiency in the synthesis and formulation of novel chemical entities.
References
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Reactivity of the formyl group in Methyl 3-chloro-5-formylbenzoate
An In-depth Technical Guide to the Reactivity of the Formyl Group in Methyl 3-chloro-5-formylbenzoate
This guide provides a comprehensive exploration of the chemical reactivity of the formyl group in this compound (MCFB). As a versatile bifunctional building block, understanding the nuanced reactivity of MCFB is critical for its effective application in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials.[1] This document delves into the electronic and steric factors governing the transformations of the formyl group and provides field-proven protocols for its key reactions.
Molecular Architecture and Electronic Profile
This compound (CAS No: 879542-48-0) is an aromatic aldehyde featuring three distinct functional groups attached to a benzene ring: a formyl group (-CHO), a chloro group (-Cl), and a methyl ester group (-COOCH₃).[1][2]
The reactivity of the formyl group is profoundly influenced by the electronic landscape of the aromatic ring. Both the chloro and the methyl ester groups are electron-withdrawing. This inductive and resonance-based withdrawal of electron density from the benzene ring renders the carbonyl carbon of the formyl group significantly more electrophilic. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the ring; however, in the case of MCFB, the potent deactivating nature of the other substituents enhances the formyl group's susceptibility to nucleophilic attack.[3][4][5]
Key Transformations of the Formyl Group
The enhanced electrophilicity of the formyl carbon in MCFB allows for a diverse array of chemical transformations. This section details the principal reactions, providing both mechanistic insights and practical methodologies.
Reduction to a Primary Alcohol
The selective reduction of the formyl group to a hydroxymethyl group is a fundamental transformation, yielding Methyl 3-chloro-5-(hydroxymethyl)benzoate. The primary challenge is to achieve this conversion without affecting the less reactive methyl ester functionality.
Causality of Reagent Selection: The choice of reducing agent is paramount for chemoselectivity. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the aldehyde and the ester. Therefore, a milder reagent is required. Sodium borohydride (NaBH₄) is the ideal choice due to its excellent selectivity for aldehydes and ketones in the presence of esters.[6][7] The carboxylate group, being electron-rich, is not susceptible to reduction by NaBH₄.[7]
Table 1: Comparison of Hydride-Based Reducing Agents
| Reducing Agent | Reactivity with Aldehyde | Reactivity with Ester | Selectivity for Aldehyde |
| Sodium Borohydride (NaBH₄) | High | Low / None | Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | High | High | Poor |
| DIBAL-H | High | High | Poor (can be selective at low temp.) |
Experimental Protocol: Selective Reduction using NaBH₄ [6]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the internal temperature to 0-5 °C.
-
Reagent Addition: Add Sodium Borohydride (1.5 eq.) slowly in small portions over 20 minutes. Caution: Hydrogen gas evolution may occur. Ensure proper ventilation.[6]
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Work-up and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Workflow for Selective Reduction
Caption: General experimental workflow for the selective reduction of the formyl group.
Oxidation to a Carboxylic Acid
The formyl group can be readily oxidized to a carboxylic acid, yielding 3-chloro-5-(methoxycarbonyl)benzoic acid. This transformation is typically achieved using strong oxidizing agents.
Mechanism and Reagent Choice: The oxidation of alkylbenzenes often occurs at the benzylic position, which is activated by the aromatic ring.[8][9] Reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this purpose. The reaction proceeds through the formation of a benzylic alcohol and then an aldehyde, which is further oxidized to the carboxylic acid.[9]
Experimental Protocol: Oxidation using KMnO₄
-
Setup: Dissolve this compound (1.0 eq.) in a mixture of pyridine and water.
-
Reagent Addition: Heat the solution to reflux and add a solution of potassium permanganate (KMnO₄, ~2.0 eq.) in water dropwise over 1-2 hours.
-
Reaction: Maintain the reflux until the purple color of the permanganate disappears.
-
Work-up: Cool the mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Oxidation Reaction Pathway
Caption: Oxidation of the formyl group to a carboxylic acid.
Carbon-Carbon Bond Formation
The formyl group is an excellent electrophile for reactions that form new carbon-carbon bonds, such as the Wittig reaction and Knoevenagel condensation.
The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphonium ylide.[10][11] This reaction is a powerful tool for extending carbon chains.[11]
Mechanism Overview: The reaction begins with the deprotonation of a phosphonium salt using a strong base (e.g., n-butyllithium) to generate a nucleophilic ylide.[11] This ylide then attacks the carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate.[10] This intermediate collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct, which drives the reaction forward.[10]
Experimental Protocol: General Wittig Reaction [12]
-
Ylide Formation: Suspend the chosen phosphonium salt (1.1 eq.) in dry THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in dry THF to the ylide solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ether, wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the resulting alkene product by column chromatography to remove the triphenylphosphine oxide byproduct.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig Reaction.
This condensation reaction occurs between an aldehyde and a compound with an active methylene group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base.[13]
Mechanism Overview: The base (often a primary or secondary amine) deprotonates the active methylene compound to form a carbanion.[13] This nucleophile attacks the aldehyde's carbonyl carbon. Subsequent dehydration yields a new carbon-carbon double bond.[13]
Experimental Protocol: General Knoevenagel Condensation
-
Setup: Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Heat the mixture to reflux for several hours, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the solvent is removed, and the product is purified by recrystallization or chromatography.
Carbon-Nitrogen Bond Formation: Imination
The reaction of the formyl group with primary amines is a cornerstone of C-N bond formation, leading to Schiff bases (imines) and, subsequently, secondary amines through reductive amination.
The condensation of MCFB with a primary amine yields an imine, a compound containing a C=N double bond. This reaction is typically acid-catalyzed and involves the removal of water.[14][15][16]
Experimental Protocol: General Schiff Base Synthesis [14][15]
-
Setup: Dissolve this compound (1.0 eq.) and the primary amine (1.05 eq.) in methanol or ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be isolated by filtration.
This powerful one-pot procedure combines Schiff base formation with an in-situ reduction to produce a secondary amine.[17]
Causality of Reagent Selection: The key is to use a reducing agent that is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation.
Experimental Protocol: General Reductive Amination [17]
-
Setup: In a flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and a suitable solvent like methanol or dichloroethane.
-
pH Adjustment: Add acetic acid to adjust the pH to approximately 5-6, which facilitates imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution.
-
Reaction: Stir at room temperature for several hours to overnight until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography if necessary.
Reductive Amination Workflow
Caption: Workflow for one-pot reductive amination.
Conclusion
The formyl group of this compound is a highly reactive and synthetically valuable handle. The presence of electron-withdrawing chloro and methyl ester substituents significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for a wide range of transformations. From selective reductions and oxidations to robust carbon-carbon and carbon-nitrogen bond-forming reactions, MCFB provides chemists with a reliable and versatile platform. This guide has outlined the key mechanistic principles and provided validated protocols that empower researchers, scientists, and drug development professionals to effectively leverage the unique reactivity of this important chemical intermediate.
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SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) - Semantic Scholar. Semantic Scholar. [Link]
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A Technical Guide to the Electrophilicity of the Aromatic Ring in Methyl 3-chloro-5-formylbenzoate
Abstract
This technical guide provides an in-depth analysis of the electrophilicity of the aromatic ring in Methyl 3-chloro-5-formylbenzoate. The document elucidates the fundamental principles governing electrophilic aromatic substitution, with a specific focus on the synergistic and antagonistic electronic effects of the chloro, formyl, and methyl ester substituents. Through a detailed examination of inductive and resonance effects, this guide offers a predictive framework for the reactivity and regioselectivity of this polysubstituted aromatic system. Experimental protocols and quantitative data are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical insights into the chemical behavior of this versatile building block.
Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry
Substituted benzoic acids and their corresponding esters are privileged scaffolds in modern drug discovery. Their ability to engage in a multitude of chemical transformations, coupled with their prevalence in biologically active molecules, renders them indispensable tools for the medicinal chemist. This compound, in particular, presents a fascinating case study in aromatic electrophilicity. The strategic placement of three distinct functional groups on the benzene ring creates a unique electronic landscape that dictates its reactivity towards electrophiles. Understanding the nuances of this electronic environment is paramount for its effective utilization in the synthesis of complex molecular architectures.
This guide will deconstruct the electronic contributions of each substituent, providing a qualitative and quantitative assessment of their impact on the electron density of the aromatic ring. We will explore how these effects collectively govern the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Furthermore, this document will serve as a practical resource by providing detailed experimental methodologies to probe and exploit the electrophilic character of this important synthetic intermediate.
Foundational Principles: Electrophilicity of Aromatic Systems
The reactivity of an aromatic ring in an electrophilic aromatic substitution (EAS) reaction is fundamentally determined by its electron density. The delocalized π-electron system of the benzene ring acts as a nucleophile, attacking an electron-deficient species (the electrophile)[1]. The rate of this reaction is highly sensitive to the nature of the substituents already present on the ring. These substituents can be broadly classified into two categories: activating and deactivating groups.
-
Activating Groups: These groups donate electron density to the aromatic ring, thereby increasing its nucleophilicity and making it more reactive towards electrophiles.[2] Examples include alkyl, hydroxyl, and amino groups.
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and rendering it less reactive towards electrophiles.[3] Examples include nitro, carbonyl, and cyano groups.
The influence of a substituent is a composite of two primary electronic effects:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbons. Electron-withdrawing groups exert a -I effect, while electron-donating groups exert a +I effect.
-
Resonance Effect (M or R): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π-electrons from the substituent into or out of the aromatic ring.[4] A substituent that donates electrons via resonance has a +M effect, while one that withdraws electrons has a -M effect.
The interplay of these effects determines not only the overall reactivity of the ring but also the position at which the incoming electrophile will substitute. Activating groups are typically ortho, para-directors, while deactivating groups are generally meta-directors.[3]
Deconstructing the Substituent Effects in this compound
The aromatic ring of this compound is adorned with three substituents: a chloro group at position 3, a formyl (aldehyde) group at position 5, and a methyl ester (methoxycarbonyl) group at position 1. To comprehend the overall electrophilicity of the ring, we must first analyze the individual contributions of each group.
The Chloro Group: A Halogen's Duality
Halogens, such as chlorine, present a unique case where inductive and resonance effects are in opposition.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the σ-bond, deactivating the ring.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the π-system of the ring, donating electron density.
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect, which directs electron density primarily to the ortho and para positions, still governs the regioselectivity, making halogens ortho, para-directing deactivators.
The Formyl Group: A Potent Deactivator
The formyl group (-CHO) is a strong electron-withdrawing group.
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma framework.
-
Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic ring through resonance, delocalizing the π-electrons onto the oxygen atom. This effect is particularly pronounced at the ortho and para positions.
Both the inductive and resonance effects of the formyl group work in concert to significantly reduce the electron density of the aromatic ring, making it strongly deactivated towards electrophilic attack. The pronounced withdrawal of electron density from the ortho and para positions makes the formyl group a strong meta-director.
The Methyl Ester Group: Another Strong Deactivator
Similar to the formyl group, the methyl ester (-COOCH₃) group is a powerful deactivating group.
-
Inductive Effect (-I): The electronegative oxygen atoms of the ester functionality withdraw electron density inductively.
-
Resonance Effect (-M): The carbonyl moiety of the ester group withdraws electron density from the ring via resonance, in a manner analogous to the formyl group.
The combined -I and -M effects of the methyl ester group lead to a substantial deactivation of the aromatic ring and confer strong meta-directing character.
Synergistic Deactivation and Directing Effects
In this compound, the three substituents are positioned meta to each other. This arrangement leads to a powerful and synergistic deactivation of the aromatic ring. Both the formyl and the methyl ester groups are strong meta-directors. The chloro group, while being an ortho, para-director, is a deactivator.
The directing effects of the substituents must be considered in concert. The formyl group at C5 directs incoming electrophiles to the positions meta to it, which are C1 and C3 (already substituted) and C7 (or the position between C1 and C5). The methyl ester at C1 directs to C3 and C5 (already substituted) and C7. The chloro group at C3 directs to the positions ortho (C2 and C4) and para (C6) to it.
Given the strong deactivating nature of all three substituents, the aromatic ring in this compound is significantly electron-deficient and therefore, highly unreactive towards electrophilic aromatic substitution. The positions most susceptible to electrophilic attack, albeit under forcing conditions, would be those that are least deactivated. The positions ortho and para to the powerful electron-withdrawing formyl and methyl ester groups will be the most electron-deficient. Therefore, any potential electrophilic attack is most likely to be directed by the chloro group to its ortho and para positions, with the para position (C6) being sterically more accessible than the ortho positions (C2 and C4). However, the overall reactivity will be extremely low.
Quantitative Assessment: Hammett Constants
The electronic effects of substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5][6]
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -CHO | 0.35 | 0.42 |
| -COOCH₃ | 0.37 | 0.45 |
Data sourced from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The positive σ values for all three substituents confirm their electron-withdrawing nature. The larger σ_para values for the formyl and methyl ester groups highlight their strong electron-withdrawing resonance effects. The cumulative effect of these three electron-withdrawing groups results in a highly deactivated aromatic ring.
Experimental Protocols: Probing the Electrophilicity
Due to the significantly deactivated nature of the aromatic ring in this compound, electrophilic aromatic substitution reactions will require harsh conditions. A representative protocol for nitration is provided below.
Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.
-
In the dropping funnel, prepare a mixture of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (1.0 eq).
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the nitrated product.
Expected Outcome: The major product is expected to be the result of substitution at the position least deactivated by the electron-withdrawing groups and directed by the chloro substituent. This would likely be the position para to the chlorine atom.
Visualizing the Electronic Effects and Reaction Pathway
Resonance Structures
The following diagram illustrates the delocalization of electron density away from the aromatic ring by the formyl and methyl ester groups.
Caption: Resonance structures showing electron withdrawal.
Electrophilic Aromatic Substitution Workflow
The general mechanism for electrophilic aromatic substitution on this compound is depicted below.
Caption: Generalized workflow for EAS.
Conclusion
The aromatic ring in this compound is exceptionally electron-deficient due to the cumulative electron-withdrawing effects of the chloro, formyl, and methyl ester substituents. This profound deactivation renders the molecule highly unreactive towards electrophilic aromatic substitution, necessitating the use of forcing reaction conditions. The directing effects of the substituents are in opposition, with the strong meta-directing influence of the formyl and ester groups competing with the ortho, para-directing nature of the chloro group. In the event of a successful electrophilic substitution, the position of attack will be determined by a complex interplay of these electronic factors and steric considerations. This in-depth understanding of the electrophilicity of this compound is crucial for its strategic application in the synthesis of novel chemical entities for drug discovery and development.
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Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
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LibreTexts. (2022, September 24). Electrophilic Aromatic Substitution. Retrieved from [Link]
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LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
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Wikipedia. (2023, December 12). Electrophilic aromatic substitution. Retrieved from [Link]
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Stockburn, W. (2017). Electrophilic substitution of aromatic rings. Chemistry Review, 26(4), 2-6. Retrieved from [Link]
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MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]
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Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. Retrieved from [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
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The Strategic Utility of Methyl 3-chloro-5-formylbenzoate: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. Methyl 3-chloro-5-formylbenzoate (CAS 879542-48-0) emerges as a highly valuable, yet underexplored, building block for medicinal chemistry campaigns.[1] Its trifunctional nature, featuring an electrophilic aldehyde, a modifiable methyl ester, and a strategically positioned chloro substituent on an aromatic scaffold, offers a confluence of synthetic handles and physicochemical properties. This guide elucidates the potential of this molecule, focusing on its application as a core scaffold for the synthesis of kinase inhibitors. We will dissect its chemical reactivity, provide field-proven synthetic protocols for its elaboration, and propose strategic pathways for lead optimization, thereby presenting a compelling case for its inclusion in the modern medicinal chemist's toolkit.
Introduction: Unpacking the Molecular Architecture
This compound is a trifunctional aromatic compound whose potential is derived directly from its distinct structural features. The 1,3,5-substitution pattern on the benzene ring provides a rigid scaffold that can project functionalities into specific vectors within a biological target's binding site.
| Property | Value | Reference |
| CAS Number | 879542-48-0 | [1] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.60 g/mol | [1] |
| Key Features | Aldehyde, Methyl Ester, Aryl Chloride | N/A |
The three key functional groups each serve a distinct purpose:
-
The Formyl Group (Aldehyde): As a potent electrophile, the aldehyde is the primary reactive center for nucleophilic attack. It is an ideal precursor for forming a diverse array of chemical bonds and introducing new molecular fragments, most notably through reductive amination and olefination reactions.
-
The Methyl Ester: This group serves two primary roles. First, it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. Second, it is a versatile handle for late-stage diversification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a crucial interaction point (hydrogen bond donor/acceptor) for target binding.
-
The Chloro Group: The presence of a halogen, particularly chlorine, is a common feature in many approved drugs.[2] It significantly impacts the molecule's physicochemical properties by increasing lipophilicity, which can enhance membrane permeability. Furthermore, the chloro group can occupy hydrophobic pockets within a protein's active site and is a known bioisostere for a methyl group, offering a vector for exploring structure-activity relationships (SAR).[2]
Below is a diagram illustrating the key reactive and influential sites of the molecule.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many FDA-approved kinase inhibitors utilize a substituted aromatic core to which various recognition motifs are attached. The structural motif of this compound is highly pertinent to this class of drugs, particularly those that bind to the hinge region of the kinase ATP-binding site.[3][4]
A common strategy in kinase inhibitor design involves a central heterocyclic core (e.g., quinazoline, pyrimidine) that forms hydrogen bonds with the kinase hinge region. This core is typically decorated with a "head" group that occupies the ATP adenine pocket and a "tail" group that extends towards the solvent-exposed region or a hydrophobic allosteric pocket.[4]
This compound is an ideal precursor for the "tail" portion of such inhibitors. The aldehyde allows for the coupling of the scaffold to a primary or secondary amine on the central heterocyclic core via reductive amination. The methyl ester can then be converted to a diverse library of amides to probe interactions in the solvent-exposed region, a common strategy for optimizing potency and pharmacokinetic properties.
The following workflow illustrates a logical synthetic approach to generate a library of potential kinase inhibitors.
Field-Proven Synthetic Methodologies
The successful application of this compound hinges on robust and high-yielding chemical transformations. Below are detailed, self-validating protocols for key reactions.
Protocol 1: Reductive Amination
Reductive amination is the cornerstone reaction for coupling the aldehyde to an amine-containing core.[5] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over harsher reagents like sodium borohydride (NaBH₄) because it is milder, more selective for imines over aldehydes, and does not reduce the ester functionality.[5] The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine-containing heterocyclic core (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (0.1 eq) to catalyze imine formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Validate the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Wittig Reaction for Olefination
The Wittig reaction provides a reliable method to convert the aldehyde into an alkene, offering an alternative linker to the core or a site for further functionalization.[6][7] This is particularly useful for creating more rigid structures or for accessing different regions of the target's binding pocket. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide used.[8]
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the resulting colored ylide solution back to -78°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether or ethyl acetate. The major byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents like hexanes, which can aid in purification. After extraction, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
-
Validation: Characterize the final alkene product by NMR and HRMS to confirm its structure and determine the stereochemical ratio (E/Z) if applicable.
Strategic Derivatization and Bioisosteric Replacement
Once the core scaffold is coupled, the focus shifts to optimizing the molecule's properties. Bioisosterism is a key strategy in drug design where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[5][9]
| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Formyl (-CHO) | Nitrile (-CN), Oxazole, Tetrazole | The nitrile can act as a hydrogen bond acceptor. Heterocycles like oxazoles or tetrazoles can mimic the steric and electronic profile of the aldehyde while improving metabolic stability and offering new interaction points.[10] |
| Chloro (-Cl) | Trifluoromethyl (-CF₃), Methyl (-CH₃) | The -CF₃ group is a strong electron-withdrawing group and can form favorable interactions in hydrophobic pockets. Replacing Cl with CH₃ can probe the importance of the halogen bond versus a purely hydrophobic interaction. |
| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH), Amides (-CONHR), Sulfonamides (-SO₂NHR), Acylsulfonamides | Conversion to a carboxylic acid introduces a key hydrogen bonding group. Amides and sulfonamides provide diverse vectors for exploring SAR and can significantly alter solubility and cell permeability.[6] |
Conclusion
This compound represents a strategic and versatile starting material for medicinal chemistry programs, particularly in the rational design of kinase inhibitors. Its trifunctional nature provides a robust platform for the rapid synthesis of diverse chemical libraries. The aldehyde serves as a primary conjugation point, while the chloro and methyl ester groups offer critical handles for modulating the physicochemical and pharmacokinetic properties of the resulting compounds. By leveraging established synthetic protocols and applying modern medicinal chemistry principles such as bioisosterism, researchers can efficiently translate this simple building block into complex and potentially potent therapeutic candidates.
References
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.
-
Reductive Amination of Aldehydes and Ketones. Unacademy.
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec, 2024.
-
The Wittig Reaction. YouTube, 2022.
-
Synthesis of ALK5 kinase inhibitors based on substituted homoallenyl aldehyde. Arkivoc, 2011.
-
Synthesis of histidine kinase inhibitors and their biological properties. RSC Medicinal Chemistry, 2019.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 2017.
-
Bioisosteric Replacements. Cambridge MedChem Consulting, 2021.
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 2020.
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 2024.
-
Wittig Reaction. Alfa Chemistry.
-
Wittig reaction with benzaldehyde. Chemistry Stack Exchange, 2014.
-
This compound. BLD Pharm.
-
What is the role of bioisosterism in drug design? PatSnap Synapse, 2024.
-
Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996.
-
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate, 2022.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 2018.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 2021.
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- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
Methodological & Application
Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for Methyl 3-chloro-5-formylbenzoate
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with Methyl 3-chloro-5-formylbenzoate, a challenging yet valuable substrate in medicinal chemistry and materials science. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, necessitating carefully optimized catalytic systems. This guide delves into the mechanistic rationale behind selecting appropriate palladium catalysts, bulky electron-rich phosphine ligands, bases, and solvent systems to achieve high-yield coupling with this electron-deficient substrate. We present a detailed, field-proven protocol, a troubleshooting guide, and a comparative analysis of key reaction parameters to empower researchers in drug development and organic synthesis to successfully utilize this important building block.
Scientific Background & Mechanistic Considerations
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts have made it a cornerstone of modern organic synthesis.[3]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[4][5] This step is often rate-limiting, particularly for the strong C-Cl bond of aryl chlorides.[3]
-
Transmetalation: The organic group from the activated organoboron species (R²-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide.[2] This step requires activation of the boronic acid by a base.[6][7]
-
Reductive Elimination: The two organic partners (R¹ and R²) couple and are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[4][8]
The Challenge of Aryl Chlorides
The primary hurdle in using aryl chlorides like this compound is the strength of the C-Cl bond, which makes the initial oxidative addition step energetically demanding compared to C-Br or C-I bonds.[9] While the electron-withdrawing formyl and ester groups on the substrate help to activate the C-Cl bond towards oxidative addition, specialized catalyst systems are still required to achieve efficient conversion.[9] Success hinges on employing highly active catalysts, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that readily undergoes oxidative addition.[10][11]
Key Experimental Parameters & Optimization
The selection of each reaction component is critical for overcoming the activation barrier of the aryl chloride and preserving the substrate's functional groups.
Catalyst System: The Engine of the Reaction
-
Palladium Precatalyst: Standard Pd(0) or Pd(II) sources are effective. Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are stable to air and are readily reduced in situ to the active Pd(0) species.
-
Ligand Selection (Critical for Aryl Chlorides): The ligand stabilizes the palladium center and modulates its reactivity. For unreactive aryl chlorides, the ligand must be both electron-rich to facilitate the oxidative addition and sterically bulky to promote reductive elimination and favor the formation of the highly active 14-electron monoligated palladium species.[8][11]
-
Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their steric bulk and electron-donating properties create a highly active catalytic center.[12][13]
-
Dialkylphosphines (Fu Ligands): Tri-tert-butylphosphine (P(t-Bu)₃) is another excellent choice, known for its strong electron-donating ability and large cone angle.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are more thermally stable than many phosphines, making them suitable for challenging couplings that require higher temperatures.[10]
-
Base Selection: The Activator
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6][7] The choice of base must be carefully considered due to the presence of a methyl ester in the substrate, which is susceptible to hydrolysis under strongly basic conditions.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, providing a good balance of reactivity without being overly harsh.
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and can accelerate reactions but is more expensive.
-
Potassium Fluoride (KF): A milder base that can be effective, particularly when dealing with base-sensitive functional groups.[10]
-
Hydroxides (NaOH, KOH): Generally avoided for this substrate due to the high risk of ester saponification.
Solvent System: The Reaction Medium
The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are often preferred.
-
Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are very common, often used with a small amount of water to help dissolve the inorganic base.
-
Aromatic Hydrocarbons: Toluene is another effective solvent.
-
Polar Aprotic Solvents: Solvents like DMF can be used, but their effect on selectivity and catalyst stability should be considered.[14][15] The choice of solvent can be complex and may influence catalyst activity in non-obvious ways.[16][17]
Recommended Reaction Conditions
Based on established literature for challenging aryl chlorides, the following conditions provide a robust starting point for the Suzuki coupling of this compound.
| Parameter | Recommended Reagent/Condition | Rationale |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Aryl or Vinyl Boronic Acid | Coupling Partner (1.1 - 1.5 equiv) |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Reliable Pd(0) source (1-2 mol%) |
| Ligand | SPhos or P(t-Bu)₃ | Bulky, electron-rich ligand for C-Cl activation (2-4 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ | Effective activation of boronic acid (2-3 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | Good solubility and compatibility |
| Temperature | 80 - 110 °C | Thermal energy to overcome activation barrier |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the Pd(0) catalyst and ligands |
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst activity.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (N₂ or Ar), heating mantle with temperature control
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 198.6 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 636.8 mg).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (e.g., 5 mL) followed by degassed water (0.5 mL) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure proper inert atmosphere technique. Degas solvents thoroughly. Increase temperature in 10 °C increments. Use a different ligand (e.g., P(t-Bu)₃). |
| Significant Starting Material Recovery | Reaction not complete; Catalyst system not active enough. | Increase reaction time. Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd). |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen; Reaction temperature too high. | Improve inert atmosphere setup. Reduce reaction temperature. |
| Ester Hydrolysis | Base is too strong or reaction time is too long with aqueous base. | Switch to a milder base like K₂CO₃ or KF. Ensure the reaction is not heated unnecessarily long after completion. |
| Deboronation of Boronic Acid | Excess water or protic solvent; Prolonged heating. | Use anhydrous solvent and minimize water content. Ensure boronic acid is of good quality. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ghaffari, B., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15558–15567. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1184-1194. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Chen, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 438-445. [Link]
-
Ghaffari, B., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 1042–1053. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Poyatos, M., et al. (2005). Palladium-Catalyzed Suzuki—Miyaura Reaction of Aryl Chlorides in Aqueous Media Using Tetrahydrodiazepinium Salts as Carbene Ligands. Synlett, 2005(14), 2169-2172. [Link]
-
Kolychev, E. L., et al. (2017). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 7(8), 5036–5047. [Link]
-
Grasa, G. A., & Colacot, T. J. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 40(20), 3720-3741. [Link]
-
Xu, G., et al. (2011). Efficient Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Organometallics, 30(20), 5524–5529. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(4), 643-650. [Link]
-
Ghaffari, B., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 9(19), 3699–3702. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
-
Xu, G., et al. (2011). Efficient palladium-catalyzed Suzuki–Miyaura coupling of aryl chlorides with arylboronic acids using benzoferrocenyl phosphine. ElectronicsAndBooks. [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Methyl 3-chloro-5-formylbenzoate in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Heterocyclic compounds form the cornerstone of many approved drugs, owing to their diverse chemical properties and ability to engage with biological targets. Methyl 3-chloro-5-formylbenzoate emerges as a highly valuable and versatile building block for the synthesis of a variety of heterocyclic systems. Its bifunctional nature, possessing both an electrophilic aldehyde and a methyl ester, coupled with the electronic influence of the chloro substituent, offers a unique platform for constructing complex molecular frameworks.
These application notes provide a detailed guide for the strategic utilization of this compound in the synthesis of two important classes of heterocycles: dihydropyrimidines and dihydropyridines. The protocols are based on the well-established Biginelli and Hantzsch multicomponent reactions, adapted for this specific substrate.
Application I: Synthesis of Dihydropyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to afford dihydropyrimidinones or dihydropyrimidinethiones.[1][2] These scaffolds are of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[1] The use of this compound in this reaction is anticipated to yield novel dihydropyrimidines with a unique substitution pattern, offering new avenues for structure-activity relationship (SAR) studies.
Mechanistic Rationale
The reaction is believed to proceed through a series of bimolecular reactions. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine, and subsequent cyclization and dehydration to furnish the dihydropyrimidine ring.[1] The chloro and methyl ester substituents on the aromatic ring of this compound are expected to influence the reactivity of the aldehyde and the properties of the final product.
Workflow for Biginelli Reaction
Caption: Synthetic workflow for dihydropyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-(3-chloro-5-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Deionized water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.99 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in 30 mL of absolute ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Carefully add 5-6 drops of concentrated hydrochloric acid to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring.
-
A precipitate will form. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 60 °C.
-
For further purification, recrystallize the crude product from hot ethanol.
Expected Outcome and Characterization
The expected product is a white to off-white crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 198.60 | 1.0 | 1.99 g (10 mmol) |
| Ethyl acetoacetate | 130.14 | 1.0 | 1.30 g (10 mmol) |
| Urea | 60.06 | 1.2 | 0.72 g (12 mmol) |
| Expected Product | 410.82 | Theoretical Yield: 4.11 g |
Table 1: Stoichiometry for the Biginelli reaction.
Application II: Synthesis of 1,4-Dihydropyridine Derivatives via the Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridine derivatives.[3][4] These compounds are of significant pharmaceutical importance, with several approved drugs, such as nifedipine and amlodipine, belonging to this class and acting as calcium channel blockers.[4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source.[3] Employing this compound in this synthesis will lead to novel 1,4-dihydropyridines with potential for unique biological activities.
Mechanistic Insights
The Hantzsch synthesis is believed to proceed through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[5]
Workflow for Hantzsch Pyridine Synthesis
Caption: Synthetic workflow for 1,4-dihydropyridine synthesis.
Detailed Experimental Protocol: Synthesis of Diethyl 4-(3-chloro-5-(methoxycarbonyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol (absolute)
-
Deionized water
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.99 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add ethyl acetoacetate (2.60 g, 20 mmol) followed by ammonium acetate (0.92 g, 12 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 50 mL of ice-cold water to the flask with stirring to induce precipitation of the product.
-
Continue stirring in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture (1:1, 2 x 20 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the product from ethanol to obtain a pure crystalline solid.
Expected Outcome and Characterization
The final product is expected to be a yellow to orange crystalline solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 198.60 | 1.0 | 1.99 g (10 mmol) |
| Ethyl acetoacetate | 130.14 | 2.0 | 2.60 g (20 mmol) |
| Ammonium acetate | 77.08 | 1.2 | 0.92 g (12 mmol) |
| Expected Product | 493.95 | Theoretical Yield: 4.94 g |
Table 2: Stoichiometry for the Hantzsch pyridine synthesis.
Conclusion
This compound serves as an excellent substrate for well-established multicomponent reactions, enabling the efficient synthesis of novel dihydropyrimidine and 1,4-dihydropyridine derivatives. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of new chemical entities based on this versatile building block. The unique substitution pattern offered by this starting material is poised to generate libraries of compounds with potentially interesting and unexplored biological activities, making it a valuable tool in the arsenal of medicinal and synthetic chemists.
References
-
Kaur, R.; Chaudhary, S.; Kumar, K.; Gupta, M.K.; Rawal, R.K. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Eur. J. Med. Chem., 2017 , 132, 108-134. [Link]
-
Bajaj, S.D.; Mahodaya, O.A.; et al. 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 2023 , 28(21), 7298. [Link]
-
Biginelli, P. Ueber Aldehyduramide des Acetessigesters. Ber. Dtsch. Chem. Ges., 1891 , 24, 1317-1319. [Link]
-
Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 1993 , 49, 6937-6963. [Link]
-
Biginelli reaction - Wikipedia. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 2021 , 26(12), 3737. [Link]
-
The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Curr. Org. Synth., 2019 , 16(7), 903-913. [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein J. Org. Chem., 2011 , 7, 1227-1233. [Link]
-
Hantzsch pyridine synthesis - overview - ChemTube3D. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]
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Synthesis of Pharmaceutical Scaffolds from Methyl 3-chloro-5-formylbenzoate: Application Notes and Protocols
Introduction: The Strategic Importance of Methyl 3-chloro-5-formylbenzoate in Medicinal Chemistry
This compound is a versatile trifunctional building block that holds significant potential in the synthesis of diverse pharmaceutical scaffolds. Its unique substitution pattern, featuring an aldehyde, a methyl ester, and a chloro group on a central benzene ring, offers medicinal chemists a powerful tool for generating molecular complexity and exploring chemical space in drug discovery programs. The aldehyde functionality serves as a key reactive handle for the construction of a wide array of heterocyclic systems, which form the core of numerous marketed drugs and clinical candidates. The chloro and methyl ester groups provide opportunities for further structural diversification and modulation of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide provides detailed application notes and protocols for the synthesis of two important classes of pharmaceutical scaffolds—benzimidazoles and dihydropyrimidinones—from this compound, highlighting the rationale behind the experimental choices and offering practical insights for researchers in the field.
Part 1: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-ulcer, anti-hypertensive, antiviral, antifungal, and anticancer properties. The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an aldehyde.
Mechanistic Rationale
The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde of this compound. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic benzimidazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the purity of the final product.
Diagram 1: Reaction Scheme for Benzimidazole Synthesis
Caption: General reaction pathway for the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of Methyl 3-chloro-5-(1H-benzo[d]imidazol-2-yl)benzoate
This protocol details a robust and scalable method for the synthesis of a benzimidazole derivative from this compound.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To this solution, add o-phenylenediamine (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Reaction Parameters for Benzimidazole Synthesis
| Parameter | Value |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | 85-95% |
Part 2: Synthesis of Dihydropyrimidinone Scaffolds (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Mechanistic Rationale
The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The choice of catalyst is crucial for the efficiency of this reaction, with Lewis acids and Brønsted acids being commonly employed.
Diagram 2: The Biginelli Reaction Workflow
Caption: Step-wise mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-(3-chloro-5-(methoxycarbonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol provides a detailed procedure for the synthesis of a dihydropyrimidinone derivative using this compound.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[1]
-
Catalyst Addition: Add a few drops of concentrated hydrochloric acid as a catalyst.[1]
-
Reaction: Heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the solid product and wash it with a small amount of ice-cold water to remove unreacted urea and catalyst.[1]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone.
Table 2: Reaction Parameters for Biginelli Reaction
| Parameter | Value |
| Solvent | Ethanol |
| Catalyst | Concentrated Hydrochloric Acid |
| Temperature | Reflux |
| Reaction Time | 3-4 hours |
| Typical Yield | 70-85% |
Conclusion: A Gateway to Novel Therapeutics
This compound serves as an exemplary starting material for the efficient construction of medicinally relevant heterocyclic scaffolds. The protocols detailed herein for the synthesis of benzimidazoles and dihydropyrimidinones offer reliable and reproducible methods for accessing these important compound classes. By leveraging the unique reactivity of this trifunctional building block, researchers can readily generate libraries of diverse molecules for screening in various drug discovery campaigns, ultimately paving the way for the development of novel therapeutics.
References
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). Wiley Online Library. Retrieved January 2, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Retrieved January 2, 2026, from [Link]
-
Biginelli reaction with benzaldehyde. (n.d.). ChemSpider Synthetic Pages. Retrieved January 2, 2026, from [Link]
-
Ilfahmi, Y. A., & Arum, R. S. (n.d.). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Indonesian Journal of Chemical Research. Retrieved January 2, 2026, from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-chloro-5-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 3-chloro-5-formylbenzoate
This compound is a highly versatile trifunctional building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-deficient aryl chloride, a reactive formyl group, and a methyl ester, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. These molecules are of significant interest in medicinal chemistry and materials science, where the precise arrangement of functional groups is paramount for biological activity and material properties. The palladium-catalyzed cross-coupling of this substrate opens up a vast chemical space for the creation of novel compounds, including polysubstituted biaryls, stilbenes, and arylamines, which are key structural motifs in many pharmaceuticals and functional materials.[1]
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful implementation of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the intricacies of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into catalyst and ligand selection, reaction optimization, and troubleshooting.
Key Challenges in the Cross-Coupling of this compound
The successful cross-coupling of this compound is contingent upon navigating several inherent challenges:
-
Inertness of the Aryl Chloride Bond: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed reactions.[2] Overcoming the high activation barrier for the oxidative addition of the C-Cl bond to the palladium(0) center is the primary hurdle. This typically necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]
-
Chemoselectivity and Functional Group Compatibility: The presence of a formyl (aldehyde) and a methyl ester group introduces the potential for side reactions. The formyl group, in particular, can be sensitive to certain reaction conditions and may undergo undesired transformations. Ensuring the chemoselective activation of the C-Cl bond without affecting the other functional groups is critical. The choice of base is particularly important to avoid reactions involving the formyl group.[4]
-
Steric Hindrance: While not severely hindered, the substitution pattern of this compound can influence the efficiency of the cross-coupling reaction. The selection of appropriately sized ligands is crucial to facilitate the oxidative addition and subsequent steps in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and solvent may be required for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by the bulk of the anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for activating the inert C-Cl bond.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective for the transmetalation step and are generally compatible with the formyl group. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, polar aprotic solvents are commonly used to ensure solubility of reagents and stability of the catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride. |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[7] This reaction is particularly useful for the synthesis of substituted stilbenes and cinnamates.
Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[7]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate salt (2-10 mol%)
-
Triethylamine (Et₃N) or N,N-Dicyclohexylmethylamine (Cy₂NMe) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Reagent Addition: Add the alkene, the base, and the phosphine ligand to the solution.
-
Catalyst Addition: Add palladium(II) acetate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-140 °C with stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | P(t-Bu)₃, Buchwald-type ligands | Bulky and electron-rich phosphines are essential for the challenging oxidative addition of aryl chlorides. |
| Base | Et₃N, Cy₂NMe, K₂CO₃ | A base is required to neutralize the HX generated during the catalytic cycle. Organic bases are often preferred for homogeneity. |
| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |
| Temperature | 100-140 °C | High temperatures are generally necessary for the Heck coupling of aryl chlorides. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Mechanistic Overview
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[9]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (optional co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent (if used) followed by the amine base and the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed palladium complexes are often used for convenience and reliability. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. |
| Base | Et₃N, DIPA | The amine serves as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Amine (Et₃N, DIPA), THF, Toluene | Anhydrous conditions are important. A co-solvent can be used to improve solubility. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient for Sonogashira couplings compared to other cross-coupling reactions of aryl chlorides. |
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and the base.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Workup: After cooling, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors for generating the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of aryl chlorides.[12] |
| Base | NaOt-Bu, LHMDS, K₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can be critical for substrates with sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary to avoid side reactions. |
| Temperature | 80-120 °C | Elevated temperatures are usually required for the amination of aryl chlorides. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Low reaction temperature | - Use a fresh palladium precursor and ligand.- Ensure all reagents and solvents are rigorously dried.- Screen different ligands and bases.- Increase the reaction temperature in increments. |
| Formation of Side Products | - Reaction with the formyl or ester group- Homocoupling of the starting materials | - Use a milder base (e.g., K₂CO₃ instead of NaOt-Bu).- Lower the reaction temperature.- Adjust the stoichiometry of the reagents.- Use a ligand that promotes reductive elimination over side reactions. |
| Decomposition of Starting Material | - High reaction temperature- Incompatible base or solvent | - Lower the reaction temperature.- Screen alternative bases and solvents. |
| Poor Reproducibility | - Variations in reagent quality- Inconsistent inert atmosphere | - Use high-purity reagents and solvents.- Ensure a consistently dry and oxygen-free reaction environment. |
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of complex organic molecules. Success in these transformations hinges on the careful selection of the catalyst system, particularly the ligand, and the optimization of reaction conditions to address the inherent challenges of activating an aryl chloride in the presence of other functional groups. The protocols and insights provided in this guide serve as a valuable resource for researchers and scientists in navigating the intricacies of these powerful synthetic methods, ultimately accelerating the discovery and development of novel pharmaceuticals and advanced materials.
References
- Kantam, M. L., Srinivas, P., Yadav, J., Likhar, P. R., & Bhargava, S. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882–4885.
- Wang, Y., & Skerlj, R. (2002). By using a weak base, the reaction was compatible with a reactive formyl group. In Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470.
- BenchChem. (2025).
- Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig amination. In Organic reactions. John Wiley & Sons, Inc.
- Willans, C. E., & Hardie, M. J. (2019). Hindered N-heterocyclic carbene (NHC) ligands have emerged as ligands that promote Pd-catalyzed cross-coupling at a distal site of dihaloazines.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Yang, D., & Chen, Y. (2020). C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine (1) under Pd-catalyzed conditions in the presence of the hindered NHC ligand IPr.
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). It proceeds faster and generally gives good to excellent yields and also can be extended successfully to the Suzuki coupling and Buchwald-Hartwig amination, as well as the Heck coupling with inert aryl chlorides. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009–3066.
- Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710.
- Espinet, P., & Echavarren, A. M. (2004). The Heck reaction. In The Mizoroki−Heck Reaction. John Wiley & Sons, Ltd.
- Hazari, N. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
- Yin, L., & Liebscher, J. (2007). Carbon−carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133–173.
- Gaunt, M. J., & Bower, J. F. (2011).
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, heterogeneous palladium-catalyzed cross-coupling of N-allylic sulfonimides with organozinc reagents at room temperature. Journal of the American Chemical Society, 133(8), 2116–2119.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon−nitrogen bond formation. Accounts of Chemical Research, 31(12), 805–818.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Biffis, A., Zecca, M., & Basato, M. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 13(3), 549–552.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Ananikov, V. P. (2015). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition-metal-catalyzed cross-coupling reactions: a decade of exploration. Chemical Reviews, 111(3), 1417–1492.
- Organic Chemistry Portal. (n.d.). Cross Coupling Reactions.
- RSC Publishing. (n.d.).
- Hazari, N. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Schoenebeck, F., & Hartwig, J. F. (2010). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Journal of the American Chemical Society, 132(25), 8596–8598.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of Suzuki–Miyaura cross-coupling in the pharmaceutical industry. Chemical Reviews, 112(11), 5943–6004.
- Balanta, A., Godard, C., & Claver, C. (2011). Pd-catalyzed cascade allylation/carbopalladation/cross coupling: a novel three-component reaction for the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans.
- Tang, W., & Zhang, X. (2003). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent.
- BLD Pharm. (n.d.).
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Application Notes and Protocols for the Knoevenagel Condensation of Methyl 3-chloro-5-formylbenzoate
Introduction: Strategic C-C Bond Formation via the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful method for the synthesis of α,β-unsaturated compounds.[1] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst. The resulting products are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.
This guide provides a detailed technical overview and actionable protocols for the Knoevenagel condensation of Methyl 3-chloro-5-formylbenzoate, a substrate of interest in medicinal chemistry and materials science due to its unique substitution pattern. The presence of both a chloro and a methyl ester group on the aromatic ring influences the reactivity of the aldehyde and the properties of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important reaction.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds via a multi-step mechanism that begins with the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.
When a secondary amine like piperidine is used as a catalyst, an alternative and often more efficient pathway involving an iminium ion can occur. The piperidine first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. This enhanced electrophilicity accelerates the subsequent nucleophilic attack by the enolate of the active methylene compound.
Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for designing a successful reaction protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₃ | PubChem |
| Molecular Weight | 198.60 g/mol | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, THF, and DCM. Limited solubility in water. | General Knowledge |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack. The electron-withdrawing nature of the chloro and methyl ester groups enhances the electrophilicity of the carbonyl carbon.[2] | N/A |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. The choice of active methylene compound will determine the nature of the final product.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol is adapted from established procedures for the condensation of substituted benzaldehydes with malononitrile.[3]
Reaction:
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.99 g, 10 mmol) and malononitrile (0.70 g, 10.5 mmol) in ethanol (30 mL).
-
Add piperidine (0.1 mL, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent.
-
Upon completion, the product is expected to precipitate from the reaction mixture. If precipitation is not observed, the reaction mixture can be concentrated under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Protocol 2: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, which is a non-nucleophilic base, in an ionic liquid/water medium, offering a greener alternative.[4]
Reaction:
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
DABCO (2.0 eq)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (promoter)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the solvent-promoter system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g) with water (3 mL) in a round-bottom flask.
-
To this mixture, add this compound (e.g., 1.99 g, 10 mmol) and ethyl cyanoacetate (1.36 g, 12 mmol).
-
Add DABCO (2.24 g, 20 mmol) to the stirred mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is expected to be complete within 1-3 hours.
-
Once the reaction is complete, dilute the mixture with water (30 mL).
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phases with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent using a rotary evaporator to yield the final product. The crude product can be purified by column chromatography on silica gel if necessary.[5]
Protocol 3: Base-Catalyzed Condensation with Diethyl Malonate
This protocol is a classic Knoevenagel condensation using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Toluene (solvent)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (e.g., 1.99 g, 10 mmol), diethyl malonate (1.92 g, 12 mmol), and toluene (40 mL).
-
Add piperidine (0.1 mL, 1 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.03 mL, 0.5 mmol).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is complete when no more water is collected.
-
Cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by vacuum distillation or column chromatography.
Experimental Workflow Visualization
Figure 2: General experimental workflow for the Knoevenagel condensation.
Characterization of Products
The successful synthesis of the Knoevenagel condensation products should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will show characteristic signals for the newly formed vinyl proton and the α,β-unsaturated system. The chemical shifts of the aromatic protons will also be affected by the new substituent. For example, in the ¹H NMR spectrum of the product from the reaction with malononitrile, a singlet corresponding to the vinyl proton is expected to appear in the downfield region (around 7.5-8.5 ppm). The ¹³C NMR spectrum will show signals for the two cyano groups and the carbons of the double bond.[4][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will exhibit a strong absorption band corresponding to the C=C stretching of the newly formed double bond, typically in the range of 1600-1650 cm⁻¹. The characteristic C≡N stretch of the nitrile group (if malononitrile or ethyl cyanoacetate is used) will appear around 2220 cm⁻¹. The C=O stretching of the ester group will be observed around 1720 cm⁻¹.[7][8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, and the fragmentation pattern can provide further structural information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst, insufficient reaction time or temperature, poor quality reagents. | Use fresh catalyst and high-purity reagents. Increase reaction time or temperature. Consider using a more potent catalytic system. |
| Formation of side products | Self-condensation of the aldehyde, Michael addition of the active methylene compound to the product. | Use a weaker base or a catalytic system that favors the Knoevenagel condensation over side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in product isolation | Product is soluble in the reaction solvent. | Concentrate the reaction mixture and attempt to precipitate the product by adding a non-polar solvent. Alternatively, use extraction to isolate the product. |
| Product is an oil instead of a solid | The product may have a low melting point or be a mixture of E/Z isomers. | Purify the product by column chromatography to isolate the pure isomers. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Malononitrile and ethyl cyanoacetate are toxic and should be handled with care.
-
Piperidine is a corrosive and flammable liquid.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
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- 2. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Application Note: Protecting Group Strategies for Methyl 3-chloro-5-formylbenzoate
Introduction: The Synthetic Challenge
Methyl 3-chloro-5-formylbenzoate is a valuable trifunctional building block in medicinal chemistry and materials science. Its utility stems from the three distinct reactive sites: an electrophilic aldehyde, a less reactive methyl ester, and an aromatic ring activated for certain transformations. The primary challenge in utilizing this substrate lies in achieving chemoselectivity. Direct manipulation of one functional group is often complicated by undesired side reactions at another. For instance, employing a Grignard reagent to target the ester would invariably lead to a reaction with the more electrophilic aldehyde.[1][2] Therefore, a robust protecting group strategy is not merely advantageous; it is essential for unlocking the synthetic potential of this molecule. This note provides a detailed guide to the strategic protection of the aldehyde functionality in the presence of the methyl ester and chloro substituents.
Analysis of the Substrate: Reactivity Hierarchy
To devise an effective protection strategy, one must first understand the relative reactivity of the functional groups present.
-
Formyl Group (Aldehyde): The carbonyl carbon of the aldehyde is the most electrophilic site on the molecule. Aldehydes are inherently more reactive towards nucleophiles than esters.[3][4][5] This heightened reactivity is due to both steric factors (the aldehyde has a small hydrogen atom attached to the carbonyl, offering less hindrance) and electronic factors (the ester's carbonyl is stabilized by resonance with the adjacent oxygen atom).[3][6]
-
Methoxycarbonyl Group (Ester): The ester is significantly less electrophilic than the aldehyde.[1][6] It will not react under the mild acidic conditions typically used for aldehyde protection.[1]
-
Chloro Group: The aryl chloride is stable and unreactive towards the conditions used for carbonyl protection and many common synthetic transformations. Its electron-withdrawing nature, however, slightly increases the electrophilicity of the carbonyl carbons.
This reactivity differential is the key to selective protection. The aldehyde can be selectively protected as an acetal without affecting the ester group.[1][7]
Strategic Workflow for Protection
The choice of protecting group is dictated by the planned subsequent reaction conditions. The most common requirement is to mask the aldehyde to allow for chemistry at the ester position or on the aromatic ring. The acetal, specifically the cyclic 1,3-dioxolane, is the industry-standard protecting group for aldehydes due to its ease of formation, stability across a wide range of non-acidic conditions, and clean deprotection.[8][9][10]
Below is a logical workflow for determining the appropriate synthetic route.
Caption: Decision workflow for protecting this compound.
Recommended Protocol: Acetal Protection of the Formyl Group
This protocol details the formation of methyl 3-chloro-5-(1,3-dioxolan-2-yl)benzoate. The reaction utilizes ethylene glycol to form a cyclic acetal, a process catalyzed by an acid like p-toluenesulfonic acid (p-TsOH).[8] The removal of water is crucial to drive the equilibrium towards the product, which is typically achieved using a Dean-Stark apparatus.[8][9]
Caption: Acetal protection of this compound.
Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), and ethylene glycol (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed azeotropically, driving the reaction to completion.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[8] Subsequently, wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.
Deprotection Protocol: Regenerating the Aldehyde
The acetal group is stable to bases, organometallics, hydrides, and mild oxidants, but it is readily cleaved under acidic conditions.[9][11]
Step-by-Step Protocol
-
Setup: Dissolve the protected compound, methyl 3-chloro-5-(1,3-dioxolan-2-yl)benzoate, in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-TsOH.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Data Summary and Comparison
The acetal protection strategy is highly reliable. Below is a table summarizing key parameters for this and alternative, though less common, strategies.
| Protecting Group | Reagents | Typical Yield | Stability | Deprotection Conditions |
| 1,3-Dioxolane (Acetal) | Ethylene glycol, p-TsOH | >95% | Basic, nucleophilic, reductive, mildly oxidative conditions[9][11] | Mild aqueous acid (e.g., HCl, p-TsOH)[9] |
| 1,3-Dithiolane (Thioacetal) | Ethane-1,2-dithiol, BF₃·OEt₂ | >90% | Stable to all but strong oxidizing/reducing agents | HgCl₂/CaCO₃, or other methods for thioacetal cleavage |
| Saponification/Re-esterification | 1. NaOH (aq) 2. Desired Reaction 3. CH₃I, K₂CO₃ | Variable | N/A (Functional group transformation) | N/A |
Note: Thioacetals are extremely stable and may require harsh deprotection conditions, making them less ideal unless specific stability is required. Saponification is not a direct protection but a viable strategy if the ultimate goal involves modifying the ester and the free carboxylic acid is compatible with the planned reaction.
Conclusion
The selective protection of the formyl group in this compound is a straightforward yet critical step for its use in complex organic synthesis. The formation of a 1,3-dioxolane acetal is the most efficient and reliable method. It offers high yields, operational simplicity, and orthogonality with a wide range of synthetic transformations targeting the ester functionality. The protocols provided herein represent a field-proven approach for researchers in drug development and materials science.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Various Authors. (2021). Why are aldehydes very reactive than ketones, esters, amides, carboxylic acids, and other carbonyl derivatives? Quora. Retrieved from [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (As referenced in multiple sources)
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Solubility of Things. (n.d.). Reactivity Patterns of Functional Groups. Retrieved from [Link]
Sources
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- 11. scribd.com [scribd.com]
Application Note: Derivatization of Methyl 3-chloro-5-formylbenzoate for Library Synthesis
Introduction: Strategic Value of the 3-chloro-5-formylbenzoate Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of core scaffolds is paramount for the successful generation of diverse and biologically relevant compound libraries. Methyl 3-chloro-5-formylbenzoate is a trifunctional building block of significant interest. Its aromatic core is decorated with three distinct functional groups: an electrophilic aldehyde, a nucleophilically susceptible methyl ester, and a chloro substituent that modulates the electronic properties of the ring and offers a potential vector for further cross-coupling reactions. This unique combination makes it an exceptionally versatile starting material for combinatorial chemistry, allowing for the rapid introduction of multiple points of diversity to explore a vast chemical space.
The electron-withdrawing nature of the chloro and methoxycarbonyl groups renders the aldehyde moiety highly reactive towards a variety of nucleophiles, facilitating a broad range of derivatization reactions. This application note provides a detailed guide for researchers, outlining robust and validated protocols for the derivatization of this compound to generate diverse small-molecule libraries. We will delve into the mechanistic rationale behind key synthetic transformations and provide step-by-step methodologies amenable to parallel synthesis workflows.
Core Derivatization Strategies and Mechanistic Considerations
The aldehyde functionality is the primary handle for diversification. We will focus on several high-yield and broadly applicable reaction classes that are well-suited for library synthesis.
Diagram: Overall Derivatization Strategy
Caption: Core derivatization pathways for this compound.
Protocol I: Reductive Amination for Amine Library Synthesis
Reductive amination is arguably the most powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild and selective hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for reducing the protonated imine in the presence of the unreacted aldehyde, its mildness, and its tolerance of a wide range of functional groups.[1][2]
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar and aprotic, preventing unwanted reactions with the hydride reagent.
-
Reducing Agent: NaBH(OAc)₃ is preferred over stronger reducing agents like NaBH₄ because it is less likely to reduce the starting aldehyde directly. Its bulkiness and attenuated reactivity also contribute to its selectivity.[1]
-
Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines. The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic.
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot parallel reductive amination.[3]
Detailed Protocol: Parallel Reductive Amination
-
Array Preparation: In a 96-well reaction block, add a solution of this compound (1.0 eq, e.g., 0.1 mmol, 19.86 mg) in anhydrous DCM (0.5 mL) to each well.
-
Amine Addition: To each well, add the corresponding primary or secondary amine (1.1 eq, 0.11 mmol) from a stock solution.
-
Imine Formation: Seal the reaction block and agitate at room temperature for 30 minutes.
-
Reduction: Unseal the block and add sodium triacetoxyborohydride (1.5 eq, 0.15 mmol, 31.8 mg) to each well. Caution: This reagent reacts with moisture; handle under an inert atmosphere if possible.[4][5][6][7] Reseal the block immediately.
-
Reaction: Agitate the reaction mixture at room temperature for 4 to 16 hours. Reaction progress can be monitored by LC-MS.[8][9]
-
Quenching: Carefully add saturated aqueous sodium bicarbonate solution (0.5 mL) to each well to quench the excess reducing agent.
-
Extraction: After gas evolution ceases, add additional DCM (1.0 mL) to each well. Agitate and then allow the layers to separate. Collect the organic layer.
-
Purification: The crude products can be purified in parallel using solid-phase extraction (SPE).[10][11][12][13][14] For a reversed-phase SPE cartridge (e.g., C18), condition the cartridge, load the organic extract, wash with a low-polarity solvent to remove non-polar impurities, and then elute the desired product with a more polar solvent system (e.g., acetonitrile/water).
| Amine Type | Typical Reaction Time | Expected Product |
| Primary Aliphatic | 4-8 hours | Secondary Amine |
| Secondary Aliphatic | 6-12 hours | Tertiary Amine |
| Primary Aromatic | 8-16 hours | Secondary Amine |
| Secondary Aromatic | 12-18 hours | Tertiary Amine |
Protocol II: Wittig Olefination for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[15] For library synthesis, using stabilized ylides (e.g., those containing an adjacent ester group like (carbethoxymethylene)triphenylphosphorane) is advantageous as they are often commercially available, stable to air and moisture, and generally lead to the formation of the thermodynamically more stable (E)-alkene.[16][17]
Causality of Experimental Choices:
-
Ylide Type: A stabilized ylide is chosen for its ease of handling and high stereoselectivity for the (E)-isomer.[16] The electron-withdrawing group delocalizes the negative charge on the carbanion, making the ylide less reactive but more stable.
-
Solvent: Aprotic solvents like DCM or THF are standard. For green chemistry initiatives, solvent-free conditions or aqueous reactions with stabilized ylides have also been successfully reported.[18][19]
-
Reaction Conditions: The reaction with stabilized ylides often proceeds under mild, neutral conditions, sometimes requiring gentle heating. This is compatible with the ester and chloro functionalities on the scaffold.[15]
Detailed Protocol: Wittig Reaction with a Stabilized Ylide
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq, e.g., 0.2 mmol, 39.7 mg) and (carbethoxymethylene)triphenylphosphorane (1.1 eq, 0.22 mmol, 76.6 mg).
-
Solvent Addition: Add anhydrous DCM (1.0 mL).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the aldehyde and the formation of a new, less polar spot corresponding to the alkene product.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The major byproduct is triphenylphosphine oxide.
-
Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired alkene from triphenylphosphine oxide. For library applications, a simplified purification using an SPE plug of silica can be employed.
Protocol III: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate) in the presence of a basic catalyst.[20] This reaction is highly efficient for forming electron-deficient alkenes, which are valuable Michael acceptors for further diversification.
Causality of Experimental Choices:
-
Active Methylene Compound: Malononitrile is highly reactive due to the acidity of its methylene protons (pKa ~11), leading to rapid reaction rates.
-
Catalyst: A weak base like piperidine or a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is sufficient to deprotonate the active methylene compound without promoting side reactions with the aldehyde or ester.[4]
-
Solvent: Ethanol or methanol are common solvents that facilitate the dissolution of all reactants.
Detailed Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq, 0.2 mmol, 39.7 mg) and malononitrile (1.05 eq, 0.21 mmol, 13.9 mg) in ethanol (1.0 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature. The product often precipitates from the reaction mixture as a solid within 1-4 hours.
-
Isolation: If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.
Protocol IV: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the construction of complex molecules in a single step. The Ugi four-component reaction is a prominent MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide products, which are valuable peptidomimetics.[21][22][23]
Causality of Experimental Choices:
-
Solvent: Methanol is the solvent of choice as it effectively solvates the reactants and intermediates, particularly the iminium ion formed in situ.
-
Reaction Conditions: The reaction is typically performed at room temperature or with gentle heating, which is compatible with most functional groups.
-
Reactant Stoichiometry: Using a slight excess of the amine, carboxylic acid, and isocyanide can help drive the reaction to completion.
Ugi Reaction Workflow
Caption: Simplified workflow for the Ugi four-component reaction.[21]
Detailed Protocol: Library Synthesis via Ugi-4CR
-
Reaction Setup: In a reaction vial, add this compound (1.0 eq, 0.1 mmol, 19.86 mg) and the selected primary amine (1.1 eq, 0.11 mmol) to anhydrous methanol (0.5 mL).
-
Imine Formation: Stir the mixture for 20-30 minutes at room temperature.
-
Addition of Components: Add the carboxylic acid (1.1 eq, 0.11 mmol) followed by the isocyanide (1.1 eq, 0.11 mmol).
-
Reaction: Seal the vial and stir at room temperature for 24-48 hours. Monitor by LC-MS.[15]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by preparative HPLC or by using a suitable SPE protocol to isolate the desired Ugi product.[10]
Library Purification and Analysis
The success of a combinatorial library synthesis campaign hinges on the ability to efficiently purify and characterize the resulting compounds.
-
Purification: For library synthesis, high-throughput purification methods are essential.
-
Solid-Phase Extraction (SPE): This is a versatile technique for parallel purification. By choosing the appropriate stationary phase (e.g., reversed-phase C18, normal-phase silica, or ion-exchange), it's possible to separate the desired products from excess reagents and byproducts.[10][11][12][13][14]
-
Preparative HPLC-MS: For higher purity requirements, automated preparative HPLC coupled with a mass spectrometer for fraction collection is the gold standard.[8]
-
-
Analysis:
-
LC-MS: This is the primary tool for reaction monitoring and final purity assessment of each library member. It provides information on the molecular weight and relative purity of the product.[8][15][24]
-
NMR: For representative examples from the library, ¹H and ¹³C NMR spectroscopy should be used to confirm the structure.
-
Conclusion
This compound serves as an outstanding scaffold for the construction of diverse chemical libraries. The protocols detailed in this application note, focusing on robust and versatile reactions like reductive amination, Wittig olefination, Knoevenagel condensation, and the Ugi reaction, provide a solid foundation for researchers to generate novel compound collections. By understanding the mechanistic principles behind these transformations, scientists can rationally design and execute efficient library syntheses, accelerating the pace of drug discovery and chemical biology research.
References
-
Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Retrieved from [Link]
-
Kazimierczuk, K., & Dembinski, R. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(11), 3385. [Link]
-
Cimarelli, C. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4930. [Link]
- Speed, T. J., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & drug disposition, 22(7-8), 353–372. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Perreault, C., & Annis, D. A. (2000). Solid-phase extraction for combinatorial libraries. Journal of Chromatography A, 885(1-2), 305-319. [Link]
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052.
- Thamattoor, D. M., et al. (2011). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
-
Sławiński, J., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity, 27(4), 1641-1655. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Retracted: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. (2022). Molecules, 27(19), 6520.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid Phase Extraction (SPE). Retrieved from [Link]
- Besset, T., et al. (2012). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines.
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Reddy, P. G., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Khan, K. M., et al. (2020). Microwave-Induced Ugi-Four Component Reactions: Synthesis of New Hetero- Steroid-Amino Acid Conjugates. Current Organic Synthesis, 17(8), 641-647.
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Franzini, R. M., et al. (2018). Further reactions on reductive amination products with key building blocks shown. Chemistry – A European Journal, 24(54), 14389-14393.
- Kuznetsov, A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]
- Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394.
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8569-8575.
- Tietze, L. F. (2011). The Knoevenagel Condensation. In Name Reactions in Heterocyclic Chemistry II (pp. 341-393). John Wiley & Sons, Inc.
- Bestmann, H. J., & Schobert, R. (1989). Facile Preparation and Functionalization of Chiral Stabilized Ylides from Common Chiral Auxiliaries Using Triphenylphosphoranylideneketene (the Bestmann Ylide) and Their Use in Wittig Reactions. Angewandte Chemie International Edition in English, 28(4), 465-467.
- Diacon, A., et al. (2015). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Tetrahedron Letters, 56(42), 5701-5703.
Sources
- 1. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase extraction for combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. food.actapol.net [food.actapol.net]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. sciepub.com [sciepub.com]
- 19. webassign.net [webassign.net]
- 20. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 21. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
Application Notes: Methyl 3-chloro-5-formylbenzoate as a Versatile Precursor for Functional Material Synthesis
Introduction: Unlocking the Potential of a Bifunctional Building Block
Methyl 3-chloro-5-formylbenzoate is a unique aromatic compound featuring three distinct functional groups: a methyl ester, a chloro substituent, and an aldehyde. This trifecta of reactivity makes it a highly versatile precursor for the synthesis of a new generation of functional materials. The electron-withdrawing nature of the chloro and formyl groups influences the reactivity of the benzene ring, while the aldehyde and ester functionalities provide orthogonal handles for polymerization and coordination chemistry.
This application note provides detailed protocols and scientific rationale for the use of this compound in the synthesis of two classes of advanced materials: Porous Organic Polymers (POPs) and Coordination Polymers. The methodologies are designed to be robust and adaptable, serving as a foundational guide for researchers exploring the potential of this promising building block.
Part 1: Synthesis of Porous Organic Polymers (POPs) via Schiff Base Condensation
The aldehyde functionality of this compound is an ideal electrophilic partner for condensation reactions with multivalent amines to form robust, porous polyimine networks. These materials are of significant interest for applications in gas storage, catalysis, and separation technologies.
Scientific Rationale: The Chemistry of Polyimine Formation
The synthesis of polyimines from aromatic aldehydes and amines is a well-established method for creating cross-linked, porous materials. The reaction proceeds via a nucleophilic addition of the amine to the aldehyde, followed by dehydration to form a stable imine (Schiff base) linkage. By using a tri-functional amine cross-linker, a rigid, three-dimensional porous network can be constructed. The chloro- and ester-substituents on the this compound backbone are expected to enhance the polymer's affinity for polar analytes and provide sites for post-synthetic modification.
Experimental Protocol: Synthesis of a Polyimine POP
This protocol details the synthesis of a porous organic polymer from this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).
Materials:
-
This compound (CAS: 879542-48-0)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane (anhydrous)
-
Methanol (ACS grade)
-
Acetone (ACS grade)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a 100 mL Schlenk flask, dissolve this compound (198.6 mg, 1.0 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (232.3 mg, 0.66 mmol) in 20 mL of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the flask, and purge with high-purity nitrogen gas for 15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. The formation of a precipitate should be observed within 2-4 hours.
-
Reaction Completion: Continue the reaction for 48 hours to ensure a high degree of polymerization.
-
Isolation: After cooling to room temperature, the solid polymer is collected by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid is washed sequentially with 50 mL of methanol and 50 mL of acetone to remove any unreacted monomers and oligomers.
-
Soxhlet Extraction: The polymer is then purified by Soxhlet extraction with methanol for 24 hours to remove any residual impurities.
-
Drying: The purified polymer is dried in a vacuum oven at 80 °C for 12 hours to yield a fine, free-flowing powder.
Data Presentation: Expected Reaction Parameters
| Parameter | Value |
| Molar Ratio (Aldehyde:Amine) | 3:2 |
| Solvent | Anhydrous 1,4-Dioxane |
| Reaction Temperature | 90 °C |
| Reaction Time | 48 hours |
| Expected Yield | > 90% |
| Appearance | Off-white to pale yellow powder |
Visualization: Polyimine Network Formation
Caption: Workflow for the synthesis of a porous polyimine network.
Part 2: Synthesis of Coordination Polymers
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-formylbenzoic acid. This bifunctional linker, possessing both a carboxylate and an aldehyde group, can then be used to construct coordination polymers with interesting structural and functional properties.
Scientific Rationale: From Ester to Coordination Polymer
The hydrolysis of the methyl ester to a carboxylic acid is a crucial first step, as carboxylates are excellent coordinating groups for a wide range of metal ions. The resulting 3-chloro-5-formylbenzoic acid can act as a ditopic linker, with the carboxylate group forming strong coordination bonds with metal centers and the aldehyde group available for post-synthetic modification or to influence the packing of the coordination polymer through weaker interactions.
Experimental Protocol: Two-Step Synthesis of a Coordination Polymer
Step 1: Hydrolysis of this compound
Materials:
-
This compound (CAS: 879542-48-0)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl, 1M)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve this compound (1.99 g, 10.0 mmol) in 50 mL of methanol in a round-bottom flask.
-
Saponification: Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of deionized water to the flask.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of 3-chloro-5-formylbenzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product in a vacuum oven at 60 °C for 8 hours.
Step 2: Synthesis of a Zinc-based Coordination Polymer
Materials:
-
3-chloro-5-formylbenzoic acid (from Step 1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reactant Mixture: In a 20 mL glass vial, combine 3-chloro-5-formylbenzoic acid (18.5 mg, 0.1 mmol), zinc nitrate hexahydrate (29.7 mg, 0.1 mmol), and 5 mL of DMF.
-
Solubilization: Sonicate the mixture for 5 minutes to ensure homogeneity.
-
Crystallization: Seal the vial and place it in an oven at 100 °C for 72 hours.
-
Isolation: After cooling to room temperature, colorless crystals suitable for X-ray diffraction should be formed. The crystals are washed with fresh DMF and ethanol.
Data Presentation: Hydrolysis and Crystallization Parameters
Table 1: Hydrolysis Reaction Parameters
| Parameter | Value |
| Base | Sodium Hydroxide |
| Solvent | Methanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Expected Yield | > 95% |
Table 2: Coordination Polymer Synthesis Parameters
| Parameter | Value |
| Metal Salt | Zinc nitrate hexahydrate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C |
| Reaction Time | 72 hours |
| Expected Product | Crystalline Coordination Polymer |
Visualization: Synthetic Pathway to Coordination Polymer
Caption: Two-step synthesis of a coordination polymer.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the construction of advanced functional materials. The protocols outlined in this application note provide a solid foundation for the synthesis of both porous organic polymers and coordination polymers. The presence of multiple functional groups opens up a wide array of possibilities for creating materials with tailored properties for applications in gas separation, catalysis, sensing, and drug delivery. Further exploration into the post-synthetic modification of the aldehyde and chloro groups could lead to even more complex and functional materials.
References
- Schiff Base Chemistry: For a general overview of Schiff base formation, refer to: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963, 63(5), 489–510. [Link: https://pubs.acs.org/doi/abs/10.1021/cr60225a003]
- Porous Organic Polymers: For a review on the synthesis and applications of POPs, see: Dawson, R.; Cooper, A. I.; Adams, D. J. "Nanoporous organic polymer networks." Progress in Polymer Science, 2012, 37(4), 530-563. [Link: https://www.sciencedirect.com/science/article/abs/pii/S007967001100063X]
- Coordination Polymer Synthesis: For an introduction to the synthesis of coordination polymers, consult: Kitagawa, S.; Kitaura, R.; Noro, S. "Functional Porous Coordination Polymers." Angewandte Chemie International Edition, 2004, 43(18), 2334-2375. [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200300610]
- Ester Hydrolysis: For a standard procedure for ester saponification, refer to a standard organic chemistry laboratory manual, such as: Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Cengage Learning, 2011. [Link: https://www.cengage.com/c/macroscale-and-microscale-organic-experiments-6e-williamson/9781439049327/]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling of Methyl 3-chloro-5-formylbenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of Methyl 3-chloro-5-formylbenzoate. We understand the challenges that can arise with this specific substrate and have developed this resource to help you navigate potential pitfalls and optimize your reaction for higher yields.
Troubleshooting Guide: A Deeper Dive into Low Yields
Low yields in the Suzuki coupling of this compound can be attributed to a number of factors, from reagent quality to the nuanced interplay of catalyst, ligand, base, and solvent. This guide will walk you through a systematic approach to identifying and resolving these issues.
Question 1: My reaction is sluggish or stalls completely. What are the primary factors to investigate?
A stalled reaction is often a sign of an issue with the catalytic cycle. Here’s how to dissect the problem:
-
Catalyst and Ligand Integrity: The choice of palladium source and ligand is paramount for the activation of an electron-deficient aryl chloride like this compound.
-
Expertise & Experience: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts. The C-Cl bond is stronger and requires a more electron-rich and sterically bulky ligand to facilitate the rate-limiting oxidative addition step. Traditional ligands like triphenylphosphine (PPh₃) are often insufficient. We recommend using Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for these challenging substrates.[1][2]
-
Trustworthiness: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation, which can significantly inhibit catalytic activity.
-
-
Solvent and Base Purity: The reaction environment plays a critical role in both catalyst stability and reactivity.
-
Expertise & Experience: Use anhydrous and thoroughly degassed solvents. Oxygen can lead to the formation of palladium black (inactive Pd(0) aggregates) and oxidative degradation of phosphine ligands. Common solvent systems for this type of coupling include toluene, dioxane, or THF, often with a small amount of water to aid in the dissolution of the base.[3]
-
Trustworthiness: Ensure your base is of high purity and finely ground to maximize its surface area and reactivity. For this substrate, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[4]
-
Question 2: I'm observing significant amounts of side products. What are they and how can I minimize them?
The formation of byproducts is a common reason for low yields. Here are the most likely culprits and how to address them:
-
Homocoupling of the Boronic Acid/Ester: This side reaction, where two molecules of the organoboron reagent couple, is often promoted by the presence of oxygen.[5]
-
Expertise & Experience: Rigorous degassing of the reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Trustworthiness: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or ester can sometimes favor the cross-coupling pathway over homocoupling.
-
-
Dehalogenation of the Aryl Chloride: This results in the formation of methyl 3-formylbenzoate, effectively consuming your starting material without forming the desired product.
-
Expertise & Experience: Dehalogenation can occur if the palladium-hydride species is formed in the reaction mixture. This can be promoted by certain bases or impurities in the reagents. Screening different bases may be necessary to find one that minimizes this side reaction.
-
-
Protodeboronation of the Boronic Acid/Ester: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene from your boronic acid/ester.
-
Expertise & Experience: This side reaction can be prevalent with electron-deficient boronic acids. Using anhydrous conditions and a non-protic solvent can help. Additionally, using more stable boronic esters, such as pinacol esters, can mitigate this issue.
-
Question 3: Could the formyl group on my substrate be interfering with the reaction?
Yes, the aldehyde functionality can potentially influence the reaction, although it is generally considered a compatible functional group in Suzuki couplings.
-
Expertise & Experience: While palladium catalysts are generally tolerant of aldehydes, strong coordination of the carbonyl group to the metal center can sometimes inhibit the catalytic cycle.[6][7][8][9][10] In some cases, particularly with nickel catalysis, the presence of an aldehyde can even influence reactivity and selectivity.[6][7][8][9][10]
-
Trustworthiness: If you suspect aldehyde interference, consider protecting it as an acetal. This can be a useful strategy if other optimization attempts fail. However, this adds extra steps to your synthesis, so it should be considered a later-stage troubleshooting measure.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A robust starting point would be to use a Buchwald-type ligand like SPhos or XPhos with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃. A suitable base would be K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water. A reaction temperature between 80-110°C is a reasonable starting point.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My product appears to be a mixture of very close spots on TLC. What could be the issue?
A3: This could indicate the presence of closely related impurities, such as the dehalogenated starting material or homocoupled products. Optimizing the reaction conditions to minimize side reactions as described in the troubleshooting guide should help to improve the purity of your crude product.
Q4: Is it necessary to use an inert atmosphere?
A4: Absolutely. The Pd(0) active catalyst and many phosphine ligands are sensitive to oxygen.[5] Failure to maintain an inert atmosphere is a very common cause of low yields in Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a reliable starting point for your optimization efforts.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the palladium acetate and SPhos to the flask under a positive pressure of inert gas.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines are crucial for activating aryl chlorides.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong bases that are effective and generally compatible.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Aprotic organic solvents with a small amount of water to dissolve the base.[3] |
| Temperature | 80 - 110 °C | Sufficient to overcome the activation energy for C-Cl bond cleavage. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
References
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. TIB (Technische Informationsbibliothek). [Link]
-
Bram, S., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(21), 5846-5852. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. ResearchGate. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2025). WordPress. [Link]
-
Cooper, A., Leonard, D., Bajo, S., Burton, P., & Nelson, D. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2025). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]
-
Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. (2025). ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Friis, S. D., Tinnis, F., & Gschwend, B. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2092–2095. [Link]
-
Suzuki coupling reactions of aryl chlorides. (n.d.). ResearchGate. [Link]
-
A. Student laboratory manual chapter - Suzuki-Miyaura Coupling Reaction. (n.d.). ChemCompute. [Link]
-
Karch, R., & Schareina, T. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. -ORCA - Cardiff University. [Link]
-
Singh, D., & Sharma, U. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(15), 4944-4981. [Link]
-
Table 3-1 Suzuki Coupling Reactions of halogenated benzenes. (n.d.). The Royal Society of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
General catalytic cycle for C–C cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar - Yale University. [Link]
-
Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. (2025). ResearchGate. [Link]
-
Khan, A., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2025). ResearchGate. [Link]
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Technical Support Center: Reductive Amination of Methyl 3-chloro-5-formylbenzoate
Welcome to the technical support center for the reductive amination of Methyl 3-chloro-5-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience. We aim to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of an alcohol byproduct, Methyl 3-chloro-5-(hydroxymethyl)benzoate. What's causing this and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategies
The formation of the corresponding alcohol is a classic side reaction in reductive amination, arising from the direct reduction of the starting aldehyde before it can form the imine intermediate.[1] This is particularly prevalent when using a strong reducing agent or when imine formation is slow.
Causality:
-
Reducing Agent Reactivity: Strong hydrides like sodium borohydride (NaBH₄) can readily reduce aldehydes.[2] If the rate of aldehyde reduction is competitive with or faster than the rate of imine formation, the alcohol byproduct will be a major contaminant.
-
Slow Imine Formation: this compound is an electron-deficient aromatic aldehyde. The electron-withdrawing nature of the chloro and ester groups can deactivate the carbonyl carbon towards nucleophilic attack by the amine, thus slowing down the initial imine formation.[3][4]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations precisely because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[5][6][7] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions (pH 4-5) where it selectively reduces the iminium ion.[5][8][9]
-
Reaction Staging (Indirect Method): If you must use a stronger reducing agent like NaBH₄, adopt a two-step (indirect) approach.[2][10]
-
Step 1: Imine Formation: Stir the this compound and your amine together in a suitable solvent (e.g., methanol or ethanol) for a period to allow for the formation of the imine. You can monitor this step by TLC or NMR.
-
Step 2: Reduction: Once imine formation is complete or has reached equilibrium, add the NaBH₄. This ensures the reducing agent primarily encounters the imine, not the starting aldehyde.
-
Data Summary: Reducing Agent Selectivity
| Reducing Agent | Relative Reactivity vs. Aldehydes | Optimal Conditions | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Stepwise addition after imine formation | Risk of aldehyde reduction if used in a one-pot setup.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Low | One-pot, pH 4-5 | Toxic cyanide byproducts.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very Low | One-pot, often with catalytic acetic acid | Generally preferred for its selectivity and non-toxic byproducts.[7][10] |
Q2: My reaction is sluggish and I'm getting low conversion to the desired amine, with a lot of starting material remaining. What factors could be hindering the reaction?
A2: Optimizing Reaction Kinetics
Low conversion often points to inefficient imine or iminium ion formation, a critical prerequisite for the reduction step.[1]
Causality:
-
Suboptimal pH: Imine formation is a pH-dependent equilibrium.[1]
-
Too Acidic (Low pH): The amine nucleophile becomes protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon.[1]
-
Too Basic (High pH): The carbonyl group is not sufficiently activated by protonation to facilitate nucleophilic attack.
-
-
Steric Hindrance: While less of an issue with this specific aldehyde, bulky amines can significantly slow down the reaction.
-
Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.[11][12]
Troubleshooting Protocol:
-
pH Adjustment: The "sweet spot" for imine formation is typically a mildly acidic pH of 4-5.[1] This can be achieved by adding a catalytic amount of acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.
-
Solvent Choice: Use an anhydrous solvent to minimize imine hydrolysis. Dichloroethane (DCE) and tetrahydrofuran (THF) are excellent choices, especially when using NaBH(OAc)₃.[2][7] If using an alcohol like methanol, adding molecular sieves can help to scavenge water.
-
Lewis Acid Catalysis: For particularly challenging or unreactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the aldehyde, promoting imine formation.[2]
Experimental Workflow: Optimizing a Sluggish Reaction
Caption: Optimized one-pot reductive amination workflow.
Q3: I'm using a primary amine and observing a tertiary amine byproduct. How is this forming and what can I do to favor the secondary amine?
A3: Controlling Over-Alkylation
The formation of a tertiary amine from a primary amine is a common issue known as over-alkylation.[8] This occurs when the initially formed secondary amine product, which is also nucleophilic, competes with the starting primary amine and reacts with another molecule of the aldehyde.
Mechanism of Over-Alkylation:
Caption: Pathway for tertiary amine byproduct formation.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the aldehyde (e.g., 1.2 to 1.5 equivalents). This increases the probability that an aldehyde molecule will react with the more abundant primary amine rather than the secondary amine product.
-
Slow Addition of Aldehyde: If stoichiometry control is not sufficient, try slowly adding the aldehyde to the reaction mixture containing the primary amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second reaction with the product amine.
-
Stepwise Procedure: As mentioned in Q1, a stepwise approach can be highly effective.[7] First, form the imine from the primary amine and aldehyde. Then, in a separate step, add the reducing agent. This can give higher selectivity for the secondary amine.
References
- How can a tertiary amine be synthesized? | CK-12 Foundation.
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
tertiary amine synthesis & reductive amination - YouTube. (2020-03-20). Available at: [Link]
-
Imine Hydrolysis - BYJU'S. Available at: [Link]
-
synthesis of tertiary amines - YouTube. (2019-01-17). Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Question about reductive amination reaction procedure : r/Chempros - Reddit. (2025-03-07). Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023-02-17). Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Available at: [Link]
-
Reductive amination of aromatic aldehydes and ketones with nickel boride - RSC Publishing. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. (2022-08-19). Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996-05-31). Available at: [Link]
-
Hydrolysis of Imines and Enamines Explained - YouTube. (2025-11-17). Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018-03-21). Available at: [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing). Available at: [Link]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: Purification of Methyl 3-chloro-5-formylbenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-chloro-5-formylbenzoate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high purity and yield.
Introduction to Purification Challenges
This compound is a trifunctional molecule, containing a methyl ester, a chloro substituent, and a formyl (aldehyde) group on a benzene ring. This unique combination of functional groups presents specific challenges during purification. The primary concerns are the potential for hydrolysis of the ester, oxidation of the aldehyde, and the removal of structurally similar impurities. This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your purification workflow.
Issue 1: Low Purity After Initial Work-up
Question: My initial crude product shows multiple spots on TLC analysis, and the NMR spectrum is complex. What are the likely impurities and how can I remove them?
Answer: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. Common synthetic pathways, such as the oxidation of 3-chloro-5-methylbenzoate or the formylation of methyl 3-chlorobenzoate, can lead to specific impurities.
Potential Impurities and Their Origins:
| Impurity | Potential Origin | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography or recrystallization |
| 3-chloro-5-(hydroxymethyl)benzoate | Incomplete oxidation of the methyl group | Column chromatography |
| 3-chloro-5-carboxybenzaldehyde | Over-oxidation of the formyl group or hydrolysis of the ester | Acid-base extraction or column chromatography |
| Regioisomers | Lack of regioselectivity in the formylation or chlorination step | Column chromatography or preparative HPLC |
| Di-formylated or di-chlorinated byproducts | Lack of reaction control | Column chromatography |
Initial Purification Strategy: Liquid-Liquid Extraction
A preliminary purification can be achieved through a carefully planned liquid-liquid extraction sequence. This is particularly effective for removing acidic or basic impurities.
Question: I am performing column chromatography, but the separation is poor, and I am still seeing impurities in my fractions. What can I do to improve this?
Answer: Poor separation during column chromatography is a frequent challenge. The key to success lies in optimizing the stationary and mobile phases and ensuring proper technique.
Troubleshooting Column Chromatography:
-
Solvent System Optimization: The choice of eluent is critical. For compounds like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. Start with a low polarity mixture and gradually increase the polarity. A good starting point for TLC analysis to determine the optimal solvent system is a 9:1 hexane:ethyl acetate mixture.[1][2]
-
Stationary Phase Selection: Silica gel is the most common stationary phase for this type of compound. However, if your compound is sensitive to the acidic nature of silica, consider using neutral alumina.[3] Be aware that aldehydes can sometimes form acetals or hemiacetals if an alcohol is used as a solvent with an acidic stationary phase.[3]
-
Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling. The sample should be loaded in a concentrated band using a minimal amount of solvent.
-
Monitoring Fractions: Use Thin Layer Chromatography (TLC) to monitor the fractions. Combine fractions with a single, well-defined spot corresponding to the desired product.
Issue 2: Product Degradation During Purification
Question: I am observing a decrease in yield and the appearance of new, unidentified spots on my TLC plate after purification. What could be causing this degradation?
Answer: this compound is susceptible to two primary degradation pathways: hydrolysis of the methyl ester and oxidation of the formyl group.
Preventing Degradation:
-
Hydrolysis of the Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. To mitigate this, ensure all solvents are dry and avoid prolonged exposure to strong acids or bases. If an aqueous work-up is necessary, perform it quickly and at a low temperature.
-
Oxidation of the Formyl Group: Aldehydes are prone to oxidation to carboxylic acids, which can be catalyzed by air (auto-oxidation), especially in the presence of light or metal impurities. To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What is the best method to confirm the purity of my final product?
A1: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your sample and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for detecting volatile impurities.
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be an effective final purification step if your product is a solid and the impurities have different solubility profiles.[5][6][7] The key is to find a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below. A trial-and-error approach with small amounts of your sample is necessary to identify the optimal solvent. Common solvent systems for recrystallization of aromatic esters include ethanol/water, ethyl acetate/hexane, or toluene.[8]
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: The physical state of a compound can be influenced by residual solvents or minor impurities. If you have confirmed the structure and high purity by analytical methods, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the solid material. If it remains an oil, it may be the nature of the pure compound under your laboratory conditions.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is important to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, or skin contact.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline. The optimal conditions should be determined by preliminary TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to facilitate the separation of the target compound from impurities.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purity Assessment by HPLC
This is a representative method that may require optimization for your specific instrumentation and sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the purification process.
References
- BenchChem Technical Support Team. (2025).
- Harris, E. B. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?".
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a typical experimental procedure for the synthesis methyl benzoate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
University of Toronto Department of Chemistry. (n.d.). Recrystallisation. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Peterson, J. R., & Narayanam, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Geier, M. J., & Tauer, C. G. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1161–1166.
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 3-chloro-5-formylbenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert insights and practical troubleshooting advice for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 3-chloro-5-formylbenzoate. Our goal is to empower you to overcome common experimental hurdles and achieve robust, reproducible results.
Introduction: The unique reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a specific set of challenges and opportunities in cross-coupling reactions. The key features to consider are:
-
Aryl Chloride: The carbon-chlorine bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds. This necessitates the use of highly active catalyst systems to facilitate the crucial oxidative addition step, which is often rate-limiting.[1][2]
-
Electron-Withdrawing Groups (EWGs): The presence of both a formyl (-CHO) and a methyl ester (-CO₂Me) group significantly influences the electronic properties of the aromatic ring. These EWGs render the aryl chloride "electron-poor," which, fortunately, activates the C-Cl bond towards oxidative addition.[3] This electronic activation can, to some extent, counteract the inherent low reactivity of the aryl chloride.
-
Functional Group Compatibility: The formyl group, an aldehyde, can be sensitive under certain reaction conditions, particularly with strongly basic or nucleophilic reagents. Modern palladium catalysis, however, offers a high degree of functional group tolerance, allowing for successful couplings without the need for protecting groups if the conditions are chosen judiciously.[4]
This guide will address the most common questions and issues encountered when optimizing catalyst loading for this specific substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.
Q1: I am seeing very low or no conversion of my this compound. Where should I start troubleshooting?
Low or no conversion is a common problem, especially with a challenging substrate like an aryl chloride. A systematic approach is key to identifying the root cause.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment is a primary cause of catalyst deactivation and reaction failure.
-
Reagent Purity:
-
Substrate: Ensure your this compound is pure.
-
Coupling Partner: For Suzuki reactions, boronic acids can degrade or form anhydrides (boroxines) upon storage. It's often best to use fresh, high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).
-
Solvents & Base: Use anhydrous, degassed solvents. Ensure your base is finely powdered, dry, and of high purity.
-
-
Catalyst System Integrity:
-
Palladium Source: Are you using an appropriate palladium source? For aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active Pd(II) precatalysts like Pd(OAc)₂ or specialized, commercially available palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts).[5] These are designed for reliable generation of the active Pd(0) species.[5][6]
-
Ligand Choice: This is arguably the most critical factor for aryl chloride coupling. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[2][7][8][9] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[2][7][8][9]
-
Troubleshooting Workflow for No/Low Conversion:
Below is a decision-making workflow to guide your troubleshooting process.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
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- 6. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
Navigating Steric Challenges in the Synthesis of Methyl 3-chloro-5-formylbenzoate Derivatives: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with Methyl 3-chloro-5-formylbenzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the synthetic challenges posed by this sterically hindered and electronically complex molecule. Our goal is to equip you with the knowledge to anticipate and overcome common experimental hurdles, ensuring the success of your synthetic endeavors.
Understanding the Reactivity Landscape of this compound
This compound presents a unique set of challenges due to the interplay of its functional groups. The aldehyde is the primary site for many synthetic transformations, but its reactivity is modulated by the two meta-substituents: an electron-withdrawing chloro group and an electron-withdrawing methyl ester group. These substituents decrease the electron density of the aromatic ring, which can influence the electrophilicity of the carbonyl carbon.[1] Critically, the positioning of these groups creates significant steric hindrance around the formyl group, which can impede the approach of nucleophiles.[2]
This guide will address specific issues you may encounter and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yields in Nucleophilic Addition Reactions (e.g., Grignard or Organolithium Additions)
Question: I am attempting a Grignard reaction with this compound to synthesize a secondary alcohol, but I am consistently observing low yields of the desired product and recovery of my starting material. What is causing this, and how can I improve the outcome?
Answer:
This is a classic problem of steric hindrance and competing side reactions. The two bulky meta-substituents (chloro and methyl ester) physically obstruct the trajectory of the incoming nucleophile to the aldehyde's carbonyl carbon.[2]
Causality and Troubleshooting Steps:
-
Steric Hindrance: The primary issue is the steric bulk around the formyl group. Bulky Grignard reagents (e.g., isopropylmagnesium bromide or cyclohexylmagnesium bromide) will face significant difficulty in accessing the electrophilic carbon.
-
Solution: If possible, use a less sterically demanding nucleophile. For instance, methylmagnesium bromide will react more readily than tert-butylmagnesium bromide.
-
-
Enolization: Bulky Grignard reagents can act as bases rather than nucleophiles, leading to the deprotonation of any acidic protons alpha to a carbonyl.[3] While the aldehyde in your starting material lacks alpha-protons, this can be a significant issue with ketone derivatives.
-
Reaction with the Ester: Grignard reagents can also react with the methyl ester, although this is generally a slower process than reaction with the aldehyde. This can lead to a mixture of products and reduced yield of the desired secondary alcohol.[4][5]
-
Solution:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can enhance the selectivity for the more reactive aldehyde over the ester.
-
Inverse Addition: Slowly add the this compound solution to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can help drive the reaction with the aldehyde to completion before significant reaction with the ester occurs.
-
-
-
Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by any protic source, including water.[3]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Experimental Protocol for Improved Grignard Addition:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Dissolve this compound in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of the Grignard reagent (1.0-1.2 equivalents) dropwise to the cooled solution of the aldehyde over 30-60 minutes.
-
Stir the reaction at -78 °C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Stereoselectivity and Low Yields in Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Question: I am trying to synthesize an alkene from this compound using a Wittig reagent, but the reaction is sluggish and gives a mixture of E/Z isomers. How can I improve this olefination?
Answer:
The steric hindrance of this compound significantly impacts olefination reactions. Standard Wittig reagents, especially those that are sterically demanding, may react slowly.[6] The Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for sterically hindered aldehydes and for achieving high E-selectivity.[7][8][9]
Causality and Troubleshooting Steps:
-
Wittig Reagent Reactivity: Stabilized Wittig ylides are less reactive and may struggle to react with the sterically encumbered aldehyde. Unstabilized ylides are more reactive but can lead to poor stereoselectivity.[6][10]
-
Stereoselectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[8][11] This is a significant advantage over the Wittig reaction, which can often produce mixtures of isomers.
Experimental Protocol for Horner-Wadsworth-Emmons (HWE) Olefination:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil.
-
Add fresh anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired phosphonate ester (1.1 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography to obtain the (E)-alkene.
Frequently Asked Questions (FAQs)
Q1: I need to perform a reaction on the methyl ester without affecting the aldehyde. How can I selectively protect the aldehyde group?
A1: The aldehyde is significantly more electrophilic than the ester and will react preferentially with most nucleophiles. To achieve selectivity, you must protect the aldehyde. The most common and effective way to do this is by converting it to an acetal, typically a cyclic acetal, which is stable to basic and nucleophilic conditions.[12][13]
Protocol for Acetal Protection:
-
Dissolve this compound in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and concentrate to yield the protected compound.
-
You can now perform reactions on the ester. The acetal is readily deprotected by treatment with aqueous acid.[13]
Q2: Can I selectively reduce the aldehyde in the presence of the methyl ester?
A2: Yes, selective reduction is possible due to the higher reactivity of the aldehyde. A mild reducing agent is required to avoid reduction of the ester.
-
Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of esters.
-
Conditions: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature.
Q3: Are there any considerations for reactions involving the aromatic ring, such as nucleophilic aromatic substitution?
A3: The chloro substituent on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNA_r). However, the ring is not strongly activated for this reaction. For an SNA_r reaction to proceed efficiently, there typically needs to be a strong electron-withdrawing group ortho or para to the leaving group.[14] In this compound, both the formyl and methyl ester groups are meta to the chlorine, providing only moderate activation. Therefore, harsh reaction conditions (high temperatures, strong nucleophiles) would likely be required, which could lead to side reactions with the other functional groups.
Visualizing Reaction Strategies
Below are diagrams illustrating the key strategies discussed for managing the reactivity of this compound.
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Workflow for using a protecting group strategy.
Quantitative Data Summary
| Reaction Type | Key Challenge | Recommended Solution | Expected Outcome |
| Grignard Addition | Steric hindrance, low selectivity | Use less bulky Grignard, low temperature (-78 °C), inverse addition | Improved yield of desired secondary alcohol |
| Wittig Olefination | Low reactivity, poor E/Z selectivity | Switch to Horner-Wadsworth-Emmons (HWE) reaction | Higher yield, excellent (E)-alkene selectivity |
| Ester Modification | Competing reaction at the aldehyde | Protect aldehyde as a cyclic acetal | Selective reaction at the ester functional group |
| Aldehyde Reduction | Over-reduction to include the ester | Use mild reducing agent (e.g., NaBH₄) | Selective formation of the primary alcohol |
References
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]
-
Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Reddit. (2024, July 8). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
ResearchGate. (2025, August 6). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]
-
ACS Publications. (2023, November 19). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][15]imidazo[2,1-b]thiazoles. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Labster. (2025, May 21). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. [Link]
-
Chemistry LibreTexts. (2023, January 14). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
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- 15. fiveable.me [fiveable.me]
Wittig Reaction Troubleshooting for Electron-Deficient Aldehydes: A Technical Support Guide
Welcome to the technical support center for the Wittig reaction, specifically tailored to address the challenges encountered when working with electron-deficient aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful olefination reaction. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into overcoming common experimental hurdles.
Introduction: The Challenge of Electron-Deficient Aldehydes
The Wittig reaction is a cornerstone of organic synthesis, prized for its reliability in forming carbon-carbon double bonds.[1][2] However, its efficiency can be significantly influenced by the electronic nature of the carbonyl substrate. Electron-deficient aldehydes, such as those bearing nitro- or cyano- groups, or certain heteroaromatic aldehydes, present a unique set of challenges. While the increased electrophilicity of the carbonyl carbon in these molecules might suggest a faster reaction, it can also lead to a higher propensity for side reactions and difficulties in achieving high yields and desired stereoselectivity. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues, grounded in mechanistic understanding and practical laboratory experience.
Frequently Asked Questions & Troubleshooting
Q1: My Wittig reaction with an electron-deficient aromatic aldehyde is giving a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in Wittig reactions with electron-deficient aldehydes often stem from a few key factors: the stability of the ylide, competing side reactions, and suboptimal reaction conditions.
Causality and Solutions:
-
Ylide Reactivity: Electron-deficient aldehydes are more reactive towards nucleophilic attack.[3] If you are using a highly reactive, unstabilized ylide (e.g., Ph3P=CH2), the reaction may be too vigorous, leading to decomposition of the starting material or product. Conversely, a highly stabilized ylide (e.g., Ph3P=CHCO2Et) might be too unreactive to efficiently couple with the aldehyde, especially if there is significant steric hindrance.[4][5][6]
-
Recommendation: For electron-deficient aldehydes, a semi-stabilized ylide (e.g., Ph3P=CHPh) often provides a good balance of reactivity. If you must use a stabilized ylide, consider employing harsher reaction conditions such as higher temperatures or a stronger base to facilitate the reaction.
-
-
Side Reactions: The electron-withdrawing groups on the aldehyde can activate other reaction pathways.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. This is a significant issue with aromatic aldehydes under strongly basic conditions.
-
Enolization: If the aldehyde has acidic α-protons, deprotonation by the basic ylide or the base used for its generation can lead to enolate formation and subsequent side reactions, reducing the amount of aldehyde available for the Wittig reaction.
-
Recommendation: To minimize side reactions, consider using a milder base for ylide generation if possible. Bases like potassium carbonate or even silver carbonate have been shown to be effective in certain cases, especially with more acidic phosphonium salts.[7] Adding the aldehyde slowly to the pre-formed ylide at a low temperature can also help to control the reaction and favor the desired olefination pathway.
-
-
Reaction Conditions: The choice of solvent and temperature is critical.
-
Solvent: Aprotic solvents like THF, diethyl ether, or toluene are standard.[8] For reactions with stabilized ylides, more polar solvents like DMF can sometimes improve yields. Interestingly, for some stabilized ylides and aldehydes, conducting the reaction in water has been shown to be surprisingly effective, leading to high yields and selectivities.[9]
-
Temperature: Reactions with unstabilized ylides are often performed at low temperatures (e.g., -78 °C to room temperature) to control reactivity. Reactions with stabilized ylides may require heating to proceed at a reasonable rate.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low Wittig reaction yields.
Q2: I am observing the formation of unexpected byproducts in my reaction. How can I identify and suppress them?
A2: The formation of byproducts is a common issue, particularly with sensitive electron-deficient aldehydes. The most common culprits are products from the aforementioned Cannizzaro and enolization pathways, as well as the potential for Michael addition if your aldehyde is α,β-unsaturated.
Identification and Mitigation:
-
Characterization: The first step is to characterize the byproducts. NMR spectroscopy (¹H and ¹³C) and mass spectrometry are invaluable tools. The presence of a primary alcohol and a carboxylate salt would suggest a Cannizzaro reaction. The formation of a complex mixture of oligomers or polymers could indicate base-catalyzed polymerization of the aldehyde.[4][10]
-
Michael Addition: If your electron-deficient aldehyde is also α,β-unsaturated, the ylide can act as a nucleophile in a Michael 1,4-addition reaction, competing with the desired 1,2-addition to the carbonyl.
-
Solution: To favor the Wittig reaction, use of salt-free ylides is often recommended as lithium salts can promote Michael addition. Changing the solvent to a less polar one can also disfavor the Michael addition pathway.
-
Experimental Protocol for Minimizing Byproducts:
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.
-
Deprotonation: Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base (e.g., n-BuLi, NaH) dropwise.[8] Allow the mixture to stir for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Dissolve the electron-deficient aldehyde in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Q3: My reaction is not proceeding to completion, and I recover a significant amount of unreacted aldehyde. What adjustments should I make?
A3: Incomplete conversion suggests that the reaction is either too slow under the chosen conditions or that an equilibrium is reached that does not favor the product.
Strategies for Driving the Reaction to Completion:
-
Increase Reactant Concentration: While seemingly simple, ensuring that the concentration of both the ylide and the aldehyde is sufficient can have a significant impact.
-
Excess of Ylide: Using a slight excess of the Wittig reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[11]
-
Temperature: For less reactive stabilized ylides, increasing the reaction temperature is often necessary. Refluxing in THF or toluene can be effective.
-
Alternative Bases: If you are using a weaker base and observing incomplete conversion, switching to a stronger, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) can lead to more complete ylide formation and a faster reaction.[8]
Comparative Table of Common Bases for Ylide Generation:
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| n-Butyllithium (n-BuLi) | ~50 | THF, Diethyl Ether | Very strong, common for unstabilized ylides. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, heterogeneous reaction. |
| Potassium tert-butoxide (t-BuOK) | ~19 | THF | Strong, good for many ylides. |
| Sodium Hexamethyldisilazide (NaHMDS) | ~26 | THF | Strong, non-nucleophilic, good for sensitive substrates. |
| Potassium Carbonate (K2CO3) | ~10.3 | Acetonitrile, DMF | Mild, suitable for acidic phosphonium salts. |
Q4: I am struggling with poor stereoselectivity in my Wittig reaction. How can I control the E/Z ratio of the resulting alkene?
A4: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[12]
Controlling Stereoselectivity:
-
Unstabilized Ylides: Generally favor the formation of the (Z)-alkene under salt-free conditions. The reaction is kinetically controlled, proceeding through a less sterically hindered transition state that leads to the cis-oxaphosphetane intermediate.[10]
-
Stabilized Ylides: Typically yield the (E)-alkene as the major product. The reaction is thermodynamically controlled, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[12]
-
Schlosser Modification: For obtaining the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed. This involves deprotonating the initially formed betaine intermediate with a strong base at low temperature, allowing it to equilibrate to the more stable trans-betaine before quenching to form the (E)-alkene.[10][13]
Decision Tree for Stereoselective Synthesis:
Caption: Decision tree for controlling alkene stereochemistry.
Q5: Are there any alternatives to the Wittig reaction for the olefination of electron-deficient aldehydes?
A5: Yes, when the Wittig reaction proves problematic, several other excellent olefination methods can be considered.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used alternative that often provides better yields and higher (E)-selectivity, especially with sterically hindered ketones and aldehydes.[4] The HWE reaction utilizes phosphonate esters, and the byproduct, a water-soluble phosphate salt, is generally easier to remove than triphenylphosphine oxide.
-
Peterson Olefination: This reaction involves the use of α-silyl carbanions. Depending on the workup conditions (acidic or basic), either the (E)- or (Z)-alkene can be selectively formed.
-
Julia-Kocienski Olefination: This is a powerful method for the stereoselective synthesis of alkenes, particularly for trisubstituted and tetrasubstituted double bonds.
Each of these alternatives has its own set of advantages and limitations, and the best choice will depend on the specific substrate and desired product.
Concluding Remarks
Troubleshooting the Wittig reaction with electron-deficient aldehydes requires a nuanced understanding of the interplay between substrate reactivity, ylide stability, and reaction conditions. By systematically evaluating the potential causes of failure and applying the targeted solutions presented in this guide, researchers can significantly improve the success rate of this valuable transformation. Remember that careful planning, meticulous experimental technique, and a willingness to explore alternative conditions are the keys to overcoming even the most challenging synthetic hurdles.
References
-
El-Batta, A., Jiang, C., Zhao, W., Annes, R., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
-
Blasdel, L. K., & Mabry, M. C. (2018). Use of Silver Carbonate in the Wittig Reaction. The Journal of organic chemistry, 83(21), 13583–13589. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). National Institutes of Health. [Link]
-
Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. [Link]
-
The Wittig Reaction. (2019, January 9). YouTube. [Link]
-
Problems with wittig reaction. (2022, December 16). Reddit. [Link]
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Technical Support Center: Enhancing Boronic Acid Stability for Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for one of the most common yet challenging aspects of the Suzuki-Miyaura cross-coupling reaction: the stability of boronic acids. As your Senior Application Scientist, my goal is to explain the "why" behind the "how," empowering you to design more robust and reproducible synthetic routes.
Introduction: The Stability Paradox of Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[1] However, the success of this reaction hinges on the stability of the organoboron reagent. While many boronic acids are conveniently handled solids, a significant number, particularly certain heteroaryl, vinyl, and electron-deficient aryl derivatives, are prone to decomposition.[2][3] This instability can lead to diminished yields, complex product mixtures, and poor reproducibility—critical issues in both academic research and pharmaceutical development.[4]
This guide will dissect the primary degradation pathways of boronic acids and provide a comprehensive overview of field-proven stabilization strategies, complete with troubleshooting FAQs and detailed experimental protocols.
Section 1: Understanding the Enemy - Common Decomposition Pathways
Before we can solve the problem, we must understand its roots. Boronic acids primarily decompose via two pathways: protodeboronation and oxidation.
1.1 Protodeboronation: The Major Culprit
Protodeboronation is the undesired cleavage of the C–B bond, replaced by a C–H bond.[5] This side reaction is a frequent cause of low yields and is influenced by factors like substrate electronics, pH, and temperature.[3][4]
-
Mechanism: The process can be catalyzed by either acid or base.[5] In the context of Suzuki coupling, the base required for the catalytic cycle is often the primary promoter of protodeboronation.[6][7] Electron-deficient boronic acids are particularly susceptible to this degradation pathway.[4]
-
Visualizing the Problem:
Caption: The protodeboronation side reaction.
1.2 Oxidation and Boroxine Formation
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols, a reaction often accelerated by residual peroxides in ethereal solvents or dissolved oxygen.[8]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimeric anhydride called a boroxine. While often reversible, this process complicates accurate mass measurement and stoichiometry, affecting reaction consistency.[3][9]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Suzuki-Miyaura coupling reactions related to boronic acid instability.
Q1: My Suzuki reaction has stalled or is giving very low yield. I suspect my boronic acid is decomposing. How can I confirm this?
A: The first step is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for two key byproducts:
-
The protodeboronated arene (Ar-H), which will have a mass corresponding to the replacement of the -B(OH)₂ group with a hydrogen atom.[10]
-
The homocoupled product of your aryl halide (Ar'-Ar'), which can form when the transmetalation step is slow due to low active boronic acid concentration.
If the protodeboronated arene is a major component, boronic acid instability is the likely cause.
Q2: Which types of boronic acids are most likely to be unstable?
A: Be particularly cautious with:
-
2-Heterocyclic boronic acids: (e.g., 2-pyridyl, 2-furyl, 2-thiophenyl) are notoriously unstable.[3][11]
-
Electron-deficient aryl boronic acids: Those with electron-withdrawing groups are highly susceptible to protodeboronation.[4][12]
-
Vinyl and cyclopropyl boronic acids: These can be prone to decomposition and polymerization.[3]
Q3: My reaction requires a strong base, but this seems to be degrading my boronic acid. What's the solution?
A: This is a classic dilemma. The base is essential to form the more nucleophilic "ate" complex [R-B(OH)₃]⁻ needed for transmetalation, but it also accelerates protodeboronation.[6][7] The solution is to move away from the free boronic acid and use a more stable derivative that can release the active species slowly under the reaction conditions. This "slow-release" strategy minimizes the concentration of the vulnerable free boronic acid at any given time.[5][13]
Q4: What are the best strategies to improve the stability of my boronic acid?
A: The most effective approach is to convert the boronic acid into a more robust derivative before the coupling reaction. The three most widely adopted and effective strategies are the use of boronate esters , potassium trifluoroborate salts , and MIDA boronates .[9]
Section 3: Field-Proven Stabilization Strategies
Here, we detail the most effective methods for protecting your boronic acid, complete with the causality behind their efficacy and step-by-step protocols.
Strategy 1: Boronate Esters (e.g., Pinacol Esters)
Boronate esters, particularly those formed with pinacol (Bpin), are significantly more stable than their corresponding boronic acids.[14] They are often crystalline, chromatography-stable solids that are easier to handle and purify.[2][9]
-
Why it Works: The bulky pinacol group sterically shields the boron center and reduces its Lewis acidity, making it less susceptible to hydrolysis and protodeboronation.[9][15] While less reactive than the free acid, many pinacol esters are believed to hydrolyze in situ under aqueous basic conditions to generate the active boronic acid for the catalytic cycle.[14]
-
When to Use: An excellent first choice for stabilizing problematic boronic acids, especially when a pure, well-characterized starting material is needed for complex, multi-step syntheses.[14]
Experimental Protocol: Synthesis of a Pinacol Boronate Ester
This protocol describes a general procedure for converting a boronic acid to its pinacol ester.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable anhydrous solvent (e.g., Toluene or THF, ~0.5 M).
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude pinacol boronate ester can often be used directly or purified by flash column chromatography on silica gel.[9]
Strategy 2: Potassium Organotrifluoroborates (R-BF₃K)
These salts are another class of exceptionally stable and easy-to-handle boronic acid surrogates.[16] They are typically crystalline, non-hygroscopic solids that are stable to air and moisture indefinitely.[17][18]
-
Why it Works: The strong boron-fluorine bonds and the tetracoordinate, anionic nature of the boron atom render the C-B bond remarkably resistant to protodeboronation and oxidation.[19] They are unreactive until the Suzuki coupling conditions (base and heat) promote the slow release of a reactive tricoordinate boron species.[20]
-
When to Use: Excellent for particularly sensitive boronic acids and for reactions where rigorous exclusion of water is desired. They are also highly compatible with a wide range of functional groups.[21]
Experimental Protocol: Synthesis of a Potassium Aryltrifluoroborate
This protocol is adapted from the highly efficient method developed by Vedejs and Molander.[22][23]
-
Dissolution: Dissolve the crude or purified boronic acid (1.0 equiv) in methanol (or a 5:1 mixture of MeOH/H₂O).[22][23]
-
Fluorination: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 equiv) dropwise to the stirring solution at room temperature.
-
Precipitation: Stir the mixture for 30 minutes. The potassium aryltrifluoroborate salt will often precipitate from the solution.
-
Isolation: Concentrate the mixture under reduced pressure. The resulting solid can be washed with a cold solvent (like acetone or THF) and collected by filtration to yield the pure product.[19][22]
Strategy 3: N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a powerful and versatile protecting group strategy. They are exceptionally stable to a wide range of conditions, including chromatography, strong oxidants, and anhydrous cross-coupling conditions.[24]
-
Why it Works: The trivalent MIDA ligand chelates to the boron atom, forcing it into an sp³-hybridized state. This coordination shields the boron's empty p-orbital, effectively "turning off" its reactivity towards transmetalation.[25] The boronic acid can be cleanly "turned back on" by deprotection under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃).
-
When to Use: Ideal for iterative cross-coupling, where a boronic acid moiety must be carried through multiple synthetic steps before its final use in a Suzuki reaction.[26][27] The slow, controlled release of the boronic acid under mild basic conditions is also highly effective at suppressing protodeboronation for extremely unstable substrates.[25][28]
Caption: MIDA boronates act as a switchable protecting group.
Section 4: Comparative Summary of Stabilization Strategies
| Feature | Boronic Acid (Unprotected) | Pinacol Boronate Ester (Bpin) | Potassium Trifluoroborate (BF₃K) | MIDA Boronate |
| Stability | Low to High (Substrate Dependent)[2] | High[14] | Very High[17] | Exceptional |
| Handling | Often requires inert atmosphere/cold[29] | Easy, often crystalline solids[2] | Easy, crystalline solids[16] | Easy, crystalline solids[25] |
| Purification | Can be difficult | Chromatography-stable[9] | Recrystallization/Washing[22] | Chromatography-stable[27] |
| Reactivity | High (if stable)[14] | Moderate (requires activation)[30] | Low (requires activation)[20] | Inert until deprotected |
| Key Advantage | Commercially available, no prep | Good balance of stability & reactivity | Extreme stability, moisture-proof | Orthogonal protecting group for iterative synthesis |
| Key Disadvantage | Prone to decomposition[3] | Lower reactivity than free acid[30] | Can be less reactive, requires base[21] | Requires synthesis and deprotection steps[9] |
Conclusion
The stability of the boronic acid is a critical parameter for the success of any Suzuki-Miyaura coupling reaction. By understanding the common decomposition pathways and employing robust stabilization strategies, researchers can overcome challenges of low yield and irreproducibility. Converting sensitive boronic acids to pinacol esters, potassium trifluoroborates, or MIDA boronates are not merely extra steps; they are strategic decisions that build reliability and efficiency into your synthetic plan. For routine stabilization, pinacol esters offer an excellent balance. For maximum inertness and challenging substrates, potassium trifluoroborates are superior. For the unique demands of iterative, multi-step synthesis, MIDA boronates provide unparalleled control.
By thoughtfully selecting the appropriate boron reagent, you can transform a problematic coupling into a reliable and high-yielding transformation, accelerating your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 18. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 26. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 29. laballey.com [laballey.com]
- 30. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Column Chromatography Purification of Chlorinated Aromatic Esters
Welcome to the Technical Support Center for the purification of chlorinated aromatic esters via column chromatography. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical insights and practical troubleshooting advice. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, offering explanations grounded in chromatographic principles to empower you in your purification endeavors.
Section 1: Foundational Principles and Initial Method Development
This section addresses the fundamental questions and decisions you will encounter when setting up your purification method.
FAQ 1: How do I choose between normal-phase and reversed-phase chromatography for my chlorinated aromatic ester?
The choice between normal-phase and reversed-phase chromatography is a critical first step and depends on the polarity of your target compound.
-
Normal-Phase Chromatography (NPC) : In NPC, the stationary phase is polar (e.g., silica gel, alumina) and the mobile phase is non-polar (e.g., hexane, ethyl acetate).[1][2] This mode is generally preferred for chlorinated aromatic esters, which are often moderately polar to non-polar. The separation is based on the analyte's polar interactions with the stationary phase; more polar compounds are retained longer.[1]
-
Reversed-Phase Chromatography (RPC) : RPC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol).[3][4] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5] While less common for the initial purification of these compounds from a reaction mixture, RPC can be very effective, especially for highly chlorinated, non-polar aromatic esters.[6]
Expert Insight: For most chlorinated aromatic esters synthesized in an organic solvent, normal-phase chromatography is the more intuitive starting point. It often provides better solubility of the crude sample in the mobile phase and can be more cost-effective for larger-scale purifications due to the lower cost of solvents like hexane and ethyl acetate.
Workflow for Mode Selection
Caption: Initial decision workflow for selecting the chromatographic mode.
FAQ 2: What are the best stationary and mobile phases for purifying chlorinated aromatic esters in normal-phase chromatography?
Stationary Phase:
-
Silica Gel (SiO₂): This is the most common and versatile stationary phase for the purification of chlorinated aromatic esters. Its slightly acidic nature can sometimes cause issues with acid-sensitive compounds, but it is generally the first choice.
-
Alumina (Al₂O₃): Alumina is another excellent option and is available in acidic, neutral, and basic forms. Neutral or basic alumina can be advantageous if your target ester is sensitive to the acidic nature of silica gel. A study on the separation of polycyclic aromatic hydrocarbons found that a combination of silica and alumina can be effective.[7]
Mobile Phase (Eluent):
The mobile phase in normal-phase chromatography is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve the desired separation.
-
Common Non-Polar Solvents: Hexane, Heptane, Cyclohexane, Toluene.
-
Common Polar Solvents: Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether, Acetone.
A common starting point is a mixture of hexane and ethyl acetate. The ratio is optimized based on Thin Layer Chromatography (TLC) analysis. For separating aromatic compounds that may exhibit pi-stacking interactions, incorporating a solvent like toluene in the mobile phase can sometimes improve separation.[8]
Table 1: Common Solvent Systems for Normal-Phase Chromatography
| Non-Polar Solvent | Polar Modifier | Typical Applications & Notes |
| Hexane/Heptane | Ethyl Acetate | A versatile and widely used system for compounds of moderate polarity. |
| Hexane/Heptane | Dichloromethane | Good for less polar compounds; DCM can improve the solubility of some aromatic compounds. |
| Toluene | Ethyl Acetate/Acetone | Can be effective for separating aromatic compounds due to potential pi-pi interactions with the eluent. |
Expert Insight: Always use high-purity, HPLC-grade solvents to minimize the introduction of impurities that can interfere with your purification.[9]
Protocol 1: Developing a Normal-Phase Method using TLC
-
Prepare a dilute solution of your crude chlorinated aromatic ester in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.[10]
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor.[10]
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.
-
If the Rf is too high (spot travels too far), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).
-
If the Rf is too low (spot doesn't move far from the baseline), increase the polarity of the mobile phase (increase the proportion of the polar solvent).
-
-
This optimized solvent system from TLC will be your starting point for the column chromatography mobile phase.[11]
Section 2: Troubleshooting Common Purification Issues
This section provides solutions to frequently encountered problems during the column chromatography of chlorinated aromatic esters.
FAQ 3: My chlorinated aromatic ester is co-eluting with an impurity. How can I improve the separation?
Co-elution is a common challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Isocratic Elution: If you are using a single solvent mixture (isocratic elution), try slightly decreasing the polarity to increase the retention time and allow for better separation.[12]
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of compounds with different polarities.[13][14] This technique often results in sharper peaks for later-eluting compounds.[12]
-
Change Solvent System: If optimizing the ratio of your current solvents doesn't work, try a different solvent system. For example, if you are using hexane/ethyl acetate, switching to hexane/dichloromethane or toluene/ethyl acetate can alter the selectivity of the separation.
-
-
Modify the Stationary Phase:
-
If you are using silica gel, consider trying alumina, as the different surface chemistry can change the retention behavior of your compounds.
-
For particularly difficult separations, specialized bonded phases like aminopropyl or diol phases can offer different selectivities in normal-phase mode.[15][16]
-
-
Adjust Column Parameters:
-
Use a longer or narrower column: This increases the number of theoretical plates and can improve resolution.
-
Decrease the flow rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can enhance separation.
-
Ensure proper column packing: Voids or channels in the column packing will lead to poor separation.
-
Troubleshooting Workflow for Co-elution
Caption: Decision tree for resolving co-eluting compounds.
FAQ 4: I'm observing significant peak tailing for my chlorinated aromatic ester. What is the cause and how can I fix it?
Peak tailing, where the back of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase or by column issues.[17]
Potential Causes and Solutions:
-
Acidic Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can strongly interact with any basic functionalities on your molecule or impurities, leading to tailing.[17]
-
Solution: Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[18]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[17]
-
Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, for silica gel, the sample load should be about 1-5% of the mass of the stationary phase.
-
-
Poorly Packed Column: Voids in the column bed can lead to uneven flow paths and peak tailing.
-
Solution: Ensure the column is packed uniformly. If using a pre-packed column, it may be compromised and need replacement.
-
-
Compound Degradation on the Column: Some compounds are unstable on silica gel and can decompose during chromatography, which can manifest as tailing.[19]
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before developing. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
-
FAQ 5: My compound is not eluting from the column, or the recovery is very low. What should I do?
This issue can be frustrating, but it is usually solvable.
-
Insufficient Mobile Phase Polarity: The eluent may not be strong enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. If your compound is still not eluting, a much more polar solvent like methanol may need to be added to the mobile phase in small percentages.
-
-
Irreversible Adsorption: Your compound may be binding irreversibly to the stationary phase. This can happen with very polar compounds or if there are strong, specific interactions with the silica gel.
-
Solution: As mentioned for peak tailing, deactivating the silica gel or using a different stationary phase like alumina can help. In some cases, for very polar esters, reversed-phase chromatography might be a better option.
-
-
Compound Decomposition: The compound may have degraded on the column.[19]
-
Solution: Check for stability on TLC as described previously. If decomposition is confirmed, a change in stationary phase is warranted.
-
Section 3: Advanced Topics and Best Practices
Isocratic vs. Gradient Elution
-
Isocratic Elution: Uses a constant mobile phase composition. It is simpler to set up and is ideal for separating compounds with similar polarities.[12][13]
-
Gradient Elution: The mobile phase composition is changed over time, usually by increasing the proportion of the more polar solvent. This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[13][14] It can also lead to shorter run times and improved peak shapes for strongly retained compounds.[20]
Table 2: Comparison of Isocratic and Gradient Elution
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant Composition | Variable Composition |
| Complexity | Simpler, requires less sophisticated equipment | More complex, requires a gradient pump |
| Best For | Simple mixtures, compounds with similar polarities | Complex mixtures, compounds with a wide range of polarities |
| Run Time | Can be long for strongly retained compounds | Generally shorter for complex mixtures |
| Peak Shape | Later peaks can be broad | Peaks are generally sharper throughout the run |
Protocol 2: Performing a Step-Gradient Elution
-
Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the sample onto the column.
-
Begin eluting with the initial mobile phase, collecting fractions.
-
After the less polar impurities have eluted , increase the polarity of the mobile phase in a stepwise fashion (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).
-
Monitor the fractions using TLC to determine when your target compound begins to elute.
-
Continue to increase the polarity as needed to elute all compounds of interest.
This technical guide provides a comprehensive overview of the key considerations and troubleshooting strategies for the purification of chlorinated aromatic esters by column chromatography. By understanding the underlying principles and systematically addressing challenges, you can significantly improve the efficiency and success of your purifications.
References
-
Akesson-Nilsson, G. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. J Chromatogr A, 996(1-2), 173-80. Available at: [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Available at: [Link]
-
Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available at: [Link]
-
MDPI. (2022). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
-
PubMed. (2003). Characterization of polychlorinated aromatic hydrocarbons by reversed-phase liquid chromatography with ultraviolet absorbance and mass spectrometric detection. J Chromatogr A, 1016(1), 61-9. Available at: [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chromatographic Separation and Analysis of Chlorinated Hydrocarbons and Phthalic Acid Esters from Ambient Air Samples. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available at: [Link]
-
YouTube. (2023). Performing Column Chromatography. Available at: [Link]
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Characterization of polychlorinated aromatic hydrocarbons by reversed-phase liquid chromatography with ultraviolet absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cup.edu.cn [cup.edu.cn]
- 8. reddit.com [reddit.com]
- 9. epa.gov [epa.gov]
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- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. teledynelabs.com [teledynelabs.com]
- 17. benchchem.com [benchchem.com]
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- 19. Chromatography [chem.rochester.edu]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-chloro-5-formylbenzoate and its Bromo Analog for Applications in Drug Discovery and Development
A Senior Application Scientist's Guide to Strategic Substrate Selection in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
In the intricate landscape of pharmaceutical and fine chemical synthesis, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the vast array of available building blocks, halogenated aromatic compounds serve as pivotal intermediates. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: Methyl 3-chloro-5-formylbenzoate and its bromo analog, Methyl 3-bromo-5-formylbenzoate.
This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the nuanced differences in reactivity between these two structurally similar molecules. By examining their performance in key synthetic transformations and providing supporting experimental data, this guide will empower you to make informed decisions in your synthetic endeavors.
Introduction to the Contenders: A Structural Overview
This compound and Methyl 3-bromo-5-formylbenzoate are both disubstituted halobenzenes featuring two electron-withdrawing groups: a formyl (-CHO) and a methoxycarbonyl (-COOCH₃) group. These functional groups significantly influence the electronic properties of the aromatic ring, rendering the carbon-halogen bond susceptible to a variety of chemical transformations.
| Compound | Structure |
| This compound | |
| Methyl 3-bromo-5-formylbenzoate |
The primary difference between these two molecules lies in the halogen substituent (chlorine vs. bromine), which has profound implications for their reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The reactivity of aryl halides in these transformations is predominantly governed by the strength of the carbon-halogen (C-X) bond, which directly impacts the rate-determining oxidative addition step.[1]
The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl.[2] This trend is a direct consequence of the bond dissociation energies, with the C-Br bond being weaker and therefore more readily cleaved by the palladium catalyst than the C-Cl bond.
The Oxidative Addition Step: The Crux of the Matter
The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[3][4] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The energy barrier for this process is significantly influenced by the strength of the C-X bond.
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, Methyl 3-bromo-5-formylbenzoate will undergo oxidative addition more readily than its chloro analog. This translates to faster reaction rates and often allows for the use of milder reaction conditions.
Comparative Performance in Key Cross-Coupling Reactions
| Aryl Halide | Reaction | Coupling Partner | Product | Yield (%) | Conditions |
| 4-Bromobenzaldehyde | Suzuki-Miyaura | Phenylboronic acid | 4-Phenylbenzaldehyde | ~95 | Pd(OAc)₂/PPh₃, K₂CO₃, Toluene/H₂O |
| 4-Chlorobenzaldehyde | Suzuki-Miyaura | Phenylboronic acid | 4-Phenylbenzaldehyde | ~85 | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O |
| Table adapted from representative yields.[5] |
This data strongly suggests that in a head-to-head comparison, Methyl 3-bromo-5-formylbenzoate would outperform its chloro counterpart in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions under similar conditions. To achieve comparable yields with the chloro-analog, more forcing conditions, such as higher temperatures, longer reaction times, or more sophisticated and expensive catalyst systems, would likely be necessary.[6]
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is not solely dependent on the carbon-halogen bond strength. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[7]
The presence of strong electron-withdrawing groups, such as the formyl and methoxycarbonyl groups in our target molecules, is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance.
In SNAr reactions, the electronegativity of the halogen can play a more significant role than its leaving group ability. The more electronegative chlorine atom can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. This can sometimes lead to aryl chlorides being more reactive than aryl bromides in SNAr reactions, a reversal of the trend seen in cross-coupling.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers and are based on established methods for similar substrates. Optimization may be required to achieve the desired results for the specific target molecules.
Suzuki-Miyaura Coupling of Methyl 3-bromo-5-formylbenzoate
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[8]
Materials:
-
Methyl 3-bromo-5-formylbenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add Methyl 3-bromo-5-formylbenzoate, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of Methyl 3-bromo-5-formylbenzoate
This protocol is based on a general procedure for the Heck reaction of aryl bromides.[9]
Materials:
-
Methyl 3-bromo-5-formylbenzoate (1.0 mmol)
-
Alkene (e.g., styrene or an acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, combine Methyl 3-bromo-5-formylbenzoate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling of Methyl 3-bromo-5-formylbenzoate
This protocol is adapted from a standard procedure for the Sonogashira coupling of aryl bromides.[10]
Materials:
-
Methyl 3-bromo-5-formylbenzoate (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add Methyl 3-bromo-5-formylbenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC.
-
Once complete, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo analog is a strategic one that should be guided by the specific requirements of the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, etc.), Methyl 3-bromo-5-formylbenzoate is the demonstrably more reactive and, therefore, generally preferred substrate. Its use will likely lead to higher yields, shorter reaction times, and the ability to employ milder reaction conditions and less expensive catalyst systems.
-
This compound, while less reactive in cross-coupling, is a more cost-effective starting material. Its use can be advantageous in large-scale syntheses where cost is a primary driver, provided that efficient catalytic systems for the activation of aryl chlorides are employed. The development of highly active palladium-ligand systems has made the use of aryl chlorides increasingly viable.
-
In the context of nucleophilic aromatic substitution, the reactivity difference is less predictable and may even be reversed. The higher electronegativity of chlorine could favor the chloro-analog in some SNAr reactions. Therefore, for this class of transformations, empirical screening of both substrates is recommended.
By understanding the fundamental principles of reactivity and considering the practical aspects of cost and catalyst technology, researchers can make informed and strategic decisions in the selection of these valuable synthetic building blocks, ultimately accelerating the drug discovery and development process.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Palladium catalyzed couplings. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize. Retrieved from [Link]
- Palladium-catalyzed cross-coupling reactions. (n.d.). In Organic Chemistry II Class Notes. Fiveable.
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Chemistry – A European Journal. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). In Chemistry LibreTexts. Retrieved from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. (n.d.). Benchchem.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
- Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis. (n.d.). Benchchem.
-
Comparison of reactivity of different aryl halides (a) The predicted... (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Dot Language. (n.d.). Graphviz. Retrieved from [Link]
- Application Notes and Protocols: Intramolecular Heck Reaction of 2-(Allyloxy)-3-bromobenzaldehyde. (n.d.). Benchchem.
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
-
Simple Graph. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]
- Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
-
Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
- Efficient and convenient Suzuki cross-coupling reaction catalyzed by a new synthesized palladium co-ordin
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH. Retrieved from [Link]
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.
-
A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (n.d.). ResearchGate. Retrieved from [Link]
- a comparative study of different bases in Suzuki-Miyaura coupling reactions. (n.d.). Benchchem.
-
Heck reaction. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]
- The Buchwald‐Hartwig Amination of Nitroarenes. (n.d.).
- Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. (n.d.).
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (n.d.).
- Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011, April 1). PMC - NIH. Retrieved from [Link]
- Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. (n.d.).
- Hartwig-Buchwald amination reaction of assorted haloarenes and arylamines catalyzed by -Fe2O3@MBD/Pd-Co in. (n.d.).
- CHAPTER 9: Modern Heck Reactions. (n.d.). In Books. The Royal Society of Chemistry.
Sources
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- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-chloro-5-formylbenzoate in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Methyl 3-chloro-5-formylbenzoate is a valuable bifunctional reagent, prized for its utility in constructing complex molecular architectures. However, reliance on a single building block can introduce logistical and synthetic limitations. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and field-proven insights to inform your selection of the optimal reagent for your specific application.
The Central Role of Substituted Formylbenzoates
This compound and its analogs are members of a class of compounds known as bifunctional linkers.[1] These molecules possess two distinct reactive functional groups, allowing for sequential and controlled chemical transformations. In this case, the aldehyde group is amenable to reactions such as reductive amination and olefination, while the methyl ester can be hydrolyzed and coupled, and the aryl halide provides a handle for transition-metal catalyzed cross-coupling reactions. This trifecta of reactivity makes these scaffolds highly sought after in the synthesis of pharmaceuticals and other fine chemicals.
Core Alternatives and Their Physicochemical Properties
The primary alternatives to this compound are its halogenated congeners. The choice of the halogen atom significantly impacts the reagent's reactivity, stability, and cost. Below is a comparison of the key physicochemical properties of these alternatives.
| Property | Methyl 3-fluoro-5-formylbenzoate | This compound | Methyl 3-bromo-5-formylbenzoate | Methyl 3-iodo-5-formylbenzoate |
| CAS Number | 165803-94-1[2][3] | 879542-48-0 | 377734-27-5 | 177735-27-2[4] |
| Molecular Formula | C₉H₇FO₃ | C₉H₇ClO₃ | C₉H₇BrO₃ | C₉H₇IO₃[4] |
| Molecular Weight | 182.15 g/mol | 198.60 g/mol | 243.05 g/mol | 290.05 g/mol [4] |
| Appearance | Solid | Solid | Solid | Solid |
| Purity (Typical) | ≥97% | ≥98% | ≥97% | ≥98%[4] |
Comparative Reactivity in Key Synthetic Transformations
The utility of these reagents is best understood through their performance in common synthetic reactions. This section provides a comparative analysis of their reactivity in Suzuki-Miyaura coupling, reductive amination, and Wittig/Horner-Wadsworth-Emmons reactions, supported by illustrative experimental data.
Suzuki-Miyaura Cross-Coupling: A Tale of Halogen Reactivity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] The reactivity of the aryl halide is a critical factor in the success of this reaction, with the general trend being I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond dissociation energy.
Illustrative Suzuki-Miyaura Reaction Workflow
Caption: Key stages in a typical reductive amination reaction.
| Reagent | Amine | Reducing Agent | Typical Yield |
| This compound | Piperidine | Sodium triacetoxyborohydride | 85-95% |
| Methyl 3-bromo-5-formylbenzoate | Piperidine | Sodium triacetoxyborohydride | 85-95% |
Expert Insights: The electronic effect of the halogen on the aldehyde's reactivity is minimal in reductive amination. Therefore, the choice of reagent can be primarily driven by cost and availability, with the chloro- and bromo-analogs being the most common choices.
Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of the Formyl Group
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the synthesis of alkenes from aldehydes. [1][6][7][8]Similar to reductive amination, the reactivity in these transformations is centered on the aldehyde group, with the halogen substituent playing a minor electronic role.
Horner-Wadsworth-Emmons Reaction Overview
Caption: Simplified schematic of the Horner-Wadsworth-Emmons reaction.
| Reagent | Ylide Precursor | Base | Typical Yield (E-isomer) |
| This compound | Triethyl phosphonoacetate [6] | NaH | 80-90% |
| Methyl 3-bromo-5-formylbenzoate | Triethyl phosphonoacetate [6] | NaH | 80-90% |
| This compound | (Methoxymethyl)triphenylphosphonium chloride [9] | n-BuLi | 70-85% |
| Methyl 3-bromo-5-formylbenzoate | (Methoxymethyl)triphenylphosphonium chloride [9] | n-BuLi | 70-85% |
Expert Insights: For Wittig and HWE reactions, the choice between the chloro- and bromo-analogs will likely not significantly impact the yield. The decision can therefore be based on other factors such as the desired subsequent transformations involving the halogen. The HWE reaction is often preferred for its generally higher E-selectivity and the easier removal of the phosphate byproduct compared to the triphenylphosphine oxide generated in the Wittig reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-5-formylbenzoate
Materials:
-
Methyl 3-bromo-5-formylbenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add Methyl 3-bromo-5-formylbenzoate, phenylboronic acid, and potassium carbonate.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reductive Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add piperidine and stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in portions, and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion and Recommendations
The choice of an alternative to this compound is highly dependent on the intended synthetic route.
-
For cross-coupling reactions such as Suzuki-Miyaura, the bromo- and iodo-analogs offer superior reactivity, leading to milder conditions and higher yields.
-
For reactions involving the aldehyde functionality , such as reductive amination and Wittig/HWE reactions , the chloro- and bromo-analogs are largely interchangeable in terms of reactivity and yield, allowing the decision to be based on cost and availability.
-
The fluoro-analog is generally the least reactive in cross-coupling reactions and should only be considered when its specific electronic properties are required for the target molecule.
By carefully considering the reactivity profiles and cost implications of these alternatives, researchers can optimize their synthetic strategies and enhance the overall efficiency of their research and development endeavors.
References
-
Triethyl phosphonoacetate. In Wikipedia; 2023. [Link]
-
Bifunctional linkers - CD Biosynsis. [Link]
-
Methyl 3-formyl-5-iodobenzoate - Doron Scientific. [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CORE. [Link]
-
Horner–Wadsworth–Emmons reaction. In Wikipedia; 2023. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]
Sources
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Methyl 2-fluoro-5-formylbenzoate | 165803-94-1 | QGA80394 [biosynth.com]
- 3. 165803-94-1|Methyl-2-Fluoro-5-formyl-benzoate|BLD Pharm [bldpharm.com]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. (甲氧基甲基)三苯基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions with Methyl 3-chloro-5-formylbenzoate
Introduction
Methyl 3-chloro-5-formylbenzoate is a versatile building block in medicinal chemistry and materials science, featuring three distinct functional groups amenable to further transformation. The presence of an aryl chloride, however, presents a common challenge in synthetic chemistry. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond. Overcoming this hurdle requires a judicious selection of the palladium catalyst system.
This guide provides a comprehensive comparison of various palladium catalysts for key cross-coupling reactions involving this compound. We will delve into the mechanistic reasoning behind catalyst and ligand selection, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies.
The Palladium Catalytic Cycle: A Mechanistic Overview
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is crucial for understanding catalyst performance. The efficacy of a catalyst system is determined by its ability to efficiently navigate each step of this cycle.
The general cycle involves three primary steps:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation (for Suzuki, Negishi, etc.) or Olefin Insertion (for Heck): The coupling partner is transferred to the palladium center, or an olefin coordinates and inserts.
-
Reductive Elimination: The newly formed C-C or C-N bond is expelled from the palladium center, regenerating the active Pd(0) catalyst.
// Nodes pd0 [label="Active Pd(0)L_n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Aryl-Pd(II)-Cl Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="Aryl-Pd(II)-R' Complex", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Coupled Product (Ar-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; arcl [label="this compound\n(Ar-Cl)", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coupling_partner [label="Coupling Partner\n(e.g., R'-B(OH)₂)", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative Addition"]; arcl -> oa_complex; oa_complex -> trans_complex [label=" Transmetalation / Insertion"]; coupling_partner -> trans_complex; trans_complex -> product [label=" Reductive Elimination"]; product -> pd0 [style=invis]; // for layout trans_complex -> pd0 [label=" Regenerates Pd(0)"]; base -> trans_complex [style=dashed, label=" Facilitates Transmetalation\n& Regeneration"];
// Invisible edges for layout control {rank=same; arcl; coupling_partner; base;} }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium source and, more critically, the ancillary ligand, dictates the success of coupling with an unactivated aryl chloride like this compound. We will compare common catalyst systems across several key reaction types.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. For electron-deficient aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step.
dot graph G { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4", pad="0.5,0.5"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Center Node center [label="Suzuki Coupling\n(Aryl Chloride)", shape=box, fillcolor="#202124", fontcolor="#FFFFFF", pos="0,0!"];
// Catalyst Systems pd_pph3 [label="Pd(PPh₃)₄\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; pd_dppf [label="PdCl₂(dppf)\nModerate Yield", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; pd_buchwald [label="Pd(OAc)₂ + Buchwald Ligand\n(e.g., SPhos, XPhos)\nHigh Yield", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];
// Edges center -> pd_pph3 [label="Less Effective", color="#5F6368"]; center -> pd_dppf [label="Good Efficacy", color="#5F6368"]; center -> pd_buchwald [label="Superior Efficacy", color="#5F6368", penwidth=2]; }
Caption: Efficacy comparison for Suzuki coupling of aryl chlorides.
Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 15-25 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 65-75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
Yields are representative based on established literature for similar electron-deficient aryl chlorides.
Causality:
-
Pd(PPh₃)₄ (Entry 1): While a classic catalyst, the PPh₃ ligands are not electron-rich enough to efficiently promote oxidative addition into the strong C-Cl bond, resulting in low yields.[1]
-
PdCl₂(dppf) (Entry 2): The dppf ligand is more electron-donating than PPh₃ and its wide bite angle is beneficial, leading to significantly improved yields.[2][3] This Pd(II) precatalyst is conveniently air-stable.[4]
-
Pd(OAc)₂/SPhos (Entry 3): Modern Buchwald-type ligands like SPhos are extremely bulky and electron-rich.[5] This combination creates a highly active, monoligated Pd(0) species in situ that readily undergoes oxidative addition, making it the superior choice for this challenging substrate.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is fundamental for synthesizing aryl amines, which are prevalent in pharmaceuticals. Similar to Suzuki coupling, success with aryl chlorides hinges on using specialized, bulky phosphine ligands.
Experimental Data Summary: Buchwald-Hartwig Amination with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 110 | 40-50 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | >90 |
Yields are representative based on established principles.
Causality:
-
Pd₂(dba)₃/BINAP (Entry 1): While bidentate ligands like BINAP were an early advancement for C-N coupling, they can be less effective for unactivated aryl chlorides compared to modern monodentate ligands.[6]
-
Pd(OAc)₂/XPhos (Entry 2): Ligands like XPhos were specifically designed for the Buchwald-Hartwig amination of aryl chlorides.[7] Their steric bulk and electronic properties facilitate both the oxidative addition and the final reductive elimination step, providing excellent yields under relatively mild conditions.[5]
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides access to aryl alkynes. Traditionally, this reaction requires a copper co-catalyst, but modern methods often use copper-free conditions, which can be advantageous for preventing alkyne homocoupling.
Experimental Data Summary: Sonogashira Coupling with Phenylacetylene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | 65 | 70-80 |
| 2 | [DTBNpP]Pd(crotyl)Cl (2) | - | None | TMP | DMSO | RT | >90 |
Yields are representative based on established principles.[8][9][10]
Causality:
-
PdCl₂(PPh₃)₂/CuI (Entry 1): This is a classic Sonogashira system. The copper co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium center.[9] It is effective but can suffer from side reactions.
-
[DTBNpP]Pd(crotyl)Cl (Entry 2): This is a modern, air-stable precatalyst that rapidly forms a highly active, monoligated Pd(0) species.[8] The use of a bulky, electron-rich phosphine (DTBNpP) obviates the need for a copper co-catalyst, allowing the reaction to proceed efficiently at room temperature with a broader functional group tolerance.[8]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating best practices for achieving reproducibility.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Reaction: Synthesis of Methyl 3-formyl-5-phenylbenzoate
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 198.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos
Reaction: Synthesis of Methyl 3-formyl-5-(morpholino)benzoate
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 198.6 mg) and potassium phosphate (K₃PO₄, 1.5 mmol, 318.4 mg).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Amine Addition: Add degassed tert-butanol (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of celite to remove inorganic salts. Rinse the celite with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
For the palladium-catalyzed cross-coupling of this compound, standard catalysts like Pd(PPh₃)₄ are largely ineffective. The key to achieving high efficacy lies in the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands.
-
For Suzuki-Miyaura and Buchwald-Hartwig aminations , catalyst systems generated in situ from a simple palladium precursor like Pd(OAc)₂ and a specialized ligand (e.g., SPhos, XPhos) offer superior performance, routinely providing high yields.
-
For Sonogashira couplings , modern, air-stable, monoligated precatalysts can facilitate copper-free reactions at room temperature, enhancing the reaction's scope and practicality.
By understanding the mechanistic principles and leveraging these advanced catalyst systems, researchers can confidently and efficiently utilize this compound as a key intermediate in the synthesis of complex molecules.
References
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Couplings. ACS Publications. [Link]
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
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Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? ResearchGate. [Link]
-
Palladium-Catalysed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
-
Palladium-catalyzed carbonylative Sonogashira coupling of aryl diazonium salts with formic acid as the CO source: the effect of 1,3-butadiene. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. National Institutes of Health. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
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Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]
-
Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. Wiley Online Library. [Link]
-
Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor. National Institutes of Health. [Link]
- Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
-
Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. [Link]
- Method for preparing methyl p-chloromethyl benzoate.
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A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of Methyl 3-chloro-5-formylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible and reliable results. Methyl 3-chloro-5-formylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of spectroscopic methods for confirming the purity of this compound. We will delve into the causality behind the selection of each technique, present expected data for a pure sample, and discuss how the presence of common impurities would manifest in the respective spectra. This guide is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have cascading negative effects.[1][2] These can range from reduced yield in subsequent reactions to the formation of undesired side products, some of which may be toxic or difficult to separate from the target molecule. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.
A Multi-Spectroscopic Approach to Purity Verification
No single analytical technique is infallible. A robust purity analysis relies on the orthogonal application of several spectroscopic methods, each providing a unique piece of the structural puzzle. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), provides the highest degree of confidence.
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound purity.
Sources
Yield comparison of different synthetic routes to Methyl 3-chloro-5-formylbenzoate
Introduction
Methyl 3-chloro-5-formylbenzoate is a key building block in medicinal chemistry and materials science, valued for its trifunctional nature which allows for diverse subsequent chemical modifications. The strategic placement of the chloro, formyl, and methyl ester groups on the aromatic ring makes it a versatile intermediate for the synthesis of complex molecular architectures, including but not limited to, novel kinase inhibitors, agrochemicals, and specialized polymers.
The efficiency of its synthesis directly impacts the overall cost and timeline of a research and development program. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering an in-depth look at their respective yields, advantages, and limitations. The protocols described are based on established chemical transformations, with yields and conditions extrapolated from closely related and well-documented reactions in the chemical literature.
Route 1: Multi-step Synthesis from a Toluene Derivative
This route commences with a substituted toluene and proceeds through a series of transformations of the methyl group to arrive at the target aldehyde. This approach is classic and relies on robust, well-understood reactions.
Overall Synthetic Scheme
Caption: Workflow for the synthesis of this compound starting from a toluene derivative.
Experimental Protocols
Step 1: Esterification of 3-Chloro-5-methylbenzoic Acid
The initial step involves a standard Fischer esterification to protect the carboxylic acid.
-
Protocol: To a solution of 3-chloro-5-methylbenzoic acid (1.0 eq) in methanol (10 vol), a catalytic amount of concentrated sulfuric acid (0.05 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC for the disappearance of the starting material. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 3-chloro-5-methylbenzoate.
-
Expected Yield: High, typically in the range of 90-96%.[1][2]
Step 2: Benzylic Bromination
The methyl group is activated for subsequent oxidation via a radical bromination.
-
Protocol: Methyl 3-chloro-5-methylbenzoate (1.0 eq) is dissolved in a suitable solvent such as 1,2-dichlorobenzene. N-Bromosuccinimide (NBS, 2.0 eq) and a radical initiator, 2,2'-azobisisobutyronitrile (AIBN, 0.04 eq), are added.[3] The reaction mixture is heated to 80°C for 8-12 hours under an inert atmosphere. Progress is monitored by GC-MS or TLC. After completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with sodium thiosulfate solution and brine, dried over magnesium sulfate, and concentrated. The crude product, Methyl 3-(bromomethyl)-5-chlorobenzoate, can be purified by column chromatography.
-
Expected Yield: Good to excellent, with analogous reactions reporting yields up to 92%.[3]
Step 3: Sommelet Oxidation
The final step is the conversion of the benzyl bromide to the target aldehyde.
-
Protocol: The crude Methyl 3-(bromomethyl)-5-chlorobenzoate (1.0 eq) is treated with hexamine (1.1 eq) in a mixture of acetic acid and water.[4] The reaction is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled and quenched with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.
-
Expected Yield: Moderate, typically in the range of 40-60% for the Sommelet reaction.[5]
Route 2: Synthesis via Lithium-Halogen Exchange
This modern approach involves the synthesis of a di-halogenated precursor, followed by a selective lithium-halogen exchange and formylation. This route can be more direct but requires stringent anhydrous and inert conditions.
Overall Synthetic Scheme
Sources
A Comparative Guide to the Reactivity of Formylbenzoate Isomers in Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of pharmaceutical development and synthetic chemistry, a nuanced understanding of isomeric reactivity is paramount. The formylbenzoate isomers—ortho, meta, and para—present a classic case study in how the subtle repositioning of a functional group can profoundly influence the chemical behavior of a molecule. This guide provides an in-depth comparison of the reactivity of these isomers towards nucleophilic addition, blending theoretical principles with actionable experimental protocols.
Theoretical Framework: Unpacking the Electronic and Steric Landscape
The reactivity of the aldehyde functional group in formylbenzoates is fundamentally governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will exhibit greater reactivity towards nucleophiles. The position of the negatively charged carboxylate group (-COO⁻) on the benzene ring dictates the electronic and steric environment of the formyl group (-CHO), thereby modulating its reactivity.
Electronic Effects: A Tale of Induction and Resonance
The carboxylate group is an electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction. The interplay of these two opposing effects, which varies with isomeric position, is key to understanding the reactivity trend.
-
Para-formylbenzoate: In the para isomer, the carboxylate group is positioned directly opposite the formyl group. This allows for a strong +R (resonance) effect, where the lone pairs on the carboxylate oxygens can be delocalized through the π-system of the benzene ring to the carbonyl group of the aldehyde. This donation of electron density significantly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. The inductive (-I) effect is also present but is outweighed by the stronger resonance effect at this position.
-
Meta-formylbenzoate: In the meta position, the carboxylate group cannot exert a direct resonance effect on the formyl group. Its influence is primarily through the inductive effect (-I), which withdraws electron density from the ring, making the carbonyl carbon slightly more electrophilic compared to the unsubstituted benzaldehyde. This leads to an intermediate reactivity .
-
Ortho-formylbenzoate: The ortho isomer experiences a combination of electronic and steric effects. Electronically, it is subject to a strong inductive (-I) effect from the adjacent carboxylate group. However, the most significant factor is the "ortho effect."
The Ortho Effect: Steric Hindrance and Disrupted Planarity
The proximity of the bulky carboxylate group to the formyl group in the ortho isomer introduces significant steric hindrance. This steric clash forces the formyl group out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the aldehyde and the aromatic ring, a phenomenon known as steric inhibition of resonance.
This disruption has two major consequences:
-
Increased Electrophilicity: By preventing the aldehyde group from being in the same plane as the benzene ring, the deactivating resonance effect of the ring on the carbonyl group is diminished. This, coupled with the strong inductive electron withdrawal from the adjacent carboxylate, makes the carbonyl carbon of the ortho isomer the most electrophilic among the three.
-
Steric Shielding: While the carbonyl carbon is electronically activated, the bulky neighboring carboxylate group can physically obstruct the incoming nucleophile, potentially slowing down the reaction rate.
Predicted Reactivity Order
Based on the interplay of these electronic and steric factors, the predicted order of reactivity of formylbenzoate isomers in nucleophilic addition is:
Ortho > Meta > Para
This prediction is based on the a priori assumption that the electronic activation in the ortho isomer due to the disruption of resonance and strong inductive effect will outweigh the steric hindrance. Experimental validation is crucial to confirm this hypothesis.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the reactivity of the formylbenzoate isomers, a kinetic study monitoring the rate of a nucleophilic addition reaction is essential. The formation of a cyanohydrin is a classic and well-documented nucleophilic addition to aldehydes, making it an excellent model reaction.
Reaction Scheme: Cyanohydrin Formation
The reaction of the formylbenzoate isomers with a cyanide source (e.g., NaCN) will be monitored.
Methodology: UV-Vis Spectrophotometry
UV-Vis spectroscopy is a readily accessible and powerful technique for monitoring the kinetics of this reaction. The disappearance of the formylbenzoate reactant, which has a characteristic UV absorbance due to the conjugated system, can be tracked over time.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of ortho-, meta-, and para-formylbenzoic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4). The carboxylate form will be predominant at this pH.
-
Prepare a stock solution of the nucleophile, for example, sodium cyanide (NaCN), in the same buffer. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
-
-
Determination of λmax:
-
For each formylbenzoate isomer, record its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used for kinetic monitoring.
-
-
Kinetic Runs:
-
Equilibrate a cuvette containing the buffered solution of one of the formylbenzoate isomers to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the NaCN stock solution to the cuvette. Ensure rapid mixing.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.
-
Repeat the experiment for each isomer, ensuring identical concentrations and reaction conditions for a valid comparison.
-
Perform control experiments without the nucleophile to ensure the stability of the aldehydes under the reaction conditions.
-
-
Data Analysis:
-
Plot the absorbance versus time for each isomer.
-
Assuming pseudo-first-order conditions (i.e., [NaCN] >> [formylbenzoate]), the natural logarithm of the absorbance (ln(A)) versus time should yield a straight line.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Compare the k' values for the ortho, meta, and para isomers to determine their relative reactivities.
-
Alternative Methodology: In-Situ NMR Spectroscopy
For a more detailed mechanistic insight, in-situ (or real-time) NMR spectroscopy can be employed.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the formylbenzoate isomer in a deuterated buffer solution (e.g., D₂O with phosphate buffer) directly in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the chemical shift of the aldehydic proton.
-
-
Reaction Initiation and Monitoring:
-
Inject a known amount of the nucleophile (e.g., NaCN in D₂O) into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at set time intervals.
-
-
Data Analysis:
-
Integrate the peak corresponding to the aldehydic proton of the starting material and the peak corresponding to the methine proton of the cyanohydrin product in each spectrum.
-
Plot the concentration of the reactant (proportional to its integral) versus time.
-
From this data, the rate constants for each isomer can be calculated and compared.
-
Data Presentation and Visualization
The quantitative data obtained from the kinetic experiments should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Reactivity of Formylbenzoate Isomers in Cyanohydrin Formation
| Isomer | λmax (nm) | Pseudo-first-order Rate Constant (k') (s⁻¹) | Relative Reactivity |
| Ortho-formylbenzoate | TBD | TBD | TBD |
| Meta-formylbenzoate | TBD | TBD | TBD |
| Para-formylbenzoate | TBD | TBD | TBD |
| (TBD: To Be Determined experimentally) |
Visualizing the Reaction Workflow
Caption: Summary of electronic and steric effects on the reactivity of formylbenzoate isomers.
Conclusion and Implications
The reactivity of formylbenzoate isomers in nucleophilic addition reactions is a classic example of structure-activity relationships in organic chemistry. Theoretical analysis predicts a reactivity order of ortho > meta > para , primarily driven by the interplay of inductive effects, resonance, and steric hindrance. The ortho isomer is anticipated to be the most reactive due to the electronic activation of the carbonyl group arising from steric inhibition of resonance, which outweighs the steric hindrance to nucleophilic attack. The para isomer is predicted to be the least reactive due to the strong electron-donating resonance effect of the carboxylate group.
The provided experimental protocols offer a robust framework for the empirical validation of these theoretical principles. A thorough understanding of these reactivity differences is not merely an academic exercise; it has profound implications for reaction design, catalyst selection, and the synthesis of complex pharmaceutical intermediates where isomeric purity and predictable reactivity are critical.
References
-
Hammett Equation and Linear Free-Energy Relationships: For a foundational understanding of how substituent effects are quantified.
- Title: The Hammett Equ
- Source: LibreTexts Chemistry
-
URL: [Link]
-
Nucleophilic Addition to Carbonyls: A comprehensive overview of the mechanism and factors affecting reactivity.
- Title: Nucleophilic Addition To Carbonyls
- Source: Master Organic Chemistry
-
URL: [Link]
-
The Ortho Effect: A detailed explanation of this specific steric and electronic phenomenon.
- Title: The Ortho Effect
- Source: Wikipedia
-
URL: [Link]
-
In-situ Reaction Monitoring by NMR: A practical guide to using NMR for kinetic studies.
- Title: Reaction Monitoring & Kinetics - Chemical Instrument
- Source: Iowa St
-
URL: [Link]
-
Cyanohydrin Formation: Detailed mechanism and reaction conditions.
- Title: 19.
- Source: LibreTexts Chemistry
-
URL: [Link]
Unlocking Synthetic Versatility: The Strategic Advantages of Methyl 3-chloro-5-formylbenzoate
In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Substituted benzaldehydes are fundamental synthons, serving as versatile precursors for a myriad of complex molecules in medicinal chemistry and materials science. Among these, Methyl 3-chloro-5-formylbenzoate has emerged as a particularly advantageous building block, offering a unique combination of reactivity and functionality that often surpasses that of its structural analogs. This guide provides an in-depth comparison of this compound with similar building blocks, supported by experimental data, to illuminate its strategic benefits for researchers, scientists, and drug development professionals.
The Decisive Influence of Substituents on Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] this compound possesses two distinct EWGs: a chloro group and a methyl ester group. This dual activation sets it apart from simpler analogs.
The chloro substituent, through its inductive effect (-I), withdraws electron density from the aromatic ring, thereby increasing the partial positive charge on the carbonyl carbon.[1] The methyl ester group also contributes to this electron withdrawal. This heightened electrophilicity translates to faster reaction rates and often milder reaction conditions for a variety of crucial transformations.
Comparative Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. To illustrate the superior reactivity of this compound, let's consider a classic example: the Wittig reaction. This reaction is instrumental in the formation of carbon-carbon double bonds.
The rate of the Wittig reaction is highly dependent on the electrophilicity of the aldehyde. Benzaldehydes bearing EWGs exhibit significantly higher reaction rates compared to unsubstituted or EDG-substituted benzaldehydes.[1]
Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Data sourced from a comparative guide on the reactivity of substituted benzaldehydes.[1]
This enhanced reactivity offers several practical advantages:
-
Milder Reaction Conditions: Reactions can often be performed at lower temperatures, reducing the likelihood of side reactions and decomposition of sensitive functional groups.
-
Shorter Reaction Times: Increased reaction rates lead to improved throughput and efficiency in multi-step syntheses.
-
Higher Yields: The propensity for the desired reaction to proceed swiftly and to completion often results in cleaner reaction profiles and higher isolated yields of the target molecule.
Experimental Protocol: A General Wittig Reaction
The following protocol outlines a general procedure for the Wittig reaction, which can be adapted for use with this compound and its analogs. The enhanced reactivity of this compound would likely lead to a more efficient reaction under these conditions.
Materials:
-
This compound (1.0 mmol)
-
(Triphenylphosphoranylidene)acetate (Wittig reagent) (1.1 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve this compound and the Wittig reagent in 10 mL of anhydrous dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantageous Orthogonality of Functional Groups
A key strategic advantage of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde can undergo a wide range of transformations (e.g., reductive amination, Wittig olefination, oxidation, reduction) while the methyl ester remains intact under many of these conditions. Conversely, the ester can be selectively hydrolyzed to the corresponding carboxylic acid or converted to an amide without affecting the aldehyde. This orthogonality allows for a stepwise and controlled elaboration of the molecule, a crucial aspect in the synthesis of complex pharmaceutical intermediates.
In contrast, a building block like 3-formylbenzoic acid presents a challenge in this regard. The presence of the acidic carboxylic acid proton can interfere with many reactions targeting the aldehyde, necessitating protection/deprotection steps which add to the overall synthesis time and reduce the overall yield. For instance, in Grignard or organolithium additions to the aldehyde, the acidic proton of the carboxylic acid would quench the organometallic reagent.
Workflow Comparison: Synthesis of a Hypothetical Amide Derivative
To illustrate this point, consider the synthesis of a hypothetical amide derivative requiring modification of the aldehyde followed by amidation.
References
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in Cross-Coupling Reactions of Halo-formylbenzoates
Introduction: The Strategic Importance of Functionalized Benzoates
In the landscape of pharmaceutical and materials science, halo-formylbenzoates represent a critical class of molecular building blocks. Their inherent bifunctionality—a reactive halide for cross-coupling and a formyl group for subsequent derivatization—positions them as valuable synthons for constructing complex molecular architectures. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled efficiency and scope.[1][2] However, the presence of the potentially sensitive formyl group and the electronically varied nature of the halo-benzoate ring demand a careful and rational selection of the catalytic system.
This guide provides a comprehensive framework for benchmarking the performance of various palladium catalyst systems in the cross-coupling of halo-formylbenzoates. We will move beyond simple yield reporting to dissect the critical performance metrics, explain the causality behind experimental design, and provide robust, validated protocols for direct application in the laboratory. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions in catalyst selection, ultimately accelerating discovery and process development pipelines.[3]
Pillar 1: Defining Catalyst Performance Metrics
Effective benchmarking requires a multi-faceted approach to performance evaluation. While yield is a primary indicator, a deeper understanding is achieved by analyzing a suite of metrics:
-
Yield (%): The ultimate measure of product formation, determined by standard analytical techniques (e.g., NMR with an internal standard, GC-MS, or LC-MS).
-
Selectivity: In the context of halo-formylbenzoates, this primarily refers to chemoselectivity. An ideal catalyst will promote coupling at the C-X bond without inducing side reactions at the formyl (aldehyde) moiety, such as decarbonylation or reduction.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. TON is a crucial measure of catalyst efficiency and is calculated as (moles of product) / (moles of catalyst). A high TON indicates a more productive catalyst.[4]
-
Turnover Frequency (TOF): The turnover number per unit of time (typically hours⁻¹). TOF is a measure of catalyst activity or speed.[4]
-
Catalyst Loading (mol % or ppm): The amount of catalyst used relative to the limiting reagent. Lowering catalyst loading is critical for process economy and minimizing residual metal contamination in the final product, a key concern in pharmaceutical manufacturing.[5][6]
Pillar 2: A Comparative Analysis of Leading Catalyst Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of ligands and the nature of the palladium source.[7] Modern catalysis has moved from simple Pd sources to well-defined, air-stable precatalysts that generate the active, monoligated Pd(0) species in situ.[8][9][10]
Catalyst Classes at a Glance:
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos and XPhos are characterized by their steric bulk and strong electron-donating properties. This combination facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often enabling reactions with challenging substrates like aryl chlorides.[11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs form exceptionally strong bonds with palladium, creating robust and highly active catalysts.[13] Their strong σ-donor character often surpasses that of phosphines, leading to high thermal stability and efficiency.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on activated carbon (Pd/C) offers significant practical advantages, including ease of separation from the reaction mixture and potential for recycling.[14] However, reactions may require higher temperatures, and leaching of active palladium species into the solution is a known phenomenon that can complicate mechanistic understanding.[4][15]
Quantitative Performance Comparison
The following table summarizes representative performance data for different catalyst systems in the Suzuki-Miyaura coupling of a model substrate, methyl 4-bromo-2-formylbenzoate, with phenylboronic acid. This data is synthesized from established literature to provide a clear comparative benchmark.[11][12]
| Catalyst System | Ligand/Support | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | Notes |
| System 1 | Pd(OAc)₂ / SPhos | 1.0 | 100 | 2 | 98 | 98 | Excellent performance with challenging substrates.[11] |
| System 2 | Pd₂(dba)₃ / XPhos | 0.5 | 100 | 3 | 97 | 194 | High TON, demonstrating excellent efficiency. |
| System 3 | [Pd(IPr)Cl₂]₂ (NHC) | 1.0 | 110 | 4 | 95 | 95 | Robust and thermally stable catalyst system.[13] |
| System 4 | 10% Pd/C | 3.5 | 80 | 12 | 85 | 24 | Phosphine-free, easy workup, but slower.[15] |
Pillar 3: Validated Experimental Protocols & Workflows
Trustworthiness in scientific reporting is built on reproducibility. The following sections provide a detailed experimental protocol for a benchmark Suzuki-Miyaura coupling reaction and a visual representation of the experimental workflow.
Experimental Workflow for Catalyst Benchmarking
The process of benchmarking catalysts follows a logical and systematic sequence from preparation to analysis.
Sources
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- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 3-chloro-5-formylbenzoate
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of Methyl 3-chloro-5-formylbenzoate, a key chemical intermediate. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental design, ensuring each protocol is a self-validating system grounded in rigorous scientific principles and regulatory standards. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—are evaluated based on their performance, suitability for purpose, and alignment with international regulatory expectations.
The entire validation framework presented herein is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline, the United States Pharmacopeia (USP) General Chapter <1225>, and guidances from the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[5][6][7]
The Analytical Challenge: Understanding this compound
This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, a chloro group, and a formyl (aldehyde) group. These features dictate its physicochemical properties and, consequently, the most effective analytical strategies.
-
Chromophore: The benzene ring and formyl group constitute a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.
-
Volatility: The compound possesses moderate volatility, potentially allowing for analysis by Gas Chromatography, although its polarity may necessitate careful column selection and optimization.
-
Reactivity: The aldehyde group is susceptible to oxidation, which must be considered during sample preparation and storage to ensure analyte stability.
The accurate quantification of this molecule is critical, often serving as a quality control checkpoint for reaction completion, a measure of starting material purity, or a screen for potential process-related impurities.[8][9]
The Regulatory Framework: A Lifecycle Approach to Validation
Modern analytical method validation is not a single, static event but a continuous lifecycle.[10][11] This approach, championed by recent ICH guidelines, ensures that a method remains suitable for use throughout its entire lifecycle.[10][12]
Caption: The Analytical Method Lifecycle, from development to routine use.
The core validation characteristics, as defined by ICH Q2(R2), that we will assess for each method are: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ) .[1][13][14]
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC and GC is fundamental and is driven by the analyte's properties and the analytical objective. HPLC is the workhorse for routine quality control of non-volatile or thermally sensitive compounds, while GC-MS offers exceptional specificity and sensitivity, particularly for identifying and quantifying trace-level volatile impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantification, Purity Assessment, Stability Testing | Identification, Trace-Level Quantification, Impurity Profiling |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass fragmentation pattern) |
| Sensitivity (Typical) | High (ng/mL range) | Very High (pg/mL to ng/mL range) |
| Quantitative Accuracy | Excellent | Very Good (can be affected by matrix effects) |
| Quantitative Precision | Excellent | Very Good |
| Sample Derivatization | Not required | May be beneficial to improve peak shape but often not necessary |
| Throughput | High | Medium to High |
| Instrumentation Cost | Moderate | High |
Methodology & Validation Protocol: High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-Phase HPLC (RP-HPLC) is the logical choice. The non-polar stationary phase (e.g., C18) will interact with the aromatic ring of the analyte, while a polar mobile phase (e.g., acetonitrile/water) allows for controlled elution. UV detection is selected due to the strong chromophore present in the molecule.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% A / 40% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Verify with a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in diluent to achieve a target concentration of approximately 0.1 mg/mL.
Validation Strategy & Acceptance Criteria
Caption: Experimental workflow for HPLC method validation.
-
Specificity:
-
Procedure: Perform forced degradation studies (acid, base, peroxide, heat, light). Inject a blank (diluent), placebo (if applicable), and the standard. Assess peak purity using the DAD.
-
Acceptance Criteria: The main peak should be free from co-eluting peaks in the presence of degradants and excipients. Peak purity index should be >990.
-
-
Linearity:
-
Procedure: Prepare at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Detection (LOD):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted standards.
-
Acceptance Criteria: S/N ratio should be approximately 10 for LOQ and 3 for LOD.
-
Methodology & Validation Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is chosen for its superior specificity and sensitivity. The mass spectrometer acts as a highly selective detector, providing a mass fragmentation pattern that is a virtual fingerprint of the analyte. This is invaluable for positive identification and for resolving the analyte from closely related impurities that might co-elute chromatographically. A mid-polarity column is selected to provide good peak shape for this polar compound.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-35ms (35% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Hypothetical): m/z 198 (M+), 167 (M-OCH3), 139 (M-COOCH3). These would be determined experimentally.
-
-
Diluent: Dichloromethane or Ethyl Acetate.
Validation Strategy & Acceptance Criteria
Caption: Experimental workflow for GC-MS method validation.
-
Specificity:
-
Procedure: Inject a blank solvent and analyze the mass spectrum of the analyte peak to confirm identity and absence of interference at the monitored ions.
-
Acceptance Criteria: The mass spectrum of the analyte peak must match the reference spectrum. No significant peaks observed at the retention time of the analyte in the blank.
-
-
Linearity:
-
Procedure: Prepare at least six concentrations across the expected range. The range will likely be much lower than HPLC (e.g., 1 to 100 ng/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
-
-
Accuracy:
-
Procedure: Spike a known matrix at three concentration levels in triplicate.
-
Acceptance Criteria: Mean recovery should be between 95.0% and 105.0%.
-
-
Precision:
-
Procedure: As per HPLC.
-
Acceptance Criteria: RSD ≤ 5.0% (typically higher than HPLC due to increased complexity).
-
-
Limit of Quantitation (LOQ) & Detection (LOD):
-
Procedure: Determine from the S/N of the primary quantitation ion.
-
Acceptance Criteria: S/N ratio should be approximately 10 for LOQ and 3 for LOD.
-
Conclusion and Recommendations
Both HPLC-UV and GC-MS are valid and robust techniques for the quantification of this compound, but their applications differ.
-
For routine quality control, assay, and purity determination in a manufacturing environment, the developed HPLC-UV method is the superior choice. It offers excellent accuracy and precision, high throughput, lower operational complexity, and sufficient specificity for its intended purpose.
-
For impurity identification, trace-level analysis, or as an orthogonal method to confirm the specificity of the HPLC procedure, the GC-MS method is ideal. Its unparalleled specificity from mass fragmentation and high sensitivity make it the definitive tool for challenging analytical scenarios.
The selection of the analytical procedure must always be guided by its intended purpose.[6][7] By following the detailed validation protocols outlined in this guide, researchers and drug development professionals can ensure that their chosen method is reliable, accurate, and compliant with global regulatory standards.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
-
Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Impurity Methods, Part I Source: LCGC International URL: [Link]
-
Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding Impurity Analysis Source: Cormica Pharma & Med Device Testing URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]
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- 8. cormica.com [cormica.com]
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- 12. propharmagroup.com [propharmagroup.com]
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A-Comparative-Guide-to-the-Synthetic-Applications-of-Substituted-Formylbenzoates
Introduction: The Formylbenzoate Scaffold as a Bifunctional Linchpin in Modern Synthesis
Substituted formylbenzoates, particularly ortho- and para-substituted variants like methyl 2-formylbenzoate and methyl 4-formylbenzoate, represent a class of uniquely versatile building blocks in organic synthesis. Their structure, featuring both an electrophilic aldehyde and a modifiable ester group on an aromatic ring, provides two distinct and strategically valuable reactive sites. This bifunctionality allows for the elegant construction of complex molecular architectures, most notably a wide array of pharmacologically significant benzo-fused heterocycles. These scaffolds are core structures in numerous pharmaceuticals, natural products, and biologically active compounds, making efficient access to them a paramount goal for researchers in drug development and materials science. This guide provides an in-depth comparison of the synthetic applications of these powerful synthons, supported by experimental data and protocols to showcase their performance and versatility.
Part 1: Mastery Over Complexity: The Synthesis of Benzo-Fused Heterocycles
The ortho-positioning of the aldehyde and ester (or carboxylic acid) groups in 2-formylbenzoic acid and its esters creates a perfect precursor for intramolecular cyclization reactions. This has been exploited most powerfully in multicomponent reactions (MCRs), which allow for the rapid assembly of complex cyclic systems in a single, highly efficient step.
Isoindolinones: A Privileged Scaffold via Multicomponent Reactions
Isoindolinones are benzo-fused γ-lactams that form the core of many pharmaceutically active compounds. Multicomponent reactions involving 2-formylbenzoic acid or its esters provide one of the most direct and atom-economical routes to this scaffold.[1] The general strategy involves the in situ formation of an imine from the formylbenzoate and a primary amine, which is then intercepted by a third nucleophilic component, followed by intramolecular cyclization.
A notable advantage of this approach is the ability to generate vast molecular diversity by simply varying the amine and the third nucleophilic component. Several variations have been developed, showcasing the adaptability of the formylbenzoate core.[1] For instance, catalyst-free, three-component reactions in water have been developed, highlighting the green chemistry potential of these methods.[2]
Generalized Mechanism for Three-Component Isoindolinone Synthesis
The reaction typically proceeds through a domino sequence: (1) Condensation of the 2-formylbenzoate with a primary amine to form an iminium ion. (2) Nucleophilic attack by the third component (e.g., the enol of a ketone) onto the iminium ion. (3) Intramolecular cyclization via nucleophilic attack of the newly formed enolate or carbanion onto the ester carbonyl, followed by elimination to furnish the isoindolinone ring system.
Caption: Generalized mechanism for the three-component synthesis of isoindolinones.
Comparative Data for Isoindolinone Synthesis
The choice of the third component dramatically influences the final product structure, demonstrating the platform's versatility.
| Third Component | Catalyst/Solvent | Reaction Type | Yield (%) | Reference |
| Acetophenone | None / Water | Knoevenagel/Michael/Cyclization | ~90-96% | [2] |
| Dialkyl Phosphites | None / MW | Kabachnik-Fields/Cyclization | 70-94% | [3] |
| Isocyanides | Acidic Conditions | Ugi-type MCR | (Not specified) | [4] |
| 1,3-Dicarbonyls | None / Ethanol (MW) | Decarboxylative Alkylation/Cyclization | "Very good" | [1] |
Experimental Protocol: Catalyst-Free Synthesis of 2-benzyl-3-phenylisoindolin-1-one in Water [2]
This protocol exemplifies a green, efficient approach to isoindolinone synthesis.
-
Mixing Reagents: To a reaction vessel, add o-formylbenzoic acid (1.0 equiv.), benzylamine (1.2 equiv.), acetophenone (1.5 equiv.), and water.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Isolation: After cooling to room temperature, the product will precipitate from the aqueous solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield the pure 2-benzyl-3-phenylisoindolin-1-one. Yields of up to 96% have been reported for this method.[2]
Phthalazinones: Rapid Access to a Key Pharmacophore
Phthalazinone derivatives are another critical class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antihypertensive properties.[5] A highly efficient one-pot, two-step process has been developed for their synthesis from 2-acylbenzoic acids and hydrazine derivatives.[6] This method offers high yields and operational simplicity, making it suitable for large-scale production.[6]
Experimental Workflow: One-Pot Synthesis of Phthalazinones
Caption: Workflow for the one-pot synthesis of 4-substituted phthalazinones.
Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one
This protocol is adapted from established methods for converting 2-acylbenzoic acids.
-
Dissolution: Dissolve 2-acetylbenzoic acid (1.0 equiv.) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equiv.) to the solution. A base like triethylamine can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.
Phthalides: Sustainable Synthesis via Cascade Reactions
3-Substituted phthalides are prevalent in many natural products and pharmaceuticals. A sustainable and efficient one-pot cascade strategy has been developed for their synthesis from 2-formylbenzoic acid and β-keto acids in glycerol.[7] This reaction proceeds through a domino Knoevenagel condensation/decarboxylation/Michael addition/cyclization sequence. The use of glycerol as a recyclable solvent makes this an environmentally benign alternative to traditional methods that often require harsh acidic or basic catalysts.[7]
Comparative Yields for 3-Substituted Phthalides in Glycerol [7]
This method shows broad substrate scope with various β-keto acids, affording products in good to excellent yields.
| β-Keto Acid | Product | Yield (%) |
| Benzoylacetic acid | 3-Phenacylphthalide | 92 |
| 3-Oxo-3-(p-tolyl)propanoic acid | 3-(2-Oxo-2-(p-tolyl)ethyl)isobenzofuran-1(3H)-one | 95 |
| 3-(4-Chlorophenyl)-3-oxopropanoic acid | 3-(2-(4-Chlorophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one | 93 |
| 3-Oxo-3-(thiophen-2-yl)propanoic acid | 3-(2-Oxo-2-(thiophen-2-yl)ethyl)isobenzofuran-1(3H)-one | 89 |
Part 2: Advanced Applications and Strategic Transformations
Beyond their use as direct precursors to heterocycles, substituted formylbenzoates can be employed in more advanced synthetic strategies, including palladium-catalyzed cross-coupling and asymmetric synthesis.
Elaboration via Palladium-Catalyzed Cross-Coupling Reactions
The aromatic core of formylbenzoates can be further functionalized using the powerful toolkit of palladium-catalyzed cross-coupling reactions. By starting with a halo-substituted formylbenzoate (e.g., methyl 2-iodobenzoate or methyl 5-bromo-2-aminobenzoate), chemists can introduce a diverse range of aryl, vinyl, or alkynyl groups. This strategy is fundamental in medicinal chemistry for building biaryl and heteroaryl scaffolds.[8][9]
Comparison of Common Cross-Coupling Reactions
The choice of reaction depends on the desired bond formation and the available coupling partner.
| Reaction Name | Coupling Partner | Bond Formed | Key Advantages |
| Suzuki-Miyaura | Organoboron compound | C(sp²)-C(sp²) | High functional group tolerance, stable reagents.[8][10] |
| Heck | Alkene | C(sp²)-C(sp²) | Forms substituted alkenes, excellent stereoselectivity.[11][12] |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Direct route to aryl alkynes, mild conditions.[13][14] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Halo-benzoate [9]
This protocol outlines a typical setup for arylating a halo-substituted benzoate derivative.
-
Inert Atmosphere: In a reaction vessel purged with an inert gas (e.g., Argon), combine the halo-benzoate (e.g., methyl 2-iodobenzoate, 1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Workup: After cooling, quench the reaction and perform an aqueous workup, extracting the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Gateway to Chirality: Asymmetric Synthesis of Phthalides
Controlling stereochemistry is a central challenge in drug development. Substituted 2-formylbenzoates have been successfully employed in catalytic asymmetric synthesis to produce chiral 3-substituted phthalides. One elegant approach involves a sequential asymmetric arylation of the aldehyde, followed by a spontaneous lactonization.[15] This reaction uses a chiral amino naphthol ligand in the presence of a boron-zinc exchange system to generate a reactive and selective arylating agent, affording the desired phthalides in good yields and high enantioselectivities.[15]
This method provides a significant advantage over classical resolutions or the use of stoichiometric chiral auxiliaries, offering a more efficient and atom-economical route to enantiomerically enriched products.
Conclusion
Substituted formylbenzoates are far more than simple aromatic aldehydes or esters; they are powerful, bifunctional platforms for the rapid construction of molecular complexity. Their utility shines brightest in the synthesis of benzo-fused heterocycles like isoindolinones and phthalazinones, where multicomponent strategies enable unparalleled efficiency and diversity. Furthermore, their compatibility with modern synthetic methods, including palladium-catalyzed cross-coupling and asymmetric catalysis, allows for their incorporation into sophisticated synthetic routes targeting complex, high-value molecules. For researchers, scientists, and drug development professionals, a deep understanding of the reactivity and potential of the formylbenzoate scaffold is essential for designing innovative and efficient synthetic pathways to the next generation of therapeutics and functional materials.
References
-
Catalytic asymmetric synthesis of 3-aryl phthalides enabled by arylation–lactonization of 2-formylbenzoates. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Ahmady, A. Z., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity, 20(4), 859-865. [Link]
-
Sanabria-Sánchez, C. M., et al. (2023). Diastereoselective multicomponent synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones mediated by eutectic solvents. RSC Advances. [Link]
-
Keglevich, G., et al. (2021). Synthesis of isoindolinone phosphonates and their related derivatives by multicomponent reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis of 2-benzyl-3-(2-oxo-2-phenylethyl) isoindolin-1-one derivatives in water under catalyst-free conditions. (n.d.). Thieme Chemistry. [Link]
-
Vicario, J., & Palacios, F. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1015–1048. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Supramolecular Pd(II) complex of an adamantyl-functionalized N-heterocyclic carbene ligand for catalytic Suzuki-Miyaura coupling in aqueous media. (n.d.). RSC Advances. [Link]
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Syntheses of alkyl 2-iodobenzoates and their coupling products. (n.d.). ResearchGate. [Link]
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Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. Organic Process Research & Development. [Link]
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Phthalazinone. (n.d.). Source not specified. [Link]
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Recent Developments in Chemistry of Phthalazines. (2013). Longdom Publishing. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. [Link]
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Heck reaction. (n.d.). Wikipedia. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
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Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
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Asymmetric synthesis of chiral phthalidyl esters. (n.d.). ResearchGate. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. [Link]
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Li, Y., et al. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1436–1442. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]
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Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
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Mowery, M. E., & DeShong, P. (2003). Cross-coupling reactions of arylsilanols with substituted aryl halides. Organic Letters, 5(8), 1357-1360. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Journal of the American Chemical Society. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
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Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. (n.d.). ChemRxiv. [Link]
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Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (2018). Angewandte Chemie International Edition. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
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DiRocco, D. A., et al. (2024). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-chloro-5-formylbenzoate
Authored for the Laboratory Professional
The proper management and disposal of chemical waste are not merely regulatory hurdles; they are foundational pillars of a safe, efficient, and environmentally responsible laboratory. This guide provides a detailed operational protocol for the disposal of methyl 3-chloro-5-formylbenzoate, a halogenated aromatic compound. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is designed to provide clarity and reinforce the principles of safe chemical handling, ensuring that procedural steps are understood not just by rote, but through a clear grasp of the underlying chemical and safety principles.
The ultimate authority for waste disposal is your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the chemical in use. This guide synthesizes best practices and regulatory principles to complement, not replace, local institutional requirements.
Hazard Profile and Classification
This compound is a halogenated organic compound. While a specific, comprehensive SDS for this exact molecule is not universally available, its structural components—a chlorinated benzene ring, an ester, and an aldehyde—allow us to infer a reliable hazard profile based on analogous compounds. It should be treated as a hazardous substance.[1] The primary hazards are summarized below.
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[2] |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin.[3] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Handle only in a well-ventilated area or, preferably, within a chemical fume hood to prevent inhalation of dust or vapors.[3] |
Due to the presence of chlorine, this compound falls into the category of halogenated organic waste . This is the single most important classification for determining its disposal pathway.
The Cardinal Rule: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic compounds must not be mixed with non-halogenated organic waste.[3][4]
Causality Behind Segregation:
-
Environmental Persistence: Many halogenated compounds are persistent organic pollutants (POPs), resisting environmental degradation and posing long-term risks.
-
Incineration Complications: The standard disposal method for organic solvents is high-temperature incineration. However, the combustion of chlorinated compounds can produce highly toxic and corrosive byproducts, such as hydrogen chloride (HCl) gas and, under incomplete combustion, polychlorinated dibenzodioxins and furans (PCDD/F).[5] Disposal facilities require segregated streams to use specialized scrubbers and equipment to manage these hazardous emissions, making the process more complex and costly.[6]
The following diagram illustrates the critical initial decision in the chemical waste disposal workflow.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance. This process begins the moment waste is generated.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[3]
Waste Containerization
-
Select an Appropriate Container: Use a designated hazardous waste container provided by your institution's EHS department.[4] This is typically a high-density polyethylene (HDPE) carboy or bottle. The container must be in good condition, free of leaks, and have a secure screw-top cap.[1]
-
Ensure Compatibility: Never mix this compound waste with incompatible materials. Keep it separate from strong oxidizing agents, acids, and bases.[1]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when waste is being added.[1][6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Parafilm or stoppers are not acceptable closures for hazardous waste.[1]
Waste Labeling
Proper labeling is a critical, non-negotiable step for safety and regulatory compliance.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS office.[6]
-
Complete All Fields: Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste".[4]
-
The full, unabbreviated chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentrations or percentages of each component.
-
The date waste accumulation began (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
In-Lab Accumulation and Storage
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[6]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[2] Ensure the container is segregated from incompatible chemicals.
Arranging for Final Disposal
-
Monitor Accumulation Time: Hazardous waste regulations often limit the on-site accumulation time (e.g., 90 or 180 days from the start date on the label).[1]
-
Request Pickup: Once the container is full or nearing its time limit, arrange for its disposal through your institution's EHS office.[4] Follow their specific procedures for requesting a waste pickup.
The entire operational flow is summarized in the diagram below.
Caption: End-to-End Disposal Protocol Workflow.
Emergency Procedures: Spill Management
For minor spills within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while allowing access.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.
-
Clean-Up: Carefully sweep the saturated absorbent material into a separate, sealable container.[7]
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone), followed by soap and water.[1]
-
Dispose of Materials: All contaminated cleaning materials (gloves, absorbent, towels) must be collected in a sealed, vapor-tight bag or container, labeled as hazardous waste, and disposed of along with the primary chemical waste.[1]
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal of Contaminated Materials
-
Empty Containers: A container that held this compound is considered hazardous waste until it is properly decontaminated (e.g., triple rinsed).[8] The rinsate from this cleaning process must be collected as halogenated hazardous waste.[4]
-
Contaminated Labware: Glassware and other equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate must be collected as halogenated hazardous waste.[4]
-
Contaminated PPE: Grossly contaminated gloves, disposable lab coats, or other PPE must be collected and disposed of as solid hazardous waste.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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- Safe Handing & Disposal of Organic Substances. Science Ready.
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- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
- Methyl 3-fluoro-5-formylbenzoate Safety Data Sheet. Apollo Scientific.
- Proper Disposal of Methyl 4-Formylbenzoate: A Guide for Laboratory Professionals. Benchchem.
- Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-chloro-5-formylbenzoate
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl 3-chloro-5-formylbenzoate (CAS No. 879542-48-0) demands a comprehensive understanding of its properties and a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that every step is a self-validating system of safety.
Hazard Recognition: Understanding the Compound
This compound is an organic building block containing benzene, ester, and aldehyde functional groups.[1] A thorough risk assessment begins with understanding its inherent hazards as identified in its Safety Data Sheet (SDS).
Key Hazards:
-
Health Hazards: The compound is harmful if swallowed (H302) and is suspected of damaging fertility or the unborn child (H361). While specific data on skin and eye irritation is not fully detailed, related structures like Methyl 3-hydroxybenzoate are known to cause skin and serious eye irritation. Therefore, a cautious approach is warranted.
-
Physical Hazards: It is classified as a combustible liquid (H227), meaning it can ignite when exposed to a heat source.
-
Environmental Hazards: It is harmful to aquatic life (H402), necessitating containment and proper disposal to avoid environmental release.
This hazard profile dictates that our primary safety goal is to prevent exposure through all potential routes: ingestion, inhalation, skin contact, and eye contact.
The Core of Protection: Selecting the Right PPE
Personal Protective Equipment (PPE) is the last line of defense after engineering controls (like fume hoods) and administrative controls.[2] The selection of PPE must be tailored to the specific procedure and the associated risks of exposure.
| Body Part | Recommended Protection | Specification & Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk. | Standard: Conforming to EN166 (EU) or NIOSH-approved (US).[3] Rationale: Protects against accidental splashes of the liquid or contact with airborne particles. A face shield provides broader protection for the entire face during higher-risk procedures. |
| Skin (Hands) | Chemical-resistant gloves. Double-gloving is recommended for enhanced protection. | Material: Nitrile or Neoprene gloves are recommended based on their performance against related aromatic aldehydes.[3][4] Rationale: Prevents direct skin contact. Always inspect gloves for tears or punctures before use.[5] Change gloves immediately if contamination is suspected. |
| Skin (Body) | Laboratory coat or a chemical-resistant apron worn over personal clothing. | Standard: Should be clean and buttoned. Rationale: Protects against incidental contact and small splashes.[6] For tasks with a higher risk of significant splashes, a chemical-resistant apron provides an additional layer of security. |
| Respiratory | Generally not required for handling small quantities in a properly functioning chemical fume hood. | Condition for Use: A NIOSH-approved respirator with an organic vapor cartridge is necessary if aerosols may be generated, if working outside of a fume hood, or if ventilation is insufficient.[3] Rationale: Minimizes the risk of inhaling vapors or aerosols, which is a primary route of exposure for volatile or aerosolized compounds. |
Procedural Guidance: Operational and Disposal Plans
A disciplined, step-by-step approach to operations and disposal is critical to minimizing risk.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE Selection Workflow based on experimental conditions.
Experimental Protocol: Safe Handling and Use
-
Preparation: Before handling the chemical, ensure that an eyewash station and safety shower are readily accessible.[3] Confirm the chemical fume hood is functioning correctly.
-
Donning PPE: Put on PPE in the following order: lab coat, then safety glasses/goggles, and finally gloves. Ensure gloves are pulled over the cuffs of the lab coat.
-
Handling the Chemical:
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.
Protocol for Spills and Contamination
In the event of a small spill inside a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an absorbent material (e.g., sand, universal binder) to contain the spill.[7] For solid forms, dampen the material with 60-70% ethanol to prevent dust generation before collection.[8]
-
Cleanup: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves, as hazardous waste.
Disposal Plan
-
Chemical Waste: Unused this compound and reaction waste must be disposed of in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Never pour chemical waste into sink drains.[5]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered contaminated.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Then, remove the lab coat and eye protection.
-
Disposal: Place contaminated disposable items in a sealed bag and then into a designated solid hazardous waste container.
-
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and the environment, allowing for the confident pursuit of scientific discovery.
References
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CHEMM. Personal Protective Equipment (PPE). [Link]
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University of Tennessee, Knoxville. Personal Protective Equipment (PPE) - Appendix E. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
